molecular formula C18H30O B094205 4-Dodecylphenol CAS No. 104-43-8

4-Dodecylphenol

Cat. No.: B094205
CAS No.: 104-43-8
M. Wt: 262.4 g/mol
InChI Key: KJWMCPYEODZESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dodecylphenol is a member of phenols.

Properties

IUPAC Name

4-dodecylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16,19H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWMCPYEODZESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022508
Record name 4-Dodecylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Straw-colored liquid with a phenolic odor; [Fisher Scientific MSDS]
Record name 4-Dodecylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20031
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000023 [mmHg]
Record name 4-Dodecylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20031
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

104-43-8
Record name p-Dodecylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dodecylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-dodecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Dodecylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-dodecylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-DODECYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZF5Y6P2G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Dodecylphenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 4-Dodecylphenol. It includes detailed experimental protocols for the determination of its core properties and visual representations of its potential biological signaling pathways and experimental workflows.

Chemical and Physical Properties of this compound

This compound is an organic compound belonging to the alkylphenol family. It consists of a phenol (B47542) ring substituted with a dodecyl group at the para (4) position. The dodecyl group can be a linear chain (n-dodecylphenol) or a branched isomer. The properties can vary slightly depending on the isomeric form.

Summary of Physicochemical Data

The following tables summarize the key chemical and physical properties of this compound.

Identifier Value Source
IUPAC Name This compound[1]
CAS Number 104-43-8 (for p-n-dodecylphenol)[1]
27193-86-8 (for mixture of isomers)[2][3]
121158-58-5 (for branched dodecylphenol)[4][5]
Molecular Formula C18H30O[1][4][6]
Molecular Weight 262.43 g/mol [1][2][3]
Canonical SMILES CCCCCCCCCCCCC1=CC=C(C=C1)O[1]
InChI Key KJWMCPYEODZESQ-UHFFFAOYSA-N[1][2]
Physical Property Value Source
Physical Description Straw-colored liquid with a phenolic odor. May also appear as a white to light yellow powder or crystal.[1][7]
Boiling Point 310-335 °C (lit.)[2][8][9][10][11]
Melting Point 64.0 to 68.0 °C (for crystalline form)[7]
Density 0.94 g/mL at 25 °C (lit.)[2][8][9][10][11]
Vapor Pressure 3.3E-06 mmHg at 25°C[8]
Water Solubility Miscible[8]
Flash Point >230 °F (>110 °C)[8]
Refractive Index n20/D 1.503 (lit.)[2][8][9][10][11]
LogP (Octanol-Water Partition Coefficient) 5.85560[8]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is guided by standardized international protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data reliability and comparability across different laboratories.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa).[2][8] Several methods can be employed:

  • Ebulliometer Method: This method involves measuring the boiling point by directly observing the temperature of the boiling liquid in a specialized apparatus called an ebulliometer.

  • Dynamic Method: This method measures the boiling point by determining the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches the ambient atmospheric pressure.

  • Distillation Method: This method determines the boiling range of a substance by distillation.

  • Siwoloboff Method: A small amount of the substance is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is recorded.

  • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic event associated with boiling.

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume.[1] For liquids like this compound, the following methods are commonly used:

  • Hydrometer: A weighted glass float is placed in the liquid, and the density is read from a calibrated scale on the stem.

  • Hydrostatic Balance: The density is calculated from the difference in the weight of a solid body in air and when immersed in the liquid.

  • Oscillating Densimeter: The natural frequency of a U-shaped tube filled with the liquid is measured, which is directly related to the density of the liquid.

  • Pycnometer Method: A glass bottle with a specific volume (pycnometer) is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[3][12] The two primary methods are:

  • Column Elution Method: This method is suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is determined until it becomes constant.

  • Flask Method: A certain amount of the substance is stirred in water at a constant temperature for a prolonged period to achieve saturation. The concentration of the substance in the aqueous phase is then determined after separating any undissolved material.

Biological Activity and Signaling Pathways

Alkylphenols, including this compound, are known as endocrine-disrupting chemicals (EDCs).[13] They can interfere with the body's endocrine system, primarily by mimicking the action of estrogen.

Estrogen Receptor Signaling Pathway

This compound can bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that is normally triggered by the natural hormone estradiol. This can lead to the inappropriate activation of estrogen-responsive genes, potentially causing adverse health effects.

EstrogenSignaling Potential Endocrine Disruption Pathway of this compound cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Dodecylphenol This compound ER Estrogen Receptor (ERα/ERβ) 4_Dodecylphenol->ER Binds to ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP_Complex ER HSP ER_HSP_Complex->ER Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Translocation & Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Biological_Response Altered Biological Response Gene_Transcription->Biological_Response Leads to

Caption: Potential mechanism of endocrine disruption by this compound via the estrogen receptor pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a chemical substance like this compound, based on OECD guidelines.

ExperimentalWorkflow General Workflow for Physicochemical Property Determination cluster_planning 1. Planning & Preparation cluster_execution 2. Experiment Execution cluster_analysis 3. Data Analysis & Reporting substance_info Gather Substance Information (Structure, Purity, etc.) method_selection Select Appropriate OECD Guideline substance_info->method_selection instrument_prep Prepare & Calibrate Instruments method_selection->instrument_prep perform_test Perform Experiment (e.g., Boiling Point, Density) instrument_prep->perform_test record_data Record Raw Data perform_test->record_data analyze_data Analyze Data & Calculate Results record_data->analyze_data report_generation Generate Test Report analyze_data->report_generation

Caption: A simplified workflow for the experimental determination of physicochemical properties.

References

An In-depth Technical Guide to the Solubility of 4-Dodecylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-dodecylphenol in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility principles, predicted solubility in a range of solvents, and a detailed experimental protocol for determining its solubility. Additionally, it explores the relevance of this compound's solubility in the context of its activity as a xenoestrogen.

Introduction to this compound

This compound is an organic compound consisting of a phenol (B47542) ring substituted with a dodecyl group. This long alkyl chain imparts a significant hydrophobic character to the molecule, making it largely insoluble in water but soluble in many organic solvents.[1] It is commonly used in the manufacturing of surfactants, lubricating oil additives, and phenolic resins. Furthermore, this compound is recognized as a xenoestrogen, a foreign compound that can interfere with the endocrine system by mimicking estrogen.[2][3] This property makes its interaction with biological systems a subject of extensive research, where understanding its solubility is critical for experimental design.

Solubility of this compound in Organic Solvents

The solubility of this compound is governed by the "like dissolves like" principle. The large, nonpolar dodecyl tail dominates its physical properties, suggesting high solubility in nonpolar organic solvents. The polar hydroxyl group on the phenol ring allows for some interaction with polar solvents.

General solubility statements found in chemical literature indicate that this compound is soluble in organic solvents such as ethanol (B145695), acetone, and ether.[1][4] One source specifies that it is sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[5]

Predicted Solubility Table

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassificationSolvent NamePredicted SolubilityRationale
Nonpolar Hexane (B92381)Highly SolubleThe nonpolar alkyl chain of this compound has strong van der Waals interactions with the nonpolar hexane molecules.
Toluene (B28343)Highly SolubleThe aromatic ring of toluene interacts favorably with the phenol ring of this compound, and its overall nonpolar character accommodates the dodecyl chain.
Diethyl EtherSolubleEther is a relatively nonpolar solvent that can effectively solvate the alkyl chain. The ether oxygen can also act as a hydrogen bond acceptor for the phenolic hydroxyl group.
Polar Aprotic AcetoneSolubleAcetone has a significant dipole moment and can act as a hydrogen bond acceptor, allowing it to interact with the phenolic hydroxyl group, while its organic character helps to solvate the alkyl chain.[1]
Dichloromethane (DCM)SolubleDCM is a moderately polar solvent that can effectively dissolve many organic compounds.
Ethyl Acetate (B1210297)SolubleThe ester group in ethyl acetate can act as a hydrogen bond acceptor, and the ethyl and acetyl groups contribute to solvating the nonpolar portion of this compound.
Tetrahydrofuran (THF)SolubleTHF is a polar ether that is a good solvent for a wide range of organic compounds.
Polar Protic EthanolSolubleThe hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, interacting with the phenolic hydroxyl group. The ethyl group provides some nonpolar character to help dissolve the dodecyl chain.[1]
MethanolSparingly SolubleMethanol is more polar than ethanol and may be a less effective solvent for the long, nonpolar dodecyl chain.
WaterInsolubleThe large, hydrophobic dodecyl group significantly outweighs the hydrophilic character of the single hydroxyl group, leading to very low water solubility.[1]

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is robust and relies on fundamental principles of mass determination.[6][7][8][9]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent (e.g., Hexane)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass syringes

  • Pre-weighed glass evaporating dishes

  • Drying oven

  • Desiccator

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The exact amount is not critical, but there must be undissolved solid present at equilibrium.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours with constant agitation. This ensures that the solvent is fully saturated with the solute.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact mass of the evaporating dish containing the filtered saturated solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C).

    • Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • Calculate the mass of the solvent by subtracting the final mass of the dried this compound from the mass of the solution (evaporating dish with solution minus the empty dish).

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (requires the density of the solvent).

Relevance of Solubility in Biological Assays: this compound as a Xenoestrogen

This compound is known to be an endocrine disruptor that can bind to estrogen receptors (ERs), thereby mimicking or blocking the effects of endogenous estrogens.[2][3] In vitro assays are commonly used to assess the estrogenic activity of such compounds. These assays typically involve introducing the test compound to cultured cells that contain estrogen receptors.

The poor water solubility of this compound necessitates the use of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to prepare a concentrated stock solution. This stock solution is then diluted into the aqueous cell culture medium to achieve the desired final concentrations for the assay. The solubility of this compound in the stock solvent is a critical factor, as it determines the maximum achievable concentration in the experiment. It is also essential to ensure that the final concentration of the organic solvent in the cell culture medium is low enough (typically <0.1%) to not cause cellular toxicity or other artifacts.

Estrogenic Activity Assay Workflow

The following diagram illustrates a general workflow for an in vitro estrogenic activity assay, highlighting the importance of the initial solubilization step.

Estrogenic_Activity_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis solubilization Solubilization of this compound in Organic Solvent (e.g., DMSO) dilution Serial Dilution of Stock Solution solubilization->dilution Creates stock solution treatment Treatment of Cells with Diluted this compound dilution->treatment Prepares working concentrations cell_culture Cell Culture (e.g., MCF-7 cells with ERs) cell_culture->treatment incubation Incubation treatment->incubation reporter_assay Reporter Gene Assay (e.g., Luciferase) incubation->reporter_assay proliferation_assay Cell Proliferation Assay (e.g., E-SCREEN) incubation->proliferation_assay data_analysis Data Analysis and Dose-Response Curve reporter_assay->data_analysis proliferation_assay->data_analysis

Caption: Workflow for assessing the estrogenic activity of this compound.

This compound and the Estrogen Receptor Signaling Pathway

The diagram below illustrates the mechanism by which this compound, acting as a xenoestrogen, can interfere with the estrogen receptor (ER) signaling pathway. Its ability to be effectively delivered to the cellular environment in in vitro studies is predicated on its solubility in a suitable carrier solvent.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular E2 Endogenous Estrogen (e.g., Estradiol) ER Estrogen Receptor (ER) E2->ER Binds to Xeno This compound (Xenoestrogen) Xeno->ER Binds to HSP Heat Shock Proteins ER->HSP Inactive Complex Dimer ER Dimerization ER->Dimer Conformational Change & Dimerization ERE Estrogen Response Element (on DNA) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

References

A Technical Guide to the Physicochemical Properties of 4-Dodecylphenol: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the melting and boiling points of 4-dodecylphenol, targeting researchers, scientists, and professionals in drug development. This document outlines the reported physical constants, detailed experimental protocols for their determination, and visual workflows to aid in laboratory practice.

Physicochemical Data of this compound

This compound (CAS No: 104-43-8 for the specific isomer, and 27193-86-8 for a mixture of isomers) is an organic compound with a dodecyl group attached to a phenol (B47542) ring. Its physical properties, particularly the melting and boiling points, can vary, in part due to the presence of different isomers. The quantitative data from various sources are summarized below.

Physical PropertyReported Value (°C)PressureNotes
Melting Point 50-55[1]Atmospheric
66[2]Atmospheric
78 (estimate)[3][4]Atmospheric
Boiling Point 280-290[1]Atmospheric
310-335[3][4][5][6][7]AtmosphericOften cited for a mixture of isomers.
175[2]2 mmHg

Experimental Protocols for Determination of Melting and Boiling Points

The following are standard laboratory protocols for determining the melting and boiling points of a solid organic compound like this compound. The Thiele tube method is a common and effective technique that utilizes a heated oil bath to ensure uniform temperature distribution.[2][4][8]

2.1. Melting Point Determination using the Thiele Tube Method

This method involves heating a small sample of the compound in a capillary tube within a Thiele tube to observe the temperature range over which it melts.[6]

Materials:

  • This compound sample

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (-10 to 400 °C)

  • Capillary tubes (sealed at one end)

  • Bunsen burner or other heat source

  • Mortar and pestle

  • Rubber band or a small piece of rubber tubing

  • Clamp and stand

Procedure:

  • Sample Preparation: If the this compound sample is not already a fine powder, gently grind it using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until you have a packed column of 2-3 mm of the sample at the bottom of the tube.

  • Assembling the Apparatus: Attach the capillary tube to the thermometer using a small rubber band. The sample in the capillary tube should be level with the bulb of the thermometer.

  • Setting up the Thiele Tube: Fill the Thiele tube with mineral oil to a level just above the top of the side arm. Clamp the Thiele tube to a stand.

  • Measurement: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and the sample are immersed in the oil and are roughly in the center of the main tube.[3]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a sweeping motion. The design of the tube will cause convection currents that ensure the oil is heated evenly.[4]

  • Observation: As the temperature rises, observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly (about 1-2 °C per minute) and record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[1]

  • Cooling: Allow the apparatus to cool down before dismantling.

2.2. Boiling Point Determination using the Thiele Tube Method (Micro Method)

This micro-method is suitable when only a small amount of the substance is available. It determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

Materials:

  • This compound sample

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (-10 to 400 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or other heat source

  • Rubber band or a small piece of rubber tubing

  • Clamp and stand

Procedure:

  • Sample Preparation: Place a small amount of this compound into the small test tube (about 0.5 mL).

  • Capillary Inversion: Place the capillary tube, with its open end down, into the small test tube containing the sample.

  • Assembling the Apparatus: Attach the small test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Setting up the Thiele Tube: Fill the Thiele tube with mineral oil and clamp it to a stand as described for the melting point determination.

  • Measurement: Insert the thermometer assembly into the Thiele tube, making sure the sample is fully immersed in the oil.

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and be released as a slow stream of bubbles.

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is now escaping.

  • Reading the Boiling Point: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[7][9] Record this temperature.

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining the melting and boiling points of this compound.

MeltingPointWorkflow start Start prep_sample Prepare Sample (Grind to fine powder) start->prep_sample load_capillary Load Capillary Tube (2-3 mm of sample) prep_sample->load_capillary assemble_apparatus Assemble Apparatus (Attach capillary to thermometer) load_capillary->assemble_apparatus setup_thiele Setup Thiele Tube (Fill with oil and clamp) assemble_apparatus->setup_thiele insert_thermometer Insert Thermometer Assembly into Thiele Tube setup_thiele->insert_thermometer heat_sample Heat Side Arm (Slowly and evenly) insert_thermometer->heat_sample observe_melt Observe Sample heat_sample->observe_melt record_t1 Record T1 (First liquid drop) observe_melt->record_t1 record_t2 Record T2 (Completely liquid) record_t1->record_t2 end End record_t2->end

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow start Start prep_sample Prepare Sample (Add 0.5 mL to test tube) start->prep_sample invert_capillary Invert Capillary Tube (Open end down in sample) prep_sample->invert_capillary assemble_apparatus Assemble Apparatus (Attach test tube to thermometer) invert_capillary->assemble_apparatus setup_thiele Setup Thiele Tube (Fill with oil and clamp) assemble_apparatus->setup_thiele insert_thermometer Insert Thermometer Assembly into Thiele Tube setup_thiele->insert_thermometer heat_sample Heat Side Arm (Until rapid bubbling) insert_thermometer->heat_sample cool_apparatus Remove Heat (Allow to cool) heat_sample->cool_apparatus observe_rise Observe Liquid Rise in Capillary cool_apparatus->observe_rise record_bp Record Boiling Point (Temperature at liquid rise) observe_rise->record_bp end End record_bp->end

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Dodecylphenol is an alkylphenol characterized by a twelve-carbon alkyl chain attached to a phenol (B47542) ring. It serves as a crucial intermediate in the synthesis of surfactants, lubricating oil additives, resins, and other specialty chemicals.[1][2][3] Its utility in various industrial applications necessitates robust and efficient methods for its synthesis and purification.[2] This technical guide provides a comprehensive overview of the prevalent synthesis methodologies, detailed purification protocols, and key characterization data for this compound, intended for professionals in chemical research and development.

Synthesis of this compound

The primary industrial method for synthesizing this compound is the Friedel-Crafts alkylation of phenol.[4][5] This electrophilic aromatic substitution reaction involves reacting phenol with an alkylating agent in the presence of a catalyst. The dodecyl group predominantly adds to the para position of the phenol ring due to steric hindrance and the directing effect of the hydroxyl group.

Common Alkylating Agents:

Catalysts:

  • Lewis Acids: Aluminum chloride (AlCl₃) is a traditional and highly active catalyst.[4][8]

  • Solid Acids: Acidic ion-exchange resins or activated clay are used as more selective and environmentally benign catalysts.[6][7]

Experimental Protocol: Friedel-Crafts Alkylation using 1-Dodecene and Activated Clay

This method is a common industrial approach that avoids harsh Lewis acids.

Methodology:

  • A 2-liter, four-necked flask is charged with 325 g of phenol and 30 g of dried activated clay (e.g., Galeonite #136).[7]

  • The mixture is heated to 135°C with agitation.[7]

  • 575 g of 1-dodecene is added dropwise to the mixture over a period of 4 hours while maintaining the temperature at 135°C.[7]

  • After the addition is complete, the reaction is allowed to proceed for an additional period to ensure completion.

  • The reaction mixture is then cooled, and the activated clay catalyst is removed by filtration.[7]

  • The crude product is then purified by vacuum distillation to yield this compound.[7]

Experimental Protocol: Friedel-Crafts Alkylation using Dodecyl Chloride and AlCl₃

This protocol employs a classic Lewis acid catalyst.

Methodology:

  • In a suitable reaction vessel, 7.0 g of phenol is heated to 90°C.[8]

  • 16.75 g of dodecyl chloride is added dropwise to the phenol.[8] The mixture is allowed to react for 30 minutes at this temperature.[8]

  • The temperature is increased to 100°C, and 12.0 g of powdered aluminum chloride (AlCl₃) is added in portions.[8]

  • The reaction mixture is maintained at 100°C for 4 hours.[8]

  • After the reaction period, the mixture is cooled to room temperature.

Synthesis Data Summary
ParameterMethod 1: 1-Dodecene & Activated ClayMethod 2: Dodecyl Chloride & AlCl₃
Phenol 325 g7.0 g
Alkylating Agent 575 g (1-Dodecene)16.75 g (Dodecyl Chloride)
Catalyst 30 g (Activated Clay)12.0 g (AlCl₃)
Temperature 135°C90°C, then 100°C
Reaction Time 4 hours (for addition)4.5 hours
Reported Yield 537 g (Crude Product)Not explicitly stated

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants (Phenol, Alkylating Agent) ReactionVessel Reaction (Heating & Agitation) Reactants->ReactionVessel Charge Catalyst Catalyst (e.g., AlCl₃, Activated Clay) Catalyst->ReactionVessel Add Filtration Catalyst Removal (Filtration) ReactionVessel->Filtration Cool & Filter CrudeProduct Crude This compound Filtration->CrudeProduct Purification Purification CrudeProduct->Purification

Caption: General workflow for the synthesis of this compound.

Purification of this compound

Purification is critical to remove unreacted starting materials, catalyst residues, and isomeric byproducts. The choice of method depends on the synthesis route and desired purity.

Experimental Protocol: Work-up and Extraction (for AlCl₃ Method)

This protocol is a follow-up to the synthesis described in section 1.2.

Methodology:

  • The cooled reaction mixture is cautiously added to dilute hydrochloric acid to quench the catalyst and separate the organic layer.[8]

  • The resulting mixture is transferred to a separatory funnel and extracted twice with 50-mL portions of ethyl acetate.[8]

  • The combined organic layers (ethyl acetate) are then washed with an 80 mL of 3% aqueous sodium hydroxide (B78521) solution.[8] This step transfers the phenolic product to the aqueous layer as its sodium salt, leaving non-phenolic impurities in the organic layer.

  • The aqueous layer is separated and then acidified with concentrated hydrochloric acid to a pH of 2.[8]

  • Acidification precipitates the this compound, which is then collected by filtration and washed with water to remove inorganic salts.[8]

  • The resulting solid can be further purified by recrystallization or vacuum distillation.

Purification by Vacuum Distillation

Vacuum distillation is highly effective for separating this compound from less volatile impurities and isomers.

Methodology:

  • The crude product obtained from synthesis (e.g., after filtration of the clay catalyst) is placed in a distillation flask suitable for vacuum distillation.

  • The system is evacuated to a low pressure.

  • The flask is heated gradually. This compound typically boils in the range of 310-335°C at atmospheric pressure, but this is significantly lowered under vacuum.[9][10]

  • The fraction corresponding to the boiling point of this compound is collected.

Purification Workflow Diagram

Purification_Workflow Start Crude Reaction Mixture Quench Quench with Dilute HCl Start->Quench Distil OR Vacuum Distillation Start->Distil Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash Aqueous NaOH Wash (Forms Phenate Salt) Extraction->Wash Acidify Acidify Aqueous Layer (Reprecipitates Phenol) Wash->Acidify Isolate Isolate Solid (Filtration & Water Wash) Acidify->Isolate Final Pure this compound Isolate->Final Distil->Final

Caption: Purification workflows for this compound.

Characterization and Physical Properties

The identity and purity of the final product are confirmed through various analytical techniques. Spectroscopic data from NMR, IR, and mass spectrometry are used for structural confirmation.[11][12]

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₈H₃₀O[11][12]
Molecular Weight 262.43 g/mol [9][11][12]
Appearance White solid or straw-colored, viscous liquid[6][13]
Boiling Point ~310-335 °C (at 760 mmHg)[9][10]
Density ~0.94 g/mL (at 25 °C)[9][10]
Refractive Index ~1.503 (n20/D)[9][10]
Solubility Insoluble in water; soluble in organic solvents like alcohols, ketones, and hydrocarbons.[6][13]
CAS Number 104-43-8 (p-isomer); 27193-86-8 (mixture of isomers)[9][11]

Logical Relationships in Synthesis

The synthesis of this compound involves a balance between reaction rate, selectivity, and process safety. The choice of catalyst and alkylating agent significantly influences the outcome.

Logical_Relationships cluster_catalyst Catalyst Choice cluster_outcomes Process & Product Outcomes AlCl3 Lewis Acid (AlCl₃) Reactivity High Reactivity AlCl3->Reactivity Promotes Rearrangement Alkene Rearrangement Risk AlCl3->Rearrangement Increases SolidAcid Solid Acid (Resin/Clay) Selectivity High Para-Selectivity SolidAcid->Selectivity Favors Byproducts Fewer Byproducts SolidAcid->Byproducts Leads to Waste Reduced Acidic Waste SolidAcid->Waste Generates

Caption: Relationship between catalyst choice and reaction outcomes.

References

An In-depth Technical Guide to 4-Dodecylphenol Isomers and Their Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dodecylphenol (DP) is an alkylphenol of significant industrial and scientific interest, primarily due to its use in the manufacturing of surfactants, lubricating oil additives, and resins. However, its structural complexity, arising from numerous isomers, presents a challenge in fully understanding its physicochemical properties, biological activity, and toxicological profile. This technical guide provides a comprehensive overview of this compound isomers, their structures, and the implications of this isomerism on their biological interactions. Particular focus is given to their endocrine-disrupting potential through interactions with nuclear receptors. This document is intended to serve as a foundational resource for researchers and professionals in the fields of toxicology, environmental science, and drug development.

Introduction to this compound and its Isomerism

This compound is a chemical compound with the general formula C₁₈H₃₀O, consisting of a phenol (B47542) ring substituted with a dodecyl group. The term "this compound" is often used to refer to a complex mixture of isomers, as the dodecyl group can be a linear chain or a variety of branched structures, and can be attached to the phenol ring at the ortho, meta, or para position. The para-substituted isomers are the most common in commercial products.

The isomeric complexity of dodecylphenol (B1171820) is a critical aspect influencing its properties. The dodecyl group (C₁₂H₂₅) can exist as a straight chain (n-dodecyl) or as numerous branched isomers (e.g., tetrapropenylphenol, which is highly branched). This structural diversity significantly impacts the compound's physical characteristics, such as boiling point and water solubility, as well as its biological activity.

Structures of this compound Isomers

The primary distinction between this compound isomers lies in the structure of the dodecyl alkyl chain.

  • Linear 4-n-Dodecylphenol: This isomer features a straight 12-carbon chain attached to the para position of the phenol ring. Its well-defined structure makes it a useful reference compound in scientific studies.

  • Branched this compound: Commercial this compound is typically a mixture of various branched isomers. The branching can occur at different points along the dodecyl chain, leading to a multitude of possible structures. One common example is tetrapropenylphenol, derived from the oligomerization of propylene. A representative branched isomer is 4-(3,5,7-trimethylnonyl)phenol[1].

The specific arrangement of the alkyl chain, particularly the degree of branching and the nature of the carbon atom attached to the phenol ring (primary, secondary, or tertiary), is a key determinant of the molecule's biological activity.

G cluster_linear Linear Isomer cluster_branched Branched Isomer Example 4-n-dodecylphenol 4-tert-dodecylphenol_example 4-(tert-dodecyl)phenol (Illustrative) Isomerism Isomerism Isomerism->4-n-dodecylphenol Linear Chain Isomerism->4-tert-dodecylphenol_example Branched Chain This compound This compound This compound->Isomerism

Figure 1: Isomeric diversity of this compound.

Physicochemical Properties of this compound Isomers

The physicochemical properties of this compound are influenced by the structure of the dodecyl chain. Generally, these compounds are viscous, oily liquids with a phenolic odor. The data presented below is for mixtures of isomers, unless otherwise specified, as this is the most commercially relevant form.

PropertyValue (Mixture of Isomers)Value (4-n-dodecylphenol)Reference(s)
Molecular Formula C₁₈H₃₀OC₁₈H₃₀O[2][3]
Molecular Weight 262.43 g/mol 262.43 g/mol [2][3]
Boiling Point 310-335 °C~280-290 °C[2]
Density 0.94 g/mL at 25 °CNot readily available[2]
Flash Point 113 °C (closed cup)Not readily available
Refractive Index n20/D 1.503Not readily available[2]
log Kow (Octanol-Water Partition Coefficient) ~7.67.91[3]
Water Solubility LowVery low
Appearance Straw-colored viscous liquidWhite solid[2]

Toxicological Profile

The toxicological effects of this compound are a significant area of research, particularly concerning its potential as an endocrine disruptor. The acute toxicity data is primarily available for mixtures of isomers.

EndpointSpeciesRouteValueReference(s)
LD₅₀ RatOral2100 mg/kg bw
LD₅₀ RabbitDermal>2000 mg/kg bw
Skin Corrosion/Irritation RabbitDermalSevere skin irritation
Eye Damage/Irritation --Causes serious eye damage

Signaling Pathway Interactions

This compound and other alkylphenols are known to interact with several key signaling pathways, leading to their endocrine-disrupting effects. The structure of the isomer plays a critical role in the potency of these interactions.

Estrogen Receptor (ER) Signaling Pathway

The most well-characterized biological activity of this compound is its ability to act as a xenoestrogen by binding to and activating the estrogen receptor (ER). This interaction can mimic the effects of the natural hormone 17β-estradiol, leading to the disruption of normal endocrine function. Studies on other alkylphenols, such as nonylphenol, have shown that branched isomers with a tertiary carbon atom at the para position exhibit the highest estrogenic potency. This is attributed to their structural similarity to estradiol, allowing for a better fit into the ligand-binding pocket of the ER.

EstrogenReceptorPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DP This compound (Branched Isomer) ER Estrogen Receptor (ER) (inactive complex with HSPs) DP->ER Binds to ER ER_DP ER-DP Complex ER->ER_DP Conformational Change HSPs Heat Shock Proteins (HSPs) ER_DP->HSPs HSP Dissociation ER_DP_dimer ER-DP Dimer ER_DP->ER_DP_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ER_DP_dimer->ERE Binds to ERE Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription Initiates Transcription AndrogenReceptorPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DP This compound AR Androgen Receptor (AR) (inactive complex) DP->AR Antagonistic Binding Androgen Androgen (e.g., DHT) Androgen->AR Normal Binding ARE Androgen Response Element (ARE) on DNA AR->ARE Normal Activation Blocked NoTranscription Inhibition of Androgen-Responsive Gene Transcription ARE->NoTranscription AhRPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DP This compound AhR_complex AhR-HSP90-XAP2 Complex DP->AhR_complex Binds to AhR AhR_DP AhR-DP Complex AhR_complex->AhR_DP Conformational Change & Nuclear Translocation ARNT ARNT AhR_DP->ARNT Heterodimerization AhR_ARNT_DP AhR-ARNT-DP Complex ARNT->AhR_ARNT_DP XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT_DP->XRE Binds to XRE Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Transcription Initiates Transcription ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Phenol Phenol Alkylation Friedel-Crafts Alkylation Phenol->Alkylation Dodecene Dodecene (linear or branched) Dodecene->Alkylation DP_mixture Crude this compound Isomer Mixture Alkylation->DP_mixture Distillation Vacuum Distillation DP_mixture->Distillation Pure_DP Purified this compound Distillation->Pure_DP GCMS GC-MS Pure_DP->GCMS HPLC HPLC Pure_DP->HPLC Isomer_ID Isomer Identification and Quantification GCMS->Isomer_ID HPLC->Isomer_ID

References

Toxicological Profile of 4-Dodecylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive toxicological profile of 4-Dodecylphenol (4-DP), a member of the alkylphenol chemical family. This compound is utilized in the manufacturing of lubricant additives and resins and has been identified as a substance of concern due to its persistence, bioaccumulation potential, and toxic properties.[1][2] This document synthesizes available data on its physicochemical properties, acute toxicity, local effects, repeated dose toxicity, reproductive and developmental toxicity, genotoxicity, and mechanisms of endocrine disruption. Quantitative data are presented in tabular format for clarity, and key experimental protocols and signaling pathways are detailed and visualized to provide a thorough understanding for the scientific community.

Physicochemical Properties

This compound encompasses a group of isomers with the chemical formula C₁₈H₃₀O, where a dodecyl group is attached to the phenol (B47542) ring, typically at the para position.[1] Commercial dodecylphenol (B1171820) is often a complex mixture of branched isomers.[2] Its high octanol-water partition coefficient (log Kow) indicates a lipophilic nature, contributing to its low water solubility and high potential for bioaccumulation.[1]

PropertyValueReference
Molecular Formula C₁₈H₃₀O[3]
Molecular Weight 262.4 g/mol [3]
CAS Numbers 104-43-8 (this compound); 121158-58-5 (Branched); 27193-86-8 (Mixture of isomers)[3][4][5]
Vapour Pressure 0.009 Pa at 20°C[1]
Water Solubility 31 µg/L at 22°C (main components); 2.1 mg/L (commercial material)[1]
Log Kow 7.14[1]
Fish Bioconcentration Factor (BCF) 823[1]
Biodegradability Not readily or inherently biodegradable[1]

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes based on available animal studies.[2]

EndpointSpeciesRouteValue (LD50)Key ObservationsReference
Acute Oral Toxicity Rat (Sprague Dawley)Oral2100 mg/kg bw (mixed isomers)Weight loss, weakness, diarrhea, collapse, mortality. Necropsy revealed hemorrhagic lungs and gastrointestinal inflammation.[2]
Acute Dermal Toxicity Rabbit (NZW)Dermal>2000 mg/kg bw (mixed isomers)Sub-lethal signs included weakness and collapse.[2]
Acute Dermal Toxicity Rabbit (NZW)Dermal15 g/kg bw (branched)Skin irritation was noted.[2]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

The acute oral toxicity test provides an estimation of the median lethal dose (LD50). The Up-and-Down Procedure (UDP) is a sequential method that minimizes animal usage. The protocol involves dosing single animals at 48-hour intervals. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This continues until specific stopping criteria are met, allowing for the calculation of the LD50 and its confidence interval. Observations include clinical signs of toxicity and mortality over a 14-day period.[6]

Acute_Oral_Toxicity_Workflow cluster_0 Phase 1: Limit Test (e.g., 2000 mg/kg) cluster_1 Phase 2: Main Test (If required) start Dose 1st animal at limit dose q1 Animal Survives? start->q1 dose_more Dose up to 4 additional animals sequentially q1->dose_more Yes main_test Conduct Main Test q1->main_test No (Dies) q2 ≥ 3 animals survive? dose_more->q2 stop_gt LD50 > 2000 mg/kg Stop Test q2->stop_gt Yes stop_lt LD50 < 2000 mg/kg Stop Test q2->stop_lt No start_main Dose 1 animal at best estimate of LD50 main_test->start_main q3 Animal Survives? start_main->q3 dose_down Dose next animal at lower dose q3->dose_down No dose_up Dose next animal at higher dose q3->dose_up Yes stop_main Continue until stopping criteria met (e.g., 3 reversals) Calculate LD50 dose_down->stop_main dose_up->stop_main

Diagram 1: General workflow for an acute oral toxicity test (OECD TG 425).

Irritation and Corrosivity

This compound is a potent skin and eye irritant, with sufficient evidence to classify it as corrosive.[2][3][4][7]

EndpointSpeciesFindingGHS ClassificationReference
Skin Irritation/Corrosion RabbitCauses severe skin burns; in vivo tests showed severe erythema, oedema, and necrosis.Skin Corrosion, Category 1B/1C[2][3][4]
Eye Irritation/Damage RabbitCauses serious eye damage.Eye Damage, Category 1[2][3][4]
Experimental Protocol: Skin Corrosion/Irritation (OECD TG 404)

This test involves applying the test substance to a small area of skin on a single animal (typically a rabbit). The site is observed for dermal reactions, including erythema (redness) and oedema (swelling), at specified intervals (e.g., 1, 24, 48, and 72 hours). If a corrosive effect is observed in the initial test, further testing is terminated. If not, a confirmatory test with additional animals is performed. The severity and reversibility of the skin reactions determine the classification.

Reproductive and Developmental Toxicity

The reproductive system is a primary target for the systemic toxicity of this compound.[2] It is classified as a substance that may damage fertility or the unborn child.[3][4][7]

Study TypeSpeciesDose Levels (mg/kg/day)NOAELKey FindingsReference
2-Generation Study (OECD TG 416) Rat (Crl:CD(SD))1.5, 15, 755-15 mg/kg/dayFemales: Reduced ovary weights, decreased corpora lutea, lengthened oestrous cycles. Males: Reduction in reproductive organ weights.[2]
Experimental Protocol: Two-Generation Reproductive Toxicity Study (OECD TG 416)

This study is designed to provide information on the effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, and lactation. The substance is administered to parental (P) generation animals before and during mating, and through gestation and lactation. Dosing continues for the first-generation (F1) offspring, which are then mated to produce a second generation (F2). Endpoints evaluated include fertility indices, offspring viability, and detailed histopathology of reproductive organs.

Two_Gen_Study_Workflow p0_premating P0 Generation (30/sex/group) Dosing (≥70 days) p0_mating P0 Mating p0_premating->p0_mating p0_gest_lact P0 Gestation & Lactation p0_mating->p0_gest_lact p0_necropsy P0 Necropsy & Histopathology p0_gest_lact->p0_necropsy f1_select Select F1 Offspring (weaning) p0_gest_lact->f1_select F1 Born f1_growth F1 Growth & Dosing f1_select->f1_growth f1_mating F1 Mating f1_growth->f1_mating f1_gest_lact F1 Gestation & Lactation f1_mating->f1_gest_lact f1_necropsy F1 Necropsy & Histopathology f1_gest_lact->f1_necropsy f2_birth F2 Offspring Born f1_gest_lact->f2_birth F2 Born f2_exam F2 Examination (viability, growth) f2_birth->f2_exam

Diagram 2: Simplified workflow of a two-generation reproductive toxicity study (OECD TG 416).

Genotoxicity

Based on available data, this compound and related compounds in its group are not expected to be genotoxic.[2] A standard battery of tests is typically used to assess genotoxicity, starting with in vitro assays.

Experimental Protocol: Standard Genotoxicity Testing Battery

A common strategy for evaluating genotoxicity involves a two-test in vitro core battery.[8]

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result (a "revertant" mutation) is indicated by an increase in the number of bacterial colonies that can grow in the absence of the essential amino acid.[9][10]

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, membrane-bound DNA fragments from chromosome breaks (clastogenicity) or whole lagging chromosomes (aneugenicity) that are not incorporated into the daughter nuclei during cell division.[9][10]

If in vitro tests yield positive results, in vivo follow-up tests, such as the rodent micronucleus assay, may be conducted to assess relevance to a whole organism.[8]

Genotoxicity_Strategy cluster_invitro Stage 1: In Vitro Testing start Test Substance: This compound ames Test 1: Ames Test (OECD 471) Endpoint: Gene Mutation start->ames micronucleus Test 2: In Vitro Micronucleus (OECD 487) Endpoints: Clastogenicity, Aneugenicity start->micronucleus decision Any Positive Results in vitro? ames->decision micronucleus->decision result_neg Conclusion: Not Genotoxic decision->result_neg No result_pos Stage 2: In Vivo Follow-up (e.g., Rodent Micronucleus Assay) decision->result_pos Yes

Diagram 3: Standard strategy for genotoxicity hazard identification.

Endocrine Disruption and Mechanistic Toxicology

This compound is recognized as an endocrine disrupting chemical (EDC), primarily acting as a xenoestrogen.[3][11]

  • Estrogenic Activity: Like other EDCs with structures similar to endogenous hormones, 4-DP can bind to and activate estrogen receptors (ERα and ERβ).[12][13][14] This binding mimics the action of 17β-estradiol, leading to the modulation of gene expression and potentially disrupting normal endocrine function.[13][15] This mechanism is a key contributor to its observed reproductive toxicity.

  • Interference with Hormone Metabolism: Studies on related alkylphenols show they can inhibit the hepatic conversion of the potent estrogen 17β-estradiol (E2) to the weaker estrone (B1671321) (E1).[16] This suppression of estrogen clearance can lead to an increased estrogenic load in the body.[16]

  • Thyroid System Interaction: In vitro high-throughput screening assays have identified this compound as an inhibitor of deiodinases (DIO 1, 2, 3) and iodotyrosine deiodinase (IYD), suggesting a potential to interfere with thyroid hormone regulation.[2]

Estrogen_Signaling_Disruption cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ER Estrogen Receptor (ERα / ERβ) Dimer Activated ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocation & Binding Transcription Gene Transcription ERE->Transcription Response Physiological / Adverse Cellular Response Transcription->Response Synthesis of Estrogen-Responsive Proteins Estradiol 17β-Estradiol (Endogenous Hormone) Estradiol->ER Binds DP This compound (Xenoestrogen) DP->ER Binds & Activates (Mimics Estradiol) DP->ER

Diagram 4: Disruption of the estrogen receptor signaling pathway by this compound.

Summary of Hazard Classifications

Based on its toxicological profile, this compound is classified for several significant health and environmental hazards under the Globally Harmonized System (GHS).

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 1B / 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage
Reproductive Toxicity Category 1B / 2H360/H361: May/Suspected of damaging fertility or the unborn child
Hazardous to the Aquatic Environment (Acute) Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects

(References:[3][4][5][7])

References

An In-depth Technical Guide on the Environmental Fate and Transport of 4-Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Dodecylphenol (4-DP) is an alkylphenol of significant environmental interest due to its widespread use and potential for endocrine disruption. Understanding its behavior in the environment is crucial for accurate risk assessment and management. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, consolidating key data on its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential. Detailed experimental protocols and visual diagrams of core processes are included to support further research and professional evaluation. Quantitative data is sparse for 4-DP specifically; therefore, data from close structural analogs like 4-nonylphenol (B119669) (4-NP) are used for read-across where noted, a common practice in environmental risk assessment.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota. The properties of this compound are summarized in the table below.

PropertyValueReference / Note
Molecular Formula C₁₈H₃₀O[1][2]
Molecular Weight 262.43 g/mol [2][3]
Physical State Viscous liquid; may appear as a white solid[1][4]
Boiling Point 310-335 °C[2][4][5]
Density 0.94 g/mL at 25 °C[2][4][5]
Vapor Pressure 9.14 x 10⁻⁶ mmHg at 25 °C[5]
Water Solubility Limited / Low[1]
log Kₒw (Octanol-Water Partition Coeff.) 6.1 (for branched dodecyl phenol)[6]
pKa 10.14 (Predicted)[1]

Table 1: Physicochemical Properties of this compound.

The high octanol-water partition coefficient (log Kₒw) indicates that this compound is highly lipophilic, suggesting a strong tendency to partition from water into organic phases, such as soil organic carbon and biological tissues.[6][7][8] Its low vapor pressure suggests that volatilization from water or soil surfaces is not a significant transport pathway.[5]

Environmental Fate and Transport

The fate of this compound in the environment is determined by a combination of transport and transformation processes. Due to its properties, the primary compartments of concern are soil, sediment, and aquatic biota.

Degradation Processes

Degradation is the breakdown of a chemical into simpler molecules through biotic or abiotic processes.[9]

Biodegradation is a key transformation process for alkylphenols, mediated by microorganisms in soil and aquatic systems.[10]

  • Aerobic Biodegradation: In the presence of oxygen, the primary biodegradation pathway for alkylphenols like 4-DP involves the microbial oxidation of the alkyl chain. This process typically leads to the formation of more polar metabolites, such as carboxylic acids, before eventual mineralization to CO₂ and water.[11] While specific half-life data for 4-DP is limited, studies on the analogous 4-nonylphenol show that biodegradation half-lives can range from a few days to over a hundred days, depending on environmental conditions like temperature, pH, and microbial community composition.[10] Substances classified as "readily biodegradable" are often assigned a default half-life of 15 days in freshwater for modeling purposes.[12]

  • Anaerobic Biodegradation: Under anaerobic conditions, such as in deep sediments, the degradation of alkylphenols is significantly slower. The persistence of these compounds increases substantially in anoxic environments.[13]

ParameterValue / DescriptionEnvironmentReference / Note
Biodegradation Potential Expected to biodegrade, but may be slow.Aerobic aquatic & soil[10] (Analog data)
Aerobic Half-Life (t½) Days to months.Water/Sediment[10] (Analog data)
Persistence Considered persistent, especially in sediment.Anaerobic environments[13] (Analog data)

Table 2: Biodegradation Data Summary for Alkylphenols.

Photodegradation, or photolysis, is the breakdown of chemicals by light energy. For alkylphenols, this process can occur through direct absorption of UV light or, more commonly, through indirect photo-oxidation involving reactive species like hydroxyl radicals (•OH).[14]

  • Aqueous Photodegradation: In sunlit surface waters, indirect photolysis is the more significant pathway. The presence of sensitizers like dissolved organic matter or metal ions (e.g., Fe(III)) can accelerate the degradation of alkylphenols by generating hydroxyl radicals.[14] The process involves the attack of these radicals on the aromatic ring and the alkyl chain.[14]

  • Atmospheric Photodegradation: Due to its very low vapor pressure, 4-DP is not expected to be present in the atmosphere in significant quantities. Therefore, atmospheric photodegradation is not considered a major fate process.

Sorption and Mobility in Soil and Sediment

The mobility of a chemical in soil and its tendency to partition to sediment is governed by its sorption characteristics, quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Kₒc).[15][16]

  • Sorption Behavior: Given its high lipophilicity (high log Kₒw), this compound is expected to adsorb strongly to soil and sediment organic matter.[17] This strong sorption limits its mobility in soil and reduces its concentration in the aqueous phase, thereby decreasing the potential for groundwater contamination but increasing its persistence in the solid phase.[15]

ParameterValue / DescriptionImplicationReference / Note
log Kₒw 6.1High potential for sorption[6]
log Kₒc (estimated) > 4.5Low to slight mobility in soilEstimation based on log Kₒw
Mobility Class Low / Slight / ImmobileUnlikely to leach to groundwaterBased on Kₒc estimation

Table 3: Sorption and Mobility Characteristics of this compound.

Bioaccumulation

Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment.[18][19] It is a critical factor for assessing risks to wildlife and the potential for transfer through the food chain. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF).[20]

  • Bioaccumulation Potential: A log Kₒw value greater than 3 is an indicator for potential bioconcentration.[18] With a log Kₒw of 6.1, this compound has a very high potential to bioaccumulate in the fatty tissues of aquatic organisms.[6]

  • Bioconcentration Factor (BCF): Experimental BCF values for 4-DP are not widely available. However, a measured BCF for branched dodecylphenol (B1171820) in fish has been reported in a range of 289 to 1428.[6] These values confirm that the substance is bioaccumulative. According to REACH criteria, a substance is considered "bioaccumulative" if its BCF is >2000 and "very bioaccumulative" if its BCF is >5000.[20] While the reported values are below the 2000 threshold, they are significant and indicate a high potential for accumulation in aquatic life.

ParameterValueSpeciesReference
Bioconcentration Factor (BCF) 289 - 1428 (dimensionless)Fish (unspecified)[6]

Table 4: Bioaccumulation Data for Dodecylphenol.

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies. Below are detailed overviews of the key protocols used to study the environmental fate of substances like this compound.

Biodegradation Assessment (OECD 301)

The "Ready Biodegradability" of a chemical is assessed using the OECD 301 test guidelines.[21][22] These tests screen for rapid and ultimate biodegradation in an aerobic aqueous medium.[23]

  • Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.[24][25] The mixture is incubated under aerobic conditions in the dark for 28 days.[22]

  • Methodology (e.g., OECD 301B - CO₂ Evolution Test):

    • Preparation: A defined concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral medium.[25] The solution is inoculated with microorganisms.[25]

    • Incubation: The test vessels are incubated at a constant temperature (22 ± 2 °C) and aerated with CO₂-free air.[25]

    • Measurement: The CO₂ produced from the mineralization of the test substance is trapped in a solution (e.g., barium or sodium hydroxide) and quantified by titration or using an inorganic carbon analyzer.[25]

    • Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum amount (ThCO₂), corrected for CO₂ production in a blank control (inoculum only).[25]

  • Pass Criteria: A substance is considered "readily biodegradable" if it achieves ≥60% of its ThCO₂ within a 10-day window during the 28-day test period.[9][22]

Soil Sorption/Desorption (OECD 106)

The adsorption and desorption characteristics of a chemical are determined using the Batch Equilibrium Method as described in OECD Guideline 106.[26][27][28]

  • Principle: The test quantifies the partitioning of a chemical between an aqueous solution and a soil or sediment sample at equilibrium.[29] The results are used to calculate the adsorption coefficient (Kₑ) and the organic carbon-normalized coefficient (Kₒc).[29]

  • Methodology:

    • Preliminary Test (Tier 1): A preliminary study is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and the stability of the test substance.[29][30]

    • Adsorption Phase (Tier 2):

      • Known masses of soil (typically using several different soil types) are placed in centrifuge tubes.[29]

      • An aqueous solution of the test substance (often ¹⁴C-labeled for ease of analysis) in 0.01 M CaCl₂ is added.[26]

      • The tubes are agitated in the dark at a constant temperature (e.g., 20 °C) for the predetermined equilibrium time (e.g., 48 hours).[29]

      • The solid and aqueous phases are separated by centrifugation.[26]

      • The concentration of the test substance remaining in the aqueous phase is measured.[26]

    • Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.[28] The Kₑ value is calculated, and the Kₒc is determined by normalizing Kₑ to the organic carbon content of the soil.[29]

    • Desorption Phase (Tier 3 - Optional): The supernatant can be replaced with a fresh solution, and the system is re-equilibrated to determine the extent of desorption.[29]

Bioaccumulation in Fish (OECD 305)

The potential for a chemical to bioconcentrate in fish is determined following the OECD Guideline 305.[18]

  • Principle: The study consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase. The concentration of the test chemical is measured in the fish tissue and the water over time to calculate the bioconcentration factor (BCF).[18]

  • Methodology:

    • Uptake Phase: A group of fish of a single species is exposed to a constant, sublethal concentration of the test substance in water under flow-through conditions. This phase typically lasts for 28 days, or until a steady state is reached (the concentration in the fish tissue remains constant).[18]

    • Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean, flowing water system without the test substance. The rate at which the chemical is eliminated from the fish tissues is monitored.

    • Sampling: Fish and water samples are collected at regular intervals during both phases.

    • Analysis: The concentration of the test substance in the fish tissue (Cբ) and in the water (Cᵥ) is determined using appropriate analytical methods, such as liquid or gas chromatography coupled with mass spectrometry.[31][32][33]

    • Calculation: The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state (BCF = Cբ / Cᵥ).[20]

Visualizations of Key Processes

Environmental Fate and Transport Pathways

The following diagram illustrates the primary pathways for the movement and transformation of this compound upon its release into the environment.

Release Release of this compound (e.g., from wastewater) Water Surface Water Release->Water Direct Discharge Soil Soil / Sediment Water->Soil Sorption / Sedimentation Biota Aquatic Biota (Fish, Invertebrates) Water->Biota Bioaccumulation Degradation Degradation Products (More polar metabolites, CO2) Water->Degradation Biodegradation Photodegradation Soil->Water Desorption / Resuspension Groundwater Groundwater Soil->Groundwater Leaching (Low Mobility) Soil->Degradation Biodegradation

Caption: Conceptual model of this compound's environmental fate.

Simplified Aerobic Biodegradation Pathway

This diagram shows a simplified, hypothetical pathway for the aerobic biodegradation of this compound, based on known pathways for similar alkylphenols.

sub This compound p1 Hydroxylated Intermediates (Oxidation of alkyl chain) sub->p1 Microbial Oxidation p2 Carboxylic Acid Metabolites (Chain shortening) p1->p2 Further Oxidation p3 Ring Fission Products p2->p3 Aromatic Ring Cleavage end Mineralization (CO2 + H2O) p3->end

Caption: Simplified aerobic biodegradation pathway for this compound.

Experimental Workflow for Soil Sorption (OECD 106)

This workflow illustrates the key steps involved in determining the soil sorption coefficient (Kₑ) for a chemical like this compound.

start Start: Prepare Soil Samples & Test Substance Solution step1 Add Soil and Solution to Centrifuge Tubes start->step1 step2 Agitate for Equilibrium Time (e.g., 48h at 20°C) step1->step2 step3 Separate Phases (Centrifugation) step2->step3 step4 Analyze Aqueous Phase (e.g., LC-MS) step3->step4 step5 Calculate Adsorbed Amount & Determine Kd and Koc step4->step5 end End: Sorption Coefficients step5->end

Caption: Workflow for determining soil sorption via Batch Equilibrium.

References

Biodegradation Pathways of 4-Dodecylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecylphenol is a member of the alkylphenol chemical class, characterized by a phenol (B47542) ring substituted with a twelve-carbon alkyl chain. These compounds are utilized in the manufacturing of lubricating oil additives, surfactants, and antioxidants. Due to their widespread use, they can be released into the environment, raising concerns about their persistence and potential endocrine-disrupting effects. Understanding the biodegradation pathways of this compound is crucial for assessing its environmental fate and developing effective bioremediation strategies. This guide provides an in-depth overview of the putative biodegradation pathways of this compound, drawing upon research on other long-chain alkylphenols, and outlines the experimental approaches used to study these processes.

Proposed Aerobic Biodegradation Pathways of this compound

The aerobic biodegradation of long-chain alkylphenols like this compound is believed to be initiated by the enzymatic attack on the aromatic ring, as the long, branched alkyl chain is often more resistant to initial oxidation. The proposed pathway generally involves hydroxylation of the phenol ring, followed by ring cleavage.

A key initial step is the hydroxylation of this compound to form a catechol intermediate, such as 4-dodecylcatechol. This reaction is typically catalyzed by a phenol hydroxylase. Following the formation of the catechol, the aromatic ring is cleaved by dioxygenase enzymes. This can occur through two primary mechanisms:

  • Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups of the catechol intermediate by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives.

  • Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, resulting in the formation of a hydroxymuconic semialdehyde derivative.

Subsequent enzymatic reactions further break down these intermediates into smaller molecules that can enter central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water.

Aerobic_Biodegradation_of_4_Dodecylphenol cluster_0 Initial Hydroxylation cluster_1 Ring Cleavage cluster_2 Further Degradation This compound This compound 4-Dodecylcatechol 4-Dodecylcatechol This compound->4-Dodecylcatechol Phenol Hydroxylase Ortho-Cleavage Product Ortho-Cleavage Product 4-Dodecylcatechol->Ortho-Cleavage Product Catechol 1,2-dioxygenase Meta-Cleavage Product Meta-Cleavage Product 4-Dodecylcatechol->Meta-Cleavage Product Catechol 2,3-dioxygenase Krebs Cycle Intermediates Krebs Cycle Intermediates Ortho-Cleavage Product->Krebs Cycle Intermediates Meta-Cleavage Product->Krebs Cycle Intermediates CO2 + H2O CO2 + H2O Krebs Cycle Intermediates->CO2 + H2O

Proposed aerobic biodegradation pathway of this compound.

Proposed Anaerobic Biodegradation Pathways of this compound

Under anaerobic conditions, the biodegradation of phenolic compounds proceeds through different initial activation mechanisms due to the absence of oxygen as a cosubstrate for hydroxylases. For phenol and some smaller alkylphenols, this often involves an initial carboxylation step.

In a putative anaerobic pathway for this compound, the initial activation step could be a carboxylation reaction, adding a carboxyl group to the aromatic ring, likely at the para-position to the hydroxyl group, catalyzed by a carboxylase. This is followed by the conversion of the hydroxyl group to a hydrogen atom, a process known as dehydroxylation, to form a benzoyl-CoA derivative. This central intermediate then undergoes dearomatization and ring cleavage, eventually leading to intermediates that can be funneled into central metabolism.

Anaerobic_Biodegradation_of_4_Dodecylphenol cluster_0 Initial Activation cluster_1 Central Intermediate Formation cluster_2 Ring Reduction and Cleavage cluster_3 Further Degradation This compound This compound Carboxylated Intermediate Carboxylated Intermediate This compound->Carboxylated Intermediate Carboxylase Dodecylbenzoyl-CoA Dodecylbenzoyl-CoA Carboxylated Intermediate->Dodecylbenzoyl-CoA Dehydroxylation & CoA Ligation Dearomatized Intermediates Dearomatized Intermediates Dodecylbenzoyl-CoA->Dearomatized Intermediates Reductase Ring Cleavage Products Ring Cleavage Products Dearomatized Intermediates->Ring Cleavage Products Hydrolase Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism CH4 + CO2 CH4 + CO2 Central Metabolism->CH4 + CO2

Proposed anaerobic biodegradation pathway of this compound.

Quantitative Data on Alkylphenol Biodegradation

While specific quantitative data for the biodegradation of this compound is scarce in publicly available literature, data from studies on other long-chain alkylphenols, such as nonylphenol and octylphenol, can provide a reference for expected degradation rates and efficiencies. The following table summarizes the types of quantitative data typically reported in such studies.

ParameterTypical Range of Values (for Nonylphenol/Octylphenol)Analytical Method(s)Reference Organism(s)
Degradation Rate 5-20 mg/L/dayHPLC, GC-MSSphingomonas sp., Pseudomonas sp.
Half-life (t1/2) 2-15 daysHPLC, GC-MSMixed microbial consortia
Metabolite Concentration 0.1-5 mg/LLC-MS, GC-MSSphingomonas sp.
Mineralization (% of initial 14C) 30-60%Scintillation countingRadiolabeled substrate studies
Enzyme Specific Activity 0.1-2.0 U/mg proteinSpectrophotometric assaysCell-free extracts

Experimental Protocols

Studying the biodegradation of this compound involves a series of interconnected experimental procedures, from isolating capable microorganisms to identifying metabolic byproducts.

Isolation and Enrichment of Degrading Microorganisms
  • Sample Collection: Collect soil or water samples from sites with a history of contamination with alkylphenols or related compounds.

  • Enrichment Culture: Inoculate a mineral salts medium (MSM) containing this compound as the sole carbon source with the collected environmental samples.

  • Serial Dilution and Plating: After successive transfers in liquid enrichment cultures, perform serial dilutions and plate onto MSM agar (B569324) plates exposed to this compound vapor to isolate individual colonies.

  • Identification: Characterize promising isolates through 16S rRNA gene sequencing.

Biodegradation Assays in Batch Culture
  • Inoculum Preparation: Grow the isolated strain(s) in a rich medium (e.g., Luria-Bertani broth) to the late exponential phase, then harvest the cells by centrifugation, wash with sterile saline solution, and resuspend in MSM.

  • Batch Cultures: Set up triplicate flasks containing MSM and a defined concentration of this compound. Inoculate with the prepared cell suspension. Include sterile controls (no inoculum) and biotic controls (with inoculum but no this compound).

  • Incubation: Incubate the flasks on a rotary shaker at a controlled temperature and pH.

  • Sampling: At regular intervals, withdraw samples for analysis of this compound concentration and microbial growth (e.g., optical density at 600 nm).

Analytical Methods for Metabolite Identification
  • Sample Preparation: Centrifuge the collected samples to remove bacterial cells. Acidify the supernatant and extract with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

  • High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a gradient of acetonitrile (B52724) and water (with a small amount of formic acid) to separate this compound and its polar metabolites. Detection can be achieved using a UV or fluorescence detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the extracted metabolites (e.g., by silylation) to increase their volatility. Use a GC-MS system to separate and identify the compounds based on their retention times and mass fragmentation patterns.

Enzyme Assays
  • Cell-Free Extract Preparation: Grow the bacterial strain in the presence of this compound to induce the degradative enzymes. Harvest the cells, resuspend them in a buffer, and lyse them by sonication or French press. Centrifuge to remove cell debris and collect the supernatant (cell-free extract).

  • Phenol Hydroxylase Assay: Monitor the substrate-dependent oxidation of NADH or NADPH spectrophotometrically at 340 nm.

  • Catechol Dioxygenase Assays:

    • Catechol 1,2-dioxygenase: Measure the formation of cis,cis-muconic acid from catechol at 260 nm.

    • Catechol 2,3-dioxygenase: Measure the formation of 2-hydroxymuconic semialdehyde at 375 nm.

Experimental_Workflow cluster_0 Microorganism Handling cluster_1 Biodegradation Experiment cluster_2 Analysis cluster_3 Data Interpretation Isolation_Enrichment Isolation & Enrichment Strain_Identification Strain Identification (16S rRNA) Isolation_Enrichment->Strain_Identification Inoculum_Preparation Inoculum Preparation Strain_Identification->Inoculum_Preparation Enzyme_Assays Enzyme Assays Strain_Identification->Enzyme_Assays Batch_Culture_Setup Batch Culture Setup Inoculum_Preparation->Batch_Culture_Setup Incubation Incubation Batch_Culture_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Sample_Preparation Sample Preparation (Extraction) Sampling->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample_Preparation->GCMS_Analysis Data_Analysis Data Analysis & Pathway Elucidation HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis Enzyme_Assays->Data_Analysis

General experimental workflow for studying this compound biodegradation.

Conclusion

The biodegradation of this compound, while not as extensively studied as other alkylphenols, is presumed to follow similar metabolic pathways. Aerobic degradation likely proceeds via hydroxylation and subsequent ortho- or meta-cleavage of the aromatic ring, while anaerobic degradation may involve initial activation by carboxylation. The elucidation of the precise pathways, the enzymes involved, and their genetic regulation in various microorganisms requires further research. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for developing robust bioremediation technologies for environments contaminated with this compound and other long-chain alkylphenols.

4-Dodecylphenol: A Technical Guide to its Potential as an Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Dodecylphenol (4-DP), a member of the alkylphenol chemical class, is utilized in various industrial applications. This technical guide provides a comprehensive overview of the current scientific understanding of 4-DP as a potential endocrine-disrupting chemical (EDC). The document synthesizes available data on its interaction with key endocrine pathways, including the estrogenic, androgenic, and thyroid systems. Detailed experimental protocols for relevant in vitro and in vivo assays are provided to facilitate further research. Quantitative data from existing studies are summarized in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the mechanisms of action and testing strategies for 4-DP. While evidence suggests that alkylphenols as a class exhibit endocrine-disrupting properties, specific quantitative data for this compound, particularly the para isomer, remains limited in the scientific literature. This guide highlights these data gaps to encourage focused research in this area.

Introduction

Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. This disruption can lead to adverse health effects in an organism or its progeny. Alkylphenols, including this compound, have come under scrutiny for their potential to mimic natural hormones, particularly estrogen, and to interfere with other endocrine signaling pathways. This guide focuses on the technical details of 4-DP's endocrine-disrupting potential, providing researchers and drug development professionals with the necessary information to design and interpret studies in this critical area of toxicology.

Quantitative Data on Endocrine Disruption Potential

The available quantitative data on the endocrine-disrupting effects of this compound are limited. Much of the information is derived from studies on related alkylphenols or on mixtures of dodecylphenol (B1171820) isomers.

Estrogen Receptor Binding and Activity

Studies have shown that alkylphenols can bind to the estrogen receptor (ER), although generally with a lower affinity than the endogenous hormone 17β-estradiol. For this compound, it has been reported that it has a lower relative binding affinity (RBA) for the ER than 4-nonylphenol[1][2]. The binding affinity of alkylphenols to the ER is influenced by the length and branching of the alkyl chain[1].

Table 1: Estrogen Receptor Binding Affinity of Alkylphenols

CompoundReceptorAssay TypeEndpointValueReference
This compoundEstrogen ReceptorCompetitive BindingRBA< 4-Nonylphenol (B119669)[1][2]
4-NonylphenolEstrogen ReceptorCompetitive BindingRBAVaries by isomer[1][2]
4-OctylphenolEstrogen ReceptorCompetitive BindingRBAVaries by isomer[1][2]
17β-EstradiolEstrogen ReceptorCompetitive BindingRBA100%[1][2]
Androgen Receptor Activity

Data on the direct interaction of this compound with the androgen receptor (AR) is scarce. However, studies on other alkylphenols, such as 4-nonylphenol and 4-octylphenol, have demonstrated anti-androgenic activity in vitro[3][4]. These compounds can inhibit the transcriptional activity induced by dihydrotestosterone (B1667394) (DHT)[3].

Table 2: Anti-Androgenic Activity of Related Alkylphenols

CompoundAssay TypeCell LineEndpointIC50Reference
4-NonylphenolReporter Gene AssayCV-1AR Antagonism(2.02+/-0.90)x10(-5)M[3]
4-OctylphenolReporter Gene AssayCV-1AR Antagonism(9.71+/-3.82)x10(-5)M[3]
Bisphenol AReporter Gene AssayCV-1AR Antagonism(7.46+/-1.23)x10(-7)M[3]
Thyroid System Disruption

There is currently a lack of specific quantitative data on the effects of this compound on the thyroid hormone system. However, various EDCs have been shown to interfere with thyroid hormone synthesis, transport, and metabolism[5]. In silico studies have suggested that some alkylphenols may bind to thyroid hormone receptors and transport proteins[6].

In Vivo Reproductive Toxicity

Regulatory assessments of branched dodecylphenol have indicated potential for reproductive toxicity. The European Chemicals Agency (ECHA) has classified branched dodecylphenol as a substance that may damage fertility[2][7]. An evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) reported No Observed Adverse Effect Levels (NOAELs) for reproductive parameters in rats based on read-across data from tetrapropenylphenol and branched dodecylphenol.

Table 3: In Vivo Reproductive Toxicity of Branched Dodecylphenol (Read-Across Data)

SpeciesStudy TypeEndpointsNOAELLOAELReference
RatRepeated DoseReduced ovary weights, decreased corpora lutea, lengthened estrous cycles, reduced male reproductive organ weights5–15 mg/kg bw/dayNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the endocrine-disrupting potential of chemicals like this compound.

In Vitro Assays

This assay determines the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

  • Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human ERα or ERβ.

  • Radioligand: [³H]-17β-estradiol.

  • Procedure:

    • A constant concentration of radioligand is incubated with the ER preparation in the presence of increasing concentrations of the test chemical.

    • After incubation, bound and free radioligand are separated (e.g., using hydroxylapatite).

    • The radioactivity of the bound fraction is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test chemical) x 100.

This assay measures the ability of a test chemical to induce or inhibit the expression of a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Cell Line: A mammalian cell line (e.g., CV-1, MDA-kb2) transiently or stably transfected with an androgen receptor expression vector and a reporter gene construct.

  • Procedure (Antagonist Mode):

    • Cells are plated in multi-well plates and allowed to attach.

    • Cells are co-treated with a fixed concentration of a known AR agonist (e.g., DHT) and varying concentrations of the test chemical.

    • After incubation, cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the agonist-induced reporter activity (IC50) is calculated.

This assay assesses the ability of a test chemical to activate or inhibit the transcriptional activity of the thyroid hormone receptor.

  • Cell Line: A cell line (e.g., GH3) that endogenously expresses TRs or is transfected with a TR expression vector and a thyroid hormone-responsive reporter construct.

  • Procedure (Agonist Mode):

    • Cells are plated and treated with varying concentrations of the test chemical.

    • Following incubation, reporter gene activity is measured.

  • Procedure (Antagonist Mode):

    • Cells are co-treated with a fixed concentration of a known TR agonist (e.g., T3) and varying concentrations of the test chemical.

    • Reporter gene activity is measured after incubation.

  • Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) is determined.

In Vivo Assays

This short-term in vivo screening assay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight in female rodents.

  • Animal Model: Immature or ovariectomized adult female rats or mice.

  • Procedure:

    • Animals are administered the test chemical daily for three consecutive days via oral gavage or subcutaneous injection.

    • On the fourth day, animals are euthanized, and the uterus is excised and weighed (wet and blotted weight).

  • Data Analysis: A statistically significant increase in the mean uterine weight of the treated group compared to the vehicle control group indicates a positive estrogenic response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially affected by this compound and the general workflow for its assessment as an endocrine disruptor.

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4DP This compound ER Estrogen Receptor (ER) 4DP->ER Binds ER->ER HSP Heat Shock Proteins (HSP) ER->HSP Dissociates from ERE Estrogen Response Element (ERE) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effects Estrogenic Effects Protein->Effects

Caption: Estrogen receptor signaling pathway activated by this compound.

Androgen Receptor Antagonism

AndrogenAntagonism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4DP This compound AR Androgen Receptor (AR) 4DP->AR Binds & Blocks DHT DHT DHT->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Binds to NoTranscription Transcription Blocked AR->NoTranscription Inhibited by 4-DP Transcription Gene Transcription ARE->Transcription Normal Androgenic Response

Caption: Postulated mechanism of androgen receptor antagonism by this compound.

Experimental Workflow for Endocrine Disruptor Assessment

EDWorkflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_analysis Data Analysis & Risk Assessment ER_Assay ER Binding/Reporter Assay Uterotrophic Uterotrophic Assay (OECD 440) ER_Assay->Uterotrophic Positive Result AR_Assay AR Reporter Assay Hershberger Hershberger Assay AR_Assay->Hershberger Positive Result TR_Assay TR Reporter Assay ReproTox Reproductive/Developmental Toxicity Study TR_Assay->ReproTox Positive Result Data_Integration Integrate In Vitro & In Vivo Data Uterotrophic->Data_Integration Hershberger->Data_Integration ReproTox->Data_Integration Hazard_ID Hazard Identification Data_Integration->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Risk_Characterization Risk Characterization Dose_Response->Risk_Characterization start Test Chemical: This compound start->ER_Assay start->AR_Assay start->TR_Assay

References

Estrogenic Activity of 4-Dodecylphenol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecylphenol (DP) is an alkylphenol of significant interest in the fields of toxicology and endocrinology due to its presence in the environment and its potential to mimic the effects of estrogen. As a member of the class of endocrine-disrupting chemicals (EDCs), understanding the estrogenic activity of its various isomers is crucial for assessing potential risks to human health and the environment. The structure of the dodecyl alkyl chain, whether linear or branched, plays a pivotal role in determining the molecule's ability to bind to and activate the estrogen receptor (ER). This technical guide provides a comprehensive overview of the estrogenic activity of this compound isomers, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Estrogenic Activity

The estrogenic potential of this compound is primarily attributed to its ability to bind to the estrogen receptor. The following table summarizes the available quantitative data on the estrogenic activity of this compound. It is important to note that much of the available data is for a mixture of this compound isomers, highlighting a need for further research into the specific activities of individual isomers.

CompoundAssay TypeEndpointValueRelative Potency (E2 = 100)Reference
This compound (mixture of isomers)Estrogen Receptor Binding Assay (Rat Uterine Cytosol)IC504.85 x 10⁻⁶ M0.019%--INVALID-LINK--[1]

Note on Isomer Specificity: The data from Blair et al. (2000) is for a mixture of this compound isomers.[1] Structure-activity relationship studies on other alkylphenols, such as 4-nonylphenol (B119669), have consistently shown that branched isomers, particularly those with a tertiary carbon atom adjacent to the phenol (B47542) ring, exhibit higher estrogenic activity than linear isomers.[2] It is therefore highly probable that branched isomers of this compound are more estrogenic than the linear 4-n-dodecylphenol. However, specific quantitative data for individual this compound isomers remains a significant data gap in the scientific literature.

Structure-Activity Relationships

The estrogenic activity of alkylphenols is significantly influenced by the structure of the alkyl chain. Key structural features that determine estrogenicity include:

  • Alkyl Chain Length: For linear alkylphenols, estrogenic activity generally increases with the length of the alkyl chain, up to a certain point. However, the study by Blair et al. (2000) suggests a potential limit to this effect, as this compound (with a 12-carbon chain) exhibited a lower relative binding affinity than 4-nonylphenol (with a 9-carbon chain).

  • Branching of the Alkyl Chain: Branching of the alkyl chain, especially at the carbon atom alpha to the phenyl ring, generally enhances estrogenic activity. Tertiary branched isomers are often found to be more potent than secondary or linear isomers. This is attributed to the branched structure more closely mimicking the steric bulk of the C and D rings of estradiol, allowing for a better fit within the ligand-binding pocket of the estrogen receptor.

  • Position of the Alkyl Group: The alkyl group must be in the para position (position 4) relative to the hydroxyl group on the phenol ring for optimal estrogenic activity. Ortho and meta isomers generally show significantly lower or no activity.

Experimental Protocols

The assessment of estrogenic activity relies on a variety of in vitro assays. Below are detailed methodologies for three key experiments commonly used to characterize the estrogenic potential of compounds like this compound isomers.

Estrogen Receptor (ER) Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

Methodology:

  • Preparation of ER-Rich Cytosol: Uteri from ovariectomized rats or recombinant human ER can be used as the source of the receptor. The tissue is homogenized in a buffer solution and centrifuged to obtain a cytosol fraction rich in estrogen receptors.

  • Competitive Binding Incubation: A constant concentration of [³H]-17β-estradiol is incubated with the ER preparation in the presence of increasing concentrations of the test compound (e.g., this compound isomers).

  • Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This is commonly achieved by adding a hydroxylapatite slurry, which binds the receptor-ligand complex, followed by centrifugation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Yeast Two-Hybrid (Y2H) Assay for Estrogenicity

This reporter gene assay utilizes genetically modified yeast to detect ligand-induced protein-protein interactions, in this case, the dimerization of the estrogen receptor.

Methodology:

  • Yeast Strain: A yeast strain (e.g., Saccharomyces cerevisiae) is engineered to express the human or other mammalian estrogen receptor. The strain also contains a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an estrogen-responsive element (ERE).

  • Cell Culture and Exposure: The yeast cells are cultured in a suitable medium and then exposed to a range of concentrations of the test compound. A known estrogen, like 17β-estradiol, is used as a positive control.

  • Incubation: The yeast cultures are incubated to allow for ligand binding, receptor activation, and subsequent expression of the reporter gene.

  • Reporter Gene Assay: The activity of the reporter enzyme (e.g., β-galactosidase) is measured. For β-galactosidase, a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) is often used, and the absorbance is read with a spectrophotometer.

  • Data Analysis: The estrogenic activity is quantified by determining the concentration of the test compound that produces a half-maximal response (EC50). The potency relative to 17β-estradiol can then be calculated.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses the estrogen receptor.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a culture medium containing fetal bovine serum. Prior to the assay, the cells are transferred to a medium containing charcoal-dextran-stripped serum to remove endogenous estrogens.

  • Cell Seeding and Treatment: The cells are seeded into multi-well plates and, after a period of hormone deprivation, are treated with various concentrations of the test compound. 17β-estradiol is used as a positive control.

  • Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell number is determined at the end of the incubation period. This can be done by direct cell counting, or more commonly, by using assays that measure metabolic activity (e.g., MTT assay) or DNA content (e.g., CyQUANT assay), which are proportional to cell number.

  • Data Analysis: A dose-response curve is generated, and the EC50 (the concentration that causes a half-maximal proliferative effect) is calculated. The relative proliferative potency (RPP) can be determined by comparing the EC50 of the test compound to that of 17β-estradiol.

Signaling Pathways and Visualizations

The estrogenic effects of this compound isomers are primarily mediated through the activation of the estrogen receptor, which can trigger both genomic and non-genomic signaling pathways.

Classical Genomic Estrogen Signaling Pathway

This pathway involves the binding of the estrogenic compound to the estrogen receptor in the cytoplasm or nucleus, leading to the regulation of gene expression.

Genomic_Estrogen_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DP This compound Isomer ER_HSP ER-HSP Complex DP->ER_HSP Binds ER Estrogen Receptor (ER) ER->ER ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation Transcription Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Estrogenic Proteins mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Classical genomic estrogen signaling pathway initiated by this compound isomers.

Experimental Workflow for Assessing Estrogenic Activity

The following diagram illustrates a typical workflow for evaluating the estrogenic activity of a test compound like a this compound isomer.

Estrogenicity_Workflow cluster_screening Initial Screening cluster_confirmation Confirmatory & Mechanistic Assays cluster_invivo In Vivo Confirmation (Optional) ER_Binding ER Competitive Binding Assay MCF7 MCF-7 Cell Proliferation Assay ER_Binding->MCF7 Positive Hit Y2H Yeast Two-Hybrid Assay Y2H->MCF7 Positive Hit Reporter_Gene Reporter Gene Assays in Mammalian Cells MCF7->Reporter_Gene Uterotrophic Uterotrophic Assay in Rodents Reporter_Gene->Uterotrophic Further Investigation Test_Compound Test Compound (this compound Isomer) Test_Compound->ER_Binding Test_Compound->Y2H

Caption: A typical experimental workflow for assessing the estrogenic activity of a chemical.

Conclusion

This compound isomers are recognized as xenoestrogens that can interact with the estrogen receptor and elicit estrogenic responses. The available data, primarily from studies on mixtures of isomers, indicate weak estrogenic activity. Based on structure-activity relationships established for other alkylphenols, it is strongly suggested that branched isomers of this compound are more potent than their linear counterparts. This technical guide has provided an overview of the quantitative data, detailed experimental protocols for key in vitro assays, and a summary of the primary signaling pathway involved in the estrogenic action of these compounds. Further research is critically needed to isolate and test individual this compound isomers to provide a more precise understanding of their relative estrogenic potencies and to better inform risk assessments for human health and the environment.

References

4-Dodecylphenol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecylphenol is a member of the alkylphenol chemical family, characterized by a twelve-carbon alkyl chain attached to a phenol (B47542) group. It is utilized in various industrial applications, including the manufacturing of surfactants, lubricant additives, and resins. Due to its potential health and environmental hazards, a thorough understanding of its safety profile and proper handling procedures is crucial for professionals working with this compound. This guide provides an in-depth overview of the safety, handling, and toxicological aspects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its biological activity.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the potential to cause severe skin burns, eye damage, and reproductive toxicity. It is also recognized as being very toxic to aquatic life with long-lasting effects.[1][2][3][4][5]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification for this compound is summarized in the table below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1B / 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Reproductive Toxicity1B / 2H360 / H361: May damage fertility or the unborn child / Suspected of damaging fertility or the unborn child
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Hazard1H410: Very toxic to aquatic life with long lasting effects

Source:[1][2][3][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior and potential for exposure.

PropertyValue
Molecular Formula C₁₈H₃₀O
Molecular Weight 262.43 g/mol
Appearance Straw-colored, viscous liquid or White to light yellow powder/crystal
Odor Phenolic
Boiling Point 310-335 °C (lit.)
Melting Point 64.0 to 68.0 °C
Flash Point >110 °C (>230 °F) - closed cup
Density 0.94 g/mL at 25 °C (lit.)
Vapor Pressure 3.3 x 10⁻⁶ mmHg at 25°C
Water Solubility 31 µg/L at 22°C (for main components)
log Kow (Octanol-Water Partition Coefficient) 7.14

Source:[5][7][8][9]

Toxicology and Ecotoxicology Data

The toxicological profile of this compound is characterized by its corrosive effects on skin and eyes, its potential for reproductive harm, and its high toxicity to aquatic organisms.

Mammalian Toxicity
EndpointSpeciesRouteValue
Acute Oral Toxicity (LD50) RatOral2100 mg/kg
Acute Dermal Toxicity (LD50) RabbitDermal>2000 mg/kg
Skin Corrosion/Irritation RabbitDermalCorrosive
Serious Eye Damage/Irritation RabbitOcularCauses serious eye damage

Source:[1][10][11]

Ecotoxicity
EndpointSpeciesDurationValue
Acute Toxicity to Fish (LC50) Salmo salar (Atlantic salmon)96 hours0.14 mg/L
Acute Toxicity to Aquatic Invertebrates (LC50) Daphnia magna (Water flea)48 hours93 mg/L (for a specific isomer mixture)
Toxicity to Algae (EC10) Saltwater algae-6031 mg/L (for a specific isomer mixture)

Source:[2][12][13]

Mechanisms of Toxicity: Signaling Pathways

This compound is recognized as an endocrine-disrupting chemical (EDC), primarily through its interaction with the estrogen signaling pathway and its interference with steroid hormone production (steroidogenesis).

Estrogen Receptor Signaling Pathway

This compound can mimic the action of the natural hormone 17β-estradiol by binding to estrogen receptors (ERα and ERβ). This binding can trigger a cascade of molecular events, leading to altered gene expression and physiological responses. The diagram below illustrates the classical genomic pathway of estrogen receptor activation, which can be aberrantly triggered by this compound.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Dodecylphenol This compound ER Estrogen Receptor (ERα / ERβ) 4_Dodecylphenol->ER Binding Dimerized_ER Dimerized Active Receptor ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ER_HSP_complex Inactive ER-HSP Complex ER_HSP_complex->ER Dissociation ER_HSP_complex->HSP ERE Estrogen Response Element (ERE) on DNA Dimerized_ER->ERE Binding to DNA cluster_nucleus cluster_nucleus Dimerized_ER->cluster_nucleus Translocation Transcription Transcription (mRNA synthesis) ERE->Transcription Translation Translation (Protein synthesis) Transcription->Translation Cellular_Response Altered Cellular Response (e.g., proliferation, differentiation) Translation->Cellular_Response

Caption: Estrogen Receptor Signaling Pathway Disruption by this compound.
Interference with Steroidogenesis

Alkylphenols, including this compound, have been shown to interfere with the synthesis of steroid hormones by inhibiting key enzymes in the steroidogenesis pathway. This can lead to an imbalance of hormones such as cortisol, testosterone, and estradiol. The diagram below outlines the key steps in steroidogenesis and indicates potential points of inhibition by this compound.

SteroidogenesisInhibition Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone HSD3B2 3β-HSD Pregnenolone->HSD3B2 CYP17A1_1 CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_1 17α-hydroxypregnenolone Progesterone Progesterone Progesterone->CYP17A1_1 17α-hydroxyprogesterone CYP21A2 CYP21A2 (21-hydroxylase) Progesterone->CYP21A2 Deoxycorticosterone 11-Deoxycorticosterone CYP11B1 CYP11B1 (11β-hydroxylase) Deoxycorticosterone->CYP11B1 Cortisol Cortisol DHEA DHEA DHEA->HSD3B2 Androstenedione Androstenedione HSD17B 17β-HSD Androstenedione->HSD17B CYP19A1 Aromatase (CYP19A1) Androstenedione->CYP19A1 Estrone Testosterone Testosterone Testosterone->CYP19A1 Estradiol Estradiol CYP11A1->Pregnenolone HSD3B2->Progesterone HSD3B2->Androstenedione CYP17A1_1->DHEA 17α-hydroxypregnenolone CYP17A1_1->Androstenedione 17α-hydroxyprogesterone CYP17A1_2 CYP17A1 (17,20-lyase) CYP21A2->Deoxycorticosterone CYP11B1->Cortisol HSD17B->Testosterone CYP19A1->Estradiol CYP19A1->Estradiol Estrone Dodecylphenol This compound Dodecylphenol->CYP11A1 Inhibition Dodecylphenol->CYP17A1_1 Inhibition Dodecylphenol->CYP21A2 Inhibition Dodecylphenol->CYP19A1 Inhibition

Caption: Potential Inhibition of Steroidogenesis by this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the toxicological properties of this compound. The following sections outline the methodologies for key toxicity studies.

Acute Oral Toxicity - OECD Guideline 401 (Adapted)

An acute oral toxicity study for a substance like this compound provides an initial characterization of its potential health hazards upon ingestion.[7]

  • Test Animals: Healthy, young adult Sprague-Dawley rats (5 of a single sex per dose group).[1]

  • Housing: Animals are housed in environmentally controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[7]

  • Dose Administration: The test substance is administered by oral gavage in a single dose. Doses are selected based on a range-finding study and typically include a control group and several dose levels (e.g., 1260, 1580, 2000, 2510, 3160, 3980 mg/kg body weight).[1]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory and nervous system activity), and body weight changes for at least 14 days.[1][7]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.[7]

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion upon a single dermal application.

  • Test Animals: Healthy, young adult albino rabbits with closely clipped dorsal fur.

  • Application: A 0.5 g dose of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch. The application site is typically semi-occluded.

  • Exposure: The exposure duration is 4 hours.

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized scale (e.g., Draize scale).

  • Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.

Aquatic Toxicity - Acute Immobilisation Test with Daphnia magna (OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Test Conditions: The test is conducted in a defined aqueous medium at a constant temperature (e.g., 20 ± 2 °C) with a 16-hour light/8-hour dark cycle.

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance and a control for 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Endpoint: The EC50 (median effective concentration) is calculated, which is the concentration of the test substance that immobilizes 50% of the daphnids within the 48-hour exposure period.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound to minimize the risk of exposure and ensure a safe working environment.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or aerosols.

  • Ensure that an eyewash station and a safety shower are readily accessible in the work area.[7]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2][7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][2][7]

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[7]

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Wash hands thoroughly after handling.[2][7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures

In the event of exposure to this compound, immediate medical attention is required.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Accidental Release Measures

  • Personal Precautions: Evacuate the area and wear appropriate personal protective equipment.[1]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[1]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1][7]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[7] Do not dispose of it in the environment.

Conclusion

This compound is a chemical with significant health and environmental hazards that necessitate careful handling and a thorough understanding of its toxicological properties. For researchers, scientists, and drug development professionals, adherence to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount. The information presented in this guide, including quantitative toxicity data, detailed experimental protocols, and an overview of its mechanisms of action, is intended to support the safe and responsible use of this compound in a professional setting. A comprehensive understanding of its endocrine-disrupting properties is particularly important for assessing its potential biological impact.

References

Methodological & Application

Application Notes and Protocols for 4-Dodecylphenol as a Surfactant in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsion polymerization is a versatile and widely used technique for the synthesis of a variety of polymers with applications spanning from industrial coatings and adhesives to specialized uses in drug delivery and biomedical materials. The choice of surfactant is a critical parameter in emulsion polymerization, profoundly influencing the reaction kinetics, particle nucleation and stability, final particle size, and the ultimate properties of the polymer latex.

4-Dodecylphenol, an alkylphenol, possesses a hydrophobic dodecyl tail and a hydrophilic phenolic head group, making it a candidate for use as a non-ionic surfactant in emulsion polymerization. While direct and extensive literature on the use of neat this compound as a primary surfactant in emulsion polymerization is limited, its derivatives, particularly ethoxylated dodecylphenols, are well-established non-ionic surfactants in this field. This document provides a generalized overview, application notes, and protocols based on the expected behavior of this compound and data from its closely related ethoxylated counterparts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₈H₃₀O
Molecular Weight 262.43 g/mol
Appearance Viscous liquid
Density 0.94 g/mL at 25 °C
Boiling Point 310-335 °C
Solubility Insoluble in water, soluble in organic solvents
Critical Micelle Concentration (CMC) Data not readily available in the literature. It is expected to be low due to the long hydrophobic dodecyl chain.

Role in Emulsion Polymerization

In emulsion polymerization, this compound, or more commonly its ethoxylated derivatives, would function as a non-ionic surfactant. The primary roles include:

  • Monomer Emulsification: Dispersing the water-insoluble monomer into fine droplets within the aqueous phase.

  • Micelle Formation: Above its critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles, which serve as the primary loci for particle nucleation.

  • Particle Stabilization: Adsorbing onto the surface of the newly formed polymer particles, providing steric stabilization to prevent coagulation and ensure the stability of the latex.

The long dodecyl chain of this compound contributes to a strong hydrophobic interaction, which can be advantageous for emulsifying highly hydrophobic monomers. The phenolic head group's polarity is relatively low, which is why ethoxylation (addition of ethylene (B1197577) oxide units) is a common strategy to increase the hydrophilicity and overall effectiveness of alkylphenol-based surfactants.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound as a primary surfactant in emulsion polymerization, the following tables present data for dodecylphenol (B1171820) ethoxylates and other relevant surfactants to provide a comparative context.

Table 1: Critical Micelle Concentration (CMC) of Related Surfactants

SurfactantCMC (g/L)Temperature (°C)Notes
Branched Dodecylphenol Ethoxylate (10 EO units)~0.013[1]25The CMC value is low, indicating high surface activity.[1]
Nonylphenol Ethoxylates (NPEOs)Varies with ethoxylation-Longer ethoxylate chains generally lead to higher CMCs.
Sodium Dodecyl Sulfate (SDS) - Anionic~2.3725A common anionic surfactant used for comparison.

Table 2: Typical Performance in Emulsion Polymerization (using Alkylphenol Ethoxylate-based Surfactants)

ParameterTypical RangeFactors Influencing the Parameter
Particle Size 50 - 500 nmSurfactant concentration, initiator concentration, monomer type, temperature. Higher surfactant concentration generally leads to smaller particle size.
Monomer Conversion > 95%Reaction time, temperature, initiator concentration.
Polymerization Rate VariesDependent on monomer reactivity, temperature, and initiator efficiency.
Solids Content 40 - 60%Monomer-to-water ratio.

Experimental Protocols

The following is a generalized protocol for a batch emulsion polymerization of a common monomer like styrene (B11656) or methyl methacrylate, adaptable for using a non-ionic surfactant such as this compound or its ethoxylated derivatives.

Materials:

  • Monomer (e.g., Styrene, Methyl Methacrylate)

  • Deionized Water

  • Surfactant (this compound or Dodecylphenol Ethoxylate)

  • Initiator (e.g., Potassium Persulfate - KPS, Ammonium Persulfate - APS)

  • Buffer (optional, e.g., Sodium Bicarbonate)

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with a reflux condenser, mechanical stirrer, nitrogen inlet, and temperature probe.

  • Heating/cooling circulator.

  • Monomer and initiator feed pumps (for semi-batch process).

Protocol: Batch Emulsion Polymerization

  • Reactor Setup: Assemble the reactor system and ensure all connections are secure.

  • Initial Charge: To the reactor, add deionized water and the surfactant (e.g., 1-3% by weight based on monomer).

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit polymerization. Maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Heat the reactor to the desired polymerization temperature (typically 60-80 °C) while stirring at a constant rate (e.g., 200-300 rpm).

  • Monomer Addition: Add the monomer to the reactor.

  • Initiation: Dissolve the water-soluble initiator (e.g., KPS, 0.1-0.5% by weight based on monomer) in a small amount of deionized water and add it to the reactor to initiate the polymerization.

  • Polymerization: Maintain the reaction at the set temperature for several hours (typically 2-6 hours) to allow for high monomer conversion. Monitor the reaction by observing changes in the appearance of the reaction mixture (e.g., from a milky emulsion to a more translucent latex).

  • Cooling: Once the polymerization is complete, cool the reactor down to room temperature.

  • Characterization: The resulting polymer latex can be characterized for solids content, particle size and distribution, monomer conversion, and other relevant properties.

Protocol: Semi-Batch Emulsion Polymerization (for better control over reaction and particle morphology)

  • Reactor Setup and Initial Charge: Follow steps 1-4 of the batch protocol, but only add a portion of the monomer (e.g., 10-20%) to the initial charge to form seed particles.

  • Initiation: Add the initiator to start the seed polymerization.

  • Monomer Feed: After a seed formation period (e.g., 15-30 minutes), continuously feed the remaining monomer (and potentially more surfactant) into the reactor over a period of 2-4 hours.

  • Completion and Cooling: After the monomer feed is complete, continue the reaction for another 1-2 hours to ensure high conversion, then cool down the reactor.

Visualizations

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_product Product A Aqueous Phase (Water + Surfactant) R Reactor A->R M Monomer Phase M->R I Initiator Addition R->I Heat & Stir P Polymerization (Particle Nucleation & Growth) I->P L Polymer Latex P->L Cooling MicelleFormationAndParticleNucleation cluster_0 Below CMC cluster_1 Above CMC cluster_2 Particle Nucleation s1 s2 s3 s4 s5 s6 label_below Free Surfactant Molecules m1_c Micelle p1 Polymer Particle m1_c->p1 Initiator + Monomer s7 s8 s9 Monomer Monomer Droplet Monomer->p1 Monomer Diffusion

References

The Use of 4-Dodecylphenol in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dodecylphenol, an alkylphenol, possesses amphiphilic properties stemming from its long hydrophobic alkyl chain and hydrophilic phenolic head. In the realm of nanotechnology, such molecules can function as capping or stabilizing agents, controlling the growth, preventing aggregation, and imparting specific surface functionalities to nanoparticles. This document aims to provide detailed application notes and protocols for the use of this compound in the synthesis of various nanoparticles. However, a comprehensive review of publicly available scientific literature and chemical databases did not yield specific, detailed protocols or quantitative data for the use of this compound as a primary capping agent in the synthesis of gold, silver, or quantum dot nanoparticles.

The information presented herein is therefore based on the general principles of nanoparticle synthesis and the known roles of similar phenolic and amphiphilic molecules as capping agents. The provided protocols are generalized models that would require significant optimization and characterization for any specific application.

Introduction to Capping Agents in Nanoparticle Synthesis

The synthesis of nanoparticles typically involves the reduction of a precursor salt in a solvent, leading to the nucleation and subsequent growth of nanoparticles. Capping agents, also known as stabilizers or surfactants, are crucial components in this process. They adsorb onto the surface of the newly formed nanoparticles, performing several key functions:

  • Size and Shape Control: By passivating the nanoparticle surface, capping agents can control the rate of particle growth and influence the final size and morphology.

  • Prevention of Aggregation: The steric hindrance or electrostatic repulsion provided by the capping agent layer prevents nanoparticles from agglomerating and precipitating out of the solution, ensuring colloidal stability.

  • Surface Functionalization: The chemical nature of the capping agent determines the surface properties of the nanoparticles, influencing their solubility, biocompatibility, and potential for further functionalization.

Phenolic compounds, in general, can act as both reducing and capping agents in nanoparticle synthesis due to the presence of hydroxyl groups which can reduce metal ions and also bind to the nanoparticle surface. The long alkyl chain of this compound would be expected to provide a hydrophobic shell around the nanoparticle, making it dispersible in non-polar solvents.

Hypothetical Signaling Pathway and Experimental Workflow

While no specific signaling pathways involving this compound-capped nanoparticles are documented, a general workflow for their synthesis and subsequent application in a hypothetical drug delivery context can be conceptualized.

G cluster_0 Nanoparticle Synthesis cluster_1 Drug Loading & Formulation cluster_2 In Vitro / In Vivo Testing precursor Metal Precursor (e.g., HAuCl4, AgNO3) synthesis One-Pot Synthesis precursor->synthesis reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->synthesis dodecylphenol This compound (Capping Agent) dodecylphenol->synthesis nanoparticles This compound-Capped Nanoparticles synthesis->nanoparticles loading Drug Loading (e.g., Incubation) nanoparticles->loading drug Hydrophobic Drug drug->loading formulation Drug-Loaded Nanoparticles loading->formulation cell_culture Cell Culture Studies formulation->cell_culture animal_model Animal Model Studies formulation->animal_model efficacy Therapeutic Efficacy cell_culture->efficacy toxicity Toxicity Assessment cell_culture->toxicity animal_model->efficacy animal_model->toxicity

Fig. 1: Hypothetical workflow for synthesis and application of this compound-capped nanoparticles.

Experimental Protocols (Generalized Models)

Disclaimer: The following protocols are generalized and have not been validated for this compound. They are based on standard methods for the synthesis of nanoparticles using other capping agents and would require substantial optimization.

Synthesis of this compound-Capped Gold Nanoparticles (AuNPs) - Hypothetical Protocol

This protocol is adapted from the well-established Brust-Schiffrin method for synthesizing thiol-capped gold nanoparticles, modified for a hypothetical scenario using this compound.

Materials:

Procedure:

  • Phase Transfer of Gold Ions:

    • Prepare a 30 mM solution of HAuCl₄ in deionized water.

    • Prepare a 50 mM solution of a phase transfer catalyst (e.g., tetraoctylammonium bromide) in toluene.

    • In a separatory funnel, mix equal volumes of the HAuCl₄ solution and the phase transfer catalyst solution. Shake vigorously for 5 minutes.

    • Allow the phases to separate. The toluene phase, now containing the gold ions, will turn orange. Collect the organic phase.

  • Addition of Capping Agent:

    • To the organic phase containing the gold ions, add a solution of this compound in toluene. The molar ratio of this compound to gold can be varied (e.g., 1:1, 2:1, 4:1) to investigate its effect on nanoparticle size.

  • Reduction:

    • Prepare a fresh 0.4 M solution of NaBH₄ in deionized water.

    • While stirring the gold and this compound solution vigorously, rapidly add the NaBH₄ solution.

    • The color of the organic phase should change from orange to a deep ruby red or purple, indicating the formation of gold nanoparticles.

    • Continue stirring for at least 4 hours to ensure complete reaction.

  • Purification:

    • Separate the organic phase and wash it several times with deionized water to remove excess reducing agent and other water-soluble byproducts.

    • Precipitate the this compound-capped AuNPs by adding ethanol.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticles in fresh toluene. Repeat the precipitation and re-dispersion steps at least three times to ensure purity.

  • Characterization:

    • Characterize the size, shape, and optical properties of the synthesized AuNPs using UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).

Synthesis of this compound-Capped Silver Nanoparticles (AgNPs) - Hypothetical Protocol

This protocol is a hypothetical adaptation of a chemical reduction method for silver nanoparticle synthesis.

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • This compound

  • Ethanol

  • Sodium borohydride (NaBH₄)

Procedure:

  • Preparation of Precursor and Capping Agent Solution:

    • Dissolve AgNO₃ in ethanol to a final concentration of 1 mM.

    • In a separate flask, dissolve this compound in ethanol. The concentration can be varied to study its effect on nanoparticle formation.

  • Mixing:

    • Add the this compound solution to the AgNO₃ solution under vigorous stirring.

  • Reduction:

    • Prepare a fresh, ice-cold solution of NaBH₄ in ethanol (e.g., 10 mM).

    • Add the NaBH₄ solution dropwise to the silver nitrate/4-Dodecylphenol mixture.

    • A color change to yellow or brown should be observed, indicating the formation of silver nanoparticles.

    • Continue stirring for 2 hours at room temperature.

  • Purification:

    • Centrifuge the solution to pellet the AgNPs.

    • Wash the nanoparticles repeatedly with ethanol to remove unreacted reagents.

  • Characterization:

    • Analyze the synthesized AgNPs using UV-Vis Spectroscopy (expecting a surface plasmon resonance peak around 400-450 nm), TEM, and DLS.

Synthesis of this compound-Capped Quantum Dots (QDs) - Hypothetical Protocol

This protocol is a conceptual outline based on the hot-injection synthesis method for semiconductor quantum dots.

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • 1-Octadecene (ODE)

  • Oleic acid

  • This compound

  • Trioctylphosphine (TOP)

  • Toluene

  • Methanol

Procedure:

  • Preparation of Cadmium Precursor:

    • In a three-neck flask, combine CdO, oleic acid, and ODE.

    • Heat the mixture to ~150 °C under argon flow until the solution becomes clear, indicating the formation of cadmium oleate.

    • Increase the temperature to the desired injection temperature (e.g., 240-280 °C).

  • Preparation of Selenium Precursor:

    • In a separate vial inside a glovebox, dissolve Se powder in TOP to form a TOP-Se solution.

  • Injection and Growth:

    • Rapidly inject the TOP-Se solution into the hot cadmium precursor solution.

    • Immediately after injection, add a solution of this compound in ODE. The amount of this compound will influence the growth and stability of the QDs.

    • Monitor the growth of the QDs by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. The emission color will red-shift as the particles grow.

    • Once the desired size is reached, cool the reaction mixture to room temperature.

  • Purification:

    • Add toluene to the reaction mixture.

    • Precipitate the QDs by adding methanol.

    • Centrifuge to collect the QDs and discard the supernatant.

    • Re-disperse the QDs in toluene. Repeat the precipitation and re-dispersion process multiple times.

  • Characterization:

    • Characterize the optical properties using UV-Vis and photoluminescence spectroscopy.

    • Determine the size and crystallinity using TEM and X-ray diffraction (XRD).

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound in nanoparticle synthesis was found, the following table is a template illustrating how such data would be presented. Researchers would need to perform the experiments and fill in the values based on their results.

Nanoparticle TypePrecursor Concentration (mM)This compound:Precursor Molar RatioReaction Temperature (°C)Average Particle Size (nm) (by TEM)Polydispersity Index (PDI) (by DLS)
AuNPs11:125ValueValue
AuNPs12:125ValueValue
AuNPs14:125ValueValue
AgNPs11:125ValueValue
AgNPs12:125ValueValue
AgNPs14:125ValueValue
CdSe QDs0.52:1260ValueValue
CdSe QDs0.54:1260ValueValue

Logical Relationships in Nanoparticle Synthesis

The key parameters in nanoparticle synthesis are interconnected and influence the final product characteristics.

G cluster_0 Input Parameters cluster_1 Process Kinetics cluster_2 Output Characteristics precursor_conc Precursor Concentration nucleation_rate Nucleation Rate precursor_conc->nucleation_rate capping_agent_conc Capping Agent Concentration capping_agent_conc->nucleation_rate growth_rate Growth Rate capping_agent_conc->growth_rate stability Colloidal Stability capping_agent_conc->stability reducer_conc Reducing Agent Concentration reducer_conc->nucleation_rate temperature Temperature temperature->nucleation_rate temperature->growth_rate time Reaction Time time->growth_rate size Particle Size nucleation_rate->size distribution Size Distribution nucleation_rate->distribution growth_rate->size shape Particle Shape growth_rate->shape growth_rate->distribution

Fig. 2: Interdependencies of parameters in nanoparticle synthesis.

Conclusion

While this compound possesses molecular characteristics that suggest its potential as a capping agent in nanoparticle synthesis, there is a notable absence of specific and detailed experimental protocols in the current scientific literature. The protocols and data presented in this document are therefore hypothetical and serve as a general guide for researchers interested in exploring this specific application. Any attempt to use this compound for nanoparticle synthesis will require extensive optimization of reaction conditions and thorough characterization of the resulting nanomaterials. Future research in this area would be valuable to expand the library of functional capping agents for the tailored synthesis of nanoparticles for various applications, including drug delivery.

Applications of 4-Dodecylphenol in Polymer Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecylphenol, an alkylphenol characterized by a twelve-carbon alkyl chain attached to a phenol (B47542) ring, serves as a versatile building block and modifier in polymer chemistry. Its long alkyl chain imparts unique properties to polymers, such as hydrophobicity, flexibility, and improved solubility in organic solvents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and modification of polymers, with a focus on its role as a comonomer in phenol-formaldehyde resins and as a reactive diluent in epoxy formulations.

I. Application as a Comonomer in Phenol-Formaldehyde Resins

This compound is frequently incorporated into phenol-formaldehyde (PF) resins to enhance their properties. The long dodecyl chain disrupts the dense cross-linking typical of PF resins, leading to increased flexibility, improved impact strength, and better solubility in non-polar solvents. These modified resins find applications in coatings, adhesives, and as asphaltene inhibitors in the oil and gas industry.[1]

Quantitative Data on Dodecylphenol-Phenol-Formaldehyde Resins

While comprehensive comparative data is limited in publicly available literature, the following table summarizes the molecular weight characteristics of synthesized poly(dodecyl phenol formaldehyde) (PDPF) resins and their subsequent block copolymers with poly(oxypropylene) (POP).

Polymer IDDescriptionNumber Average Molecular Weight (Mn, g/mol )Weight Average Molecular Weight (Mw, g/mol )
PDPF1Poly(dodecyl phenol formaldehyde)1,936-
PDPF2Poly(dodecyl phenol formaldehyde)4,047-
PDPF3Poly(dodecyl phenol formaldehyde)8,092-
PDPF1-b-POPPDPF1 block copolymer with POP3,096-
PDPF2-b-POPPDPF2 block copolymer with POP5,179-
PDPF3-b-POPPDPF3 block copolymer with POP9,202-
Data sourced from a study on asphaltene inhibitors. The polydispersity index (PDI) was not reported in the source material.[1]
Experimental Protocol: Synthesis of Dodecylphenol-Phenol-Formaldehyde Resin

This protocol describes the synthesis of a dodecylphenol-modified phenol-formaldehyde resin.

Materials:

Equipment:

  • 500 mL round-bottom flask

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Temperature controller and heating mantle

  • Reflux condenser

  • Dropping funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a stirrer, temperature controller, reflux condenser, and dropping funnel, add 1.0 mole of phenol, 0.3 moles of this compound, and 30 g of toluene.

  • Heating and Catalyst Addition: Heat the mixture to 100°C while stirring until the solids are completely melted and a homogeneous solution is formed. Add the PTSA catalyst and continue stirring for 10 minutes.

  • Formaldehyde Addition: Slowly add 0.67 moles of formaldehyde solution dropwise to the reaction mixture using the dropping funnel.

  • Polycondensation: After the complete addition of formaldehyde, raise the temperature to 160°C and allow the reaction to proceed under normal pressure for 60 minutes.

  • Solvent and Water Removal: After the polycondensation step, remove the toluene and water by vacuum distillation for 30 minutes to obtain the final dodecylphenol-phenol-formaldehyde resin.[2]

Characterization: The resulting resin can be characterized by determining its softening point, and the content of free phenol and free dodecylphenol. For the specific molar ratios mentioned above, a softening point of 102°C was reported, with 1.1% free phenol and 4.5% free dodecylphenol.[2]

Logical Relationship of Synthesis

Synthesis_Workflow Workflow for Dodecylphenol-Phenol-Formaldehyde Resin Synthesis A Reactants Loading (Phenol, this compound, Toluene) B Heating to 100°C & Catalyst Addition (PTSA) A->B Homogenization C Formaldehyde Addition (Dropwise) B->C Initiation D Polycondensation (160°C, 60 min) C->D Polymerization E Vacuum Distillation (Solvent/Water Removal) D->E Purification F Final Resin Product E->F Isolation

Caption: Workflow for the synthesis of dodecylphenol-modified phenol-formaldehyde resin.

II. Application as a Reactive Diluent in Epoxy Resins

In epoxy resin formulations, high viscosity can be a challenge for processing and application. This compound can be used as a non-reactive diluent to reduce the viscosity of epoxy systems. Its phenolic hydroxyl group can also accelerate the curing reaction when amine curing agents are used.[3] The long dodecyl chain can also impart some flexibility to the cured epoxy resin.

Experimental Protocol: Viscosity Reduction of an Epoxy Resin

This protocol outlines a general procedure to evaluate the effect of this compound on the viscosity of a standard bisphenol A-based epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound

  • Amine curing agent (e.g., triethylenetetramine, TETA)

Equipment:

  • Viscometer (e.g., Brookfield viscometer)

  • Beakers and stirring rods

  • Water bath or oven for temperature control

Procedure:

  • Preparation of Blends: Prepare a series of blends of DGEBA epoxy resin with varying concentrations of this compound (e.g., 0%, 5%, 10%, 15%, 20% by weight).

  • Homogenization: Thoroughly mix each blend at a controlled temperature (e.g., 25°C) until a homogeneous mixture is obtained.

  • Viscosity Measurement: Measure the viscosity of each blend using a viscometer at the controlled temperature.

  • Curing Agent Addition: To a selected blend, add the stoichiometric amount of the amine curing agent.

  • Gel Time Measurement: Monitor the viscosity of the mixture over time to determine the gel time, which is the point at which the resin begins to rapidly increase in viscosity and becomes unworkable.

Logical Relationship of Viscosity Modification

Viscosity_Modification Effect of this compound on Epoxy Resin Properties A Epoxy Resin (High Viscosity) C Blended Epoxy System A->C B This compound (Low Viscosity Diluent) B->C D Reduced Viscosity C->D Primary Effect E Accelerated Curing (with Amine Hardeners) C->E Secondary Effect F Increased Flexibility C->F Potential Effect

Caption: Logical diagram illustrating the effects of adding this compound to an epoxy resin system.

Conclusion

This compound is a valuable modifier in polymer chemistry, primarily utilized as a comonomer to enhance the flexibility and solubility of thermosetting resins like phenol-formaldehyde. It also finds application as a reactive diluent in epoxy systems, aiding in viscosity reduction and potentially influencing curing characteristics. The protocols provided herein offer a foundation for researchers to explore the incorporation of this compound into their polymer systems. Further research is warranted to systematically quantify the effects of varying this compound concentrations on the thermomechanical properties of a broader range of polymers.

References

Application Notes and Protocols for the Analysis of 4-Dodecylphenol in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecylphenol is a member of the alkylphenol chemical class, which are compounds of significant environmental concern due to their persistence, bioaccumulation potential, and endocrine-disrupting properties. These substances can enter aquatic environments through various pathways, including industrial and municipal wastewater discharges. As endocrine disruptors, alkylphenols can mimic natural hormones, such as estrogen, and interfere with the normal endocrine signaling pathways in wildlife and humans, potentially leading to adverse effects on reproductive health and development.[1][2] Therefore, the accurate and sensitive determination of this compound in environmental water samples is crucial for assessing water quality, understanding its environmental fate, and evaluating potential risks to ecosystems and human health.

This document provides detailed application notes and protocols for the analysis of this compound in various environmental water matrices. The methodologies described herein are based on established analytical techniques, primarily Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following tables summarize representative quantitative data for alkylphenols, including 4-tert-octylphenol (B29142) and nonylphenol, which are structurally and chemically similar to this compound and serve as indicators of potential this compound concentrations in environmental water samples. Specific data for this compound is limited in publicly available literature; however, the concentration ranges for these related compounds provide a valuable reference.

Table 1: Representative Concentrations of Alkylphenols in Surface Water (River Water)

AnalyteConcentration Range (ng/L)LocationReference
4-tert-Octylphenol18.0 - 20.2Haihe River, China[3]
4-Nonylphenol (B119669)106 - 296Haihe River, China[3]
4-tert-Octylphenol<50 - 160Ialomiţa River, Romania[4]
4-Nonylphenol80 - 370Ialomiţa River, Romania[4]
4-tert-Octylphenol3.85 - 474.2Various surface waters, China[5]
Nonylphenols110 - 3080Rivers flowing into Lake Biwa, Japan[6]

Table 2: Representative Concentrations of Alkylphenols in Wastewater

AnalyteConcentration Range (µg/L)Wastewater TypeLocationReference
4-Nonylphenol1.25 - 17.02Various (Urban, Rural, Livestock)Iran[7]
4-tert-OctylphenolNot specifiedVarious (Urban, Rural, Livestock)Iran[7]

Table 3: Representative Concentrations of Alkylphenols in Groundwater

AnalyteMean Concentration (ng/mL)LocationReference
4-tert-OctylphenolNot specifiedNear decommissioned chemical factory, Romania[8]
4-NonylphenolNot specifiedNear decommissioned chemical factory, Romania[8]

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of this compound in environmental water samples. These are generalized procedures and may require optimization based on specific laboratory instrumentation and sample characteristics.

Protocol 1: Sample Collection and Preservation
  • Sample Collection: Collect water samples in 1-liter amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps (B75204) to prevent photodegradation and contamination from plasticizers.

  • Dechlorination: If residual chlorine is suspected (e.g., in treated wastewater or drinking water sources), add approximately 80 mg of sodium thiosulfate (B1220275) per liter of water immediately after collection.

  • Preservation: Acidify the sample to a pH of ≤ 2 with concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to inhibit microbial degradation of the target analyte.

  • Storage: Store the samples at 4°C and protect them from light. Extraction should be performed within 7 days of collection.

Protocol 2: Solid Phase Extraction (SPE) for Sample Preconcentration

This protocol is based on established methods for phenol (B47542) analysis and is suitable for concentrating this compound from water samples.[9][10]

  • Cartridge Selection: Utilize C18 SPE cartridges.

  • Cartridge Conditioning:

    • Wash the cartridge with 5-10 mL of ethyl acetate (B1210297).

    • Wash the cartridge with 5-10 mL of methanol (B129727).

    • Equilibrate the cartridge with 5-10 mL of deionized water (acidified to pH ≤ 2). Do not allow the cartridge to go dry after this step.

  • Sample Loading:

    • Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove any co-extracted polar impurities.

  • Cartridge Drying:

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for at least 30 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 4 mL) of a suitable organic solvent, such as ethyl acetate or a mixture of methanol and acetone (B3395972) (1:1, v/v).[10]

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Protocol 3: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and detection of this compound.

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injection: Inject 1-2 µL of the concentrated extract into the GC inlet in splitless mode.

  • GC Conditions (Example):

    • Inlet Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 200°C at 15°C/min.

      • Ramp to 300°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 107, 262).[11]

  • Quantification: Create a calibration curve using a series of this compound standards of known concentrations. Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Visualizations

Endocrine Disruption Signaling Pathway

Alkylphenols, such as this compound, are known xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen.[2] They exert their endocrine-disrupting effects primarily by binding to estrogen receptors (ERα and ERβ), which can trigger a cascade of cellular events normally initiated by estrogen.[12] This can lead to the inappropriate activation or inhibition of estrogen-responsive genes, resulting in disrupted physiological processes.

endocrine_disruption_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Dodecylphenol This compound (Xenoestrogen) ER Estrogen Receptor (ERα/ERβ) 4_Dodecylphenol->ER Binds to receptor HSP Heat Shock Proteins ER->HSP Inactive State ER_complex Activated ER Complex ER->ER_complex Conformational Change & Dimerization HSP->ER_complex Dissociation ERE Estrogen Response Element (ERE) on DNA ER_complex->ERE Translocates to Nucleus and Binds to DNA Transcription Transcription (mRNA Synthesis) ERE->Transcription Initiates Gene Transcription Translation Translation (Protein Synthesis) Transcription->Translation mRNA moves to Cytoplasm Response Altered Cellular Response Translation->Response Leads to

Caption: Estrogen receptor-mediated signaling pathway disrupted by this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in environmental water samples is a multi-step process that begins with proper sample collection and culminates in instrumental analysis and data interpretation.

experimental_workflow SampleCollection 1. Sample Collection (Amber Glass Bottle) Preservation 2. Preservation (Acidification to pH ≤ 2) SampleCollection->Preservation SPE 3. Solid Phase Extraction (SPE) (C18 Cartridge) Preservation->SPE Elution 4. Elution (Organic Solvent) SPE->Elution Concentration 5. Concentration (Nitrogen Evaporation) Elution->Concentration Analysis 6. Instrumental Analysis (GC-MS or LC-MS) Concentration->Analysis DataProcessing 7. Data Processing & Quantification Analysis->DataProcessing Report 8. Reporting Results DataProcessing->Report

Caption: General experimental workflow for this compound analysis in water.

References

Application Note: A Robust GC-MS Method for the Sensitive Detection and Quantification of 4-Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Dodecylphenol is an organic compound belonging to the alkylphenol family. It is primarily used in the production of surfactants, lubricant additives, and resins. As a breakdown product of alkylphenol ethoxylates, it is considered an environmental contaminant with potential endocrine-disrupting properties. Consequently, a sensitive and reliable analytical method is crucial for its monitoring in various matrices, including environmental samples and pharmaceutical development processes. This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound, incorporating sample preparation, derivatization, and instrumental analysis.

Principle

The analytical method involves the extraction and concentration of this compound from the sample matrix using Solid-Phase Extraction (SPE). Due to the polar nature and low volatility of the phenolic hydroxyl group, a derivatization step is employed to enhance the compound's thermal stability and chromatographic behavior.[1][2] Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a rapid and effective technique for this purpose, converting the polar -OH group into a nonpolar trimethylsilyl (B98337) (TMS) ether.[3] The resulting derivative is then separated and quantified using a GC-MS system, typically operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[4][5]

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound (analytical standard), Internal Standard (e.g., 4-n-Nonylphenol-d4).

  • Solvents: Methanol, Dichloromethane, Acetone (B3395972), Hexane (all HPLC or GC grade).

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 200 mg, 6 cc).[6]

  • Consumables: 2 mL GC vials with inserts, autosampler syringes, volumetric flasks, pipettes.

2. Standard Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol, respectively.

  • Working Standards (0.1 - 50 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution in a suitable solvent like acetone or hexane.

  • Spiking Solutions: Prepare intermediate concentrations of the internal standard for spiking into samples and calibration standards.

3. Sample Preparation (Aqueous Matrix)

  • Sample Collection: Collect water samples in clean glass containers and store at 4°C.[7]

  • Acidification: Acidify the water sample (e.g., 500 mL) to pH 2 with HCl.

  • Internal Standard Spiking: Spike the sample with the internal standard solution to a final concentration of approximately 100 ng/L.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of acetone, 5 mL of methanol, and 5 mL of deionized water (pH 2).[5]

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[5]

  • Washing: Wash the cartridge with 6 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution: Elute the trapped analytes with 2 x 2.5 mL of acetone.[5]

  • Drying and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of acetone or other suitable solvent for derivatization.

4. Derivatization Protocol (Silylation)

  • To the 100 µL reconstituted extract (or standard solution) in a GC vial, add an excess of the silylating reagent, for example, 100 µL of BSTFA.[3]

  • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization. The reaction is often rapid in acetone, potentially completing within seconds at room temperature.[3]

  • Cool the vial to room temperature before GC-MS analysis.

5. GC-MS Instrumental Parameters

The following parameters serve as a typical starting point and should be optimized for the specific instrument used.

Parameter Value
Gas Chromatograph Agilent 6890 GC (or equivalent)
Column DB-5ms (or HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 280°C[8]
Injection Mode Splitless[8]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[5][8]
Oven Program Initial: 80°C, hold for 2 min. Ramp 1: 10°C/min to 200°C. Ramp 2: 5°C/min to 280°C, hold for 5 min.[8]
Mass Spectrometer Agilent 5973N MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Ion Source Temp. 230°C[8]
Quadrupole Temp. 150°C[8]
Transfer Line Temp. 280°C[8]
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined empirically by injecting a derivatized standard. For the this compound-TMS derivative, characteristic ions would include the molecular ion and key fragments.

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Instrumental Analysis Sample 1. Acidified Aqueous Sample Spike 2. Spike with Internal Standard Sample->Spike Condition 3a. Condition Cartridge Spike->Condition Load 3b. Load Sample Wash 3c. Wash Cartridge Elute 3d. Elute Analyte Evap 4. Evaporate & Reconstitute Elute->Evap Deriv 5. Derivatize with BSTFA Evap->Deriv GCMS 6. GC-MS Injection & Analysis Deriv->GCMS Data 7. Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data Presentation and Performance

The performance of methods for analyzing alkylphenols, including this compound, is well-documented. The following table summarizes typical quantitative data achievable with such a method.

Parameter Typical Performance Reference
Linearity (R²) > 0.998[9][10]
Limit of Detection (LOD) 1 - 20 ng/L[9][11]
Limit of Quantification (LOQ) 5 - 50 ng/L[12]
Recovery 85% - 112%[9][11]
Precision (RSD) < 15%[11][13]

The described GC-MS method, incorporating solid-phase extraction and silylation derivatization, provides a sensitive, specific, and reliable protocol for the quantification of this compound. The method achieves low detection limits and good accuracy, making it highly suitable for environmental monitoring, quality control in manufacturing, and research in toxicology and drug development. Proper optimization of instrumental parameters and consistent sample preparation are key to achieving high-quality, reproducible results.

References

4-Dodecylphenol: A Reference Standard for Chromatographic Analysis in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Dodecylphenol is a member of the alkylphenol chemical class, characterized by a phenol (B47542) ring substituted with a C12 alkyl chain. It is of significant interest to researchers, scientists, and drug development professionals due to its prevalence as an environmental contaminant and its classification as an endocrine-disrupting compound (EDC). Accurate and reliable quantification of this compound in various matrices, including environmental samples and biological fluids, is crucial for assessing exposure and understanding its potential toxicological effects. This document provides detailed application notes and protocols for the use of this compound as a reference standard in common chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The use of a certified reference standard is paramount for method development, validation, and accurate quantification.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of alkylphenols, including this compound, using HPLC. These values can serve as a benchmark for method development and validation.

ParameterHPLC-UV/DADHPLC-FLDLC-MS/MS
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C8 (e.g., 150 mm x 4.6 mm, 5 µm)C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase Acetonitrile (B52724)/Water (e.g., 90:10 v/v) with 0.1% Acetic AcidAcetonitrile/Water (e.g., 65:35 v/v)Acetonitrile/Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min1.0 mL/min0.3 mL/min
Detection Wavelength 278 nmEx: 225 nm, Em: 305 nmMRM transitions (analyte specific)
Retention Time (approx.) Varies with exact conditionsVaries with exact conditionsVaries with exact conditions
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL0.001 - 10 µg/mL
LOD (approx.) ~0.05 µg/mL~0.01 µg/mL~0.0005 µg/mL
LOQ (approx.) ~0.15 µg/mL~0.03 µg/mL~0.0015 µg/mL

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates and can vary significantly based on the specific instrument, matrix, and method parameters.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol describes a general method for the quantification of this compound in a liquid sample using HPLC with UV detection.

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Glacial acetic acid

  • Methanol (B129727) (for sample preparation)

  • 0.45 µm syringe filters

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

3. Sample Preparation (Liquid Samples)

  • For aqueous samples, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering matrix components and concentrate the analyte. A C18 SPE cartridge is a suitable choice.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

    • Elute the this compound with a strong solvent like acetonitrile or methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Filter the final sample extract through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (90:10 v/v) with 0.1% acetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detector: UV/DAD at 278 nm.[1]

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often employed to improve volatility and chromatographic performance.

Quantitative Data Summary

The following table provides typical performance data for the analysis of alkylphenols using GC-MS.

ParameterGC-MS (Derivatization)
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Injection Mode Splitless
Injector Temperature 250 - 280 °C
Oven Program Initial 60°C, ramp to 280°C at 10-15°C/min, hold for 5-10 min
Derivatizing Agent BSTFA with 1% TMCS or Pentafluorobenzyl bromide (PFBBr)
MS Ionization Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM) for enhanced sensitivity
Linearity Range 0.01 - 10 ng/mL
LOD (approx.) ~0.005 ng/mL
LOQ (approx.) ~0.015 ng/mL

Note: LOD and LOQ values are highly dependent on the sample matrix, derivatization efficiency, and MS instrument sensitivity.

Experimental Protocol: GC-MS Analysis of this compound in Water Samples

This protocol outlines a general procedure for the quantification of this compound in water samples using GC-MS after derivatization.

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Internal Standard (e.g., 4-n-Nonylphenol-d4)

  • Dichloromethane (B109758) (pesticide residue grade)

  • Hexane (pesticide residue grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

2. Standard Preparation

  • Stock Standard Solution (100 µg/mL): Prepare a stock solution of this compound in hexane.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in hexane.

  • Working Standard Solutions: Prepare a series of working standards containing both this compound and a fixed concentration of the internal standard by serial dilution of the stock solutions.

3. Sample Preparation (Water Samples)

  • Liquid-Liquid Extraction (LLE):

    • To 500 mL of water sample, add a known amount of the internal standard.

    • Adjust the pH of the water sample to < 2 with sulfuric acid.

    • Extract the sample three times with 50 mL portions of dichloromethane in a separatory funnel.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

4. Derivatization

  • Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.

  • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

5. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at 1.2 mL/min

  • Injector Temperature: 270°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program: Initial temperature of 70°C (hold for 2 min), ramp to 200°C at 25°C/min, then ramp to 280°C at 10°C/min (hold for 5 min).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound and the internal standard.

6. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Quantify this compound in the samples using the response factor from the calibration curve.

Visualizations

Experimental Workflow for Chromatographic Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in an environmental sample.

factors cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_other Other Factors Composition Composition (Solvent Ratio) Separation Chromatographic Separation Composition->Separation pH pH pH->Separation FlowRate Flow Rate FlowRate->Separation ColumnType Column Type (e.g., C18, C8) ColumnType->Separation ParticleSize Particle Size ParticleSize->Separation ColumnDimensions Column Dimensions ColumnDimensions->Separation Temperature Temperature Temperature->Separation InjectionVolume Injection Volume InjectionVolume->Separation

References

Application Notes and Protocols: Estrogen Receptor Binding Assay for 4-Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecylphenol is a member of the alkylphenol class of organic compounds, which are utilized in the manufacturing of various industrial and consumer products. Due to their structural similarity to estrogens, certain alkylphenols, including this compound, are recognized as xenoestrogens—exogenous substances that can interfere with the endocrine system by binding to estrogen receptors (ERs). This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the estrogen receptor, a critical step in assessing its potential endocrine-disrupting activity.

Principle of the Assay

This protocol describes a competitive radioligand binding assay, which is a robust method to determine the relative binding affinity of a test compound for a receptor.[1] The assay measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the estrogen receptor. The concentration of the test chemical that inhibits 50% of the maximum binding of the radiolabeled ligand is known as the IC50.[1] This value is then used to calculate the relative binding affinity (RBA) compared to the natural ligand, 17β-estradiol.

Data Presentation: Relative Binding Affinities for the Estrogen Receptor

The following table summarizes the quantitative data on the binding affinity of this compound and other relevant compounds to the rat estrogen receptor. The data is derived from a comprehensive study by Blair et al. (2000), which utilized a standardized estrogen receptor competitive-binding assay with uterine cytosol from ovariectomized Sprague-Dawley rats as the ER source.[2][3]

CompoundIC50 (M)Relative Binding Affinity (RBA) (%)¹
17β-Estradiol8.99 x 10⁻⁹100
Diethylstilbestrol (DES)4.73 x 10⁻¹⁰190.063
4-Nonylphenol1.12 x 10⁻⁶0.803
This compound 2.97 x 10⁻⁶ 0.303

¹Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100.

Experimental Protocols

This protocol is adapted from established methodologies for competitive estrogen receptor binding assays.[1]

Materials and Reagents
  • Estrogen Receptor Source: Uterine cytosol from ovariectomized Sprague-Dawley rats or commercially available human recombinant estrogen receptor alpha (ERα).[4]

  • Radioligand: [2,4,6,7,16,17-³H]-17β-estradiol ([³H]-E2)

  • Test Compound: this compound

  • Reference Compound: 17β-Estradiol

  • Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol (B142953) (DTT), pH 7.4. DTT should be added just prior to use.

  • Hydroxylapatite (HAP) slurry: 60% (v/v) in 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Ethanol (B145695) (100%)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Radioligand, and Test Compound Dilutions incubate Incubate ER, [³H]-E2, and varying concentrations of this compound prep_reagents->incubate prep_er Prepare Estrogen Receptor (e.g., Uterine Cytosol) prep_er->incubate add_hap Add Hydroxylapatite (HAP) slurry to separate bound from free ligand incubate->add_hap wash Wash HAP pellet to remove unbound radioligand add_hap->wash extract Extract bound radioligand from HAP with ethanol wash->extract count Quantify radioactivity using liquid scintillation counting extract->count analyze Analyze data to determine IC50 and Relative Binding Affinity count->analyze

Caption: Experimental workflow for the competitive estrogen receptor binding assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare TEDG buffer and store at 4°C. Add DTT immediately before use.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and perform serial dilutions to obtain a range of concentrations.

    • Prepare a working solution of [³H]-E2 in TEDG buffer.

  • Assay Setup:

    • In duplicate tubes, combine the following:

      • A fixed amount of estrogen receptor preparation (e.g., 50-100 µg of uterine cytosol protein).

      • A fixed concentration of [³H]-E2 (typically 0.5-1.0 nM).

      • Increasing concentrations of this compound or the reference compound, 17β-estradiol.

      • TEDG buffer to bring the final volume to 0.5 mL.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

  • Incubation:

    • Incubate the reaction tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Following incubation, add an equal volume of ice-cold HAP slurry to each tube.

    • Vortex the tubes intermittently for 15-20 minutes on ice.

    • Centrifuge the tubes at low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to pellet the HAP.

    • Carefully aspirate and discard the supernatant.

    • Wash the HAP pellet three times with cold wash buffer, centrifuging and decanting the supernatant after each wash.

  • Scintillation Counting:

    • After the final wash, add ethanol to the HAP pellet to extract the bound radioligand.

    • Vortex and incubate on ice for 15 minutes.

    • Transfer the ethanol extract to a scintillation vial, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding of [³H]-E2 at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

    • Determine the IC50 value for this compound from the curve using non-linear regression analysis.

    • Calculate the Relative Binding Affinity (RBA) of this compound relative to 17β-estradiol.

Estrogen Receptor Signaling Pathway

Binding of a ligand, such as this compound, to the estrogen receptor can initiate a cascade of cellular events. The simplified diagram below illustrates the classical genomic signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogen or Xenoestrogen (e.g., this compound) ER Estrogen Receptor (ER) Ligand->ER Binding Dimer ER Dimerization ER->Dimer Translocation to Nucleus ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Caption: Simplified classical estrogen receptor signaling pathway.

Upon binding, the estrogen receptor typically dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs).[5][6] This interaction modulates the transcription of target genes, leading to various physiological or pathophysiological effects. It is important to note that this assay determines binding affinity but does not distinguish between agonist (activator) and antagonist (inhibitor) activity. Further functional assays are required to characterize the biological response to this compound binding.

References

Application Notes and Protocols: 4-Dodecylphenol as an Antioxidant in Lubricating Oils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lubricating oils are essential for the functioning and longevity of machinery. However, under operating conditions, they are susceptible to oxidation, a chemical degradation process accelerated by heat, oxygen, and catalytic metals. This degradation leads to increased viscosity, sludge and varnish formation, and the generation of corrosive acids, ultimately resulting in lubricant failure and potential equipment damage.[1] Antioxidants are crucial additives blended into lubricating oils to mitigate these effects and extend the lubricant's service life.

4-Dodecylphenol, a member of the alkylphenol family, is an effective phenolic antioxidant used in various industrial and automotive lubricant formulations.[2][3][4][5] Its structure, featuring a long alkyl chain, provides good oil solubility, while the phenolic group acts as a radical scavenger to interrupt the oxidation cascade. These application notes provide a comprehensive overview of this compound as a lubricant antioxidant, including its mechanism of action, performance data, and detailed protocols for its evaluation.

Mechanism of Action: Radical Scavenging

Phenolic antioxidants, including this compound, function as primary antioxidants or "radical scavengers." They interrupt the free-radical chain reaction of autoxidation by donating a hydrogen atom from their hydroxyl group to reactive peroxy radicals (ROO•). This process neutralizes the highly reactive peroxy radical, converting it into a more stable hydroperoxide (ROOH), and in turn, the this compound becomes a resonance-stabilized phenoxy radical. This phenoxy radical is significantly less reactive than the initial peroxy radical and does not readily propagate the oxidation chain, thus inhibiting the overall degradation of the lubricating oil.

The key steps in the antioxidant mechanism of this compound are:

  • Initiation: Formation of free radicals (R•) in the lubricant due to factors like heat and metal catalysts.

  • Propagation: The initial radical (R•) reacts with oxygen to form a peroxy radical (ROO•), which can then abstract a hydrogen atom from another hydrocarbon molecule (R'H) to form a hydroperoxide (ROOH) and a new alkyl radical (R'•), propagating the chain reaction.

  • Inhibition by this compound: this compound (ArOH) donates a hydrogen atom to the peroxy radical (ROO•), breaking the propagation cycle.

    • ROO• + ArOH → ROOH + ArO•

  • Termination: The relatively stable phenoxy radical (ArO•) can then react with another peroxy radical to form non-radical, stable products.

    • ROO• + ArO• → Stable Products

G cluster_propagation Oxidation Propagation Cycle cluster_inhibition Inhibition by this compound R Alkyl Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO->ROOH + R'H R_prime New Alkyl Radical (R'•) ROO->R_prime - R'• RH Lubricant Molecule (R'H) R_prime->R Continues Cycle ArOH This compound (ArOH) ROOH_inhibit Hydroperoxide (ROOH) ArO Phenoxy Radical (ArO•) ROO_inhibit Peroxy Radical (ROO•) ArO->ROO_inhibit ROO_inhibit->ArO ROO_inhibit->ROOH_inhibit - ROOH

Figure 1: Antioxidant mechanism of this compound.

Performance Data

The effectiveness of this compound as an antioxidant is evaluated through standardized tests that measure the resistance of a lubricating oil to oxidation under controlled, accelerated conditions. The following tables present illustrative performance data for this compound in a typical Group II mineral base oil, comparing it with a common hindered phenolic antioxidant, Butylated Hydroxytoluene (BHT), and the base oil without any antioxidant.

Note: The following data is representative and intended for comparative purposes. Actual performance may vary depending on the base oil, additive package, and specific test conditions.

Table 1: Oxidation Induction Time (OIT) by Pressure Differential Scanning calorimetry (PDSC) This test determines the time until the onset of oxidation under high temperature and oxygen pressure. A longer OIT indicates better oxidation stability.

SampleConcentration (% wt.)OIT (minutes) at 200°C
Group II Base Oil08
+ BHT0.525
+ this compound0.535
+ this compound1.058

Table 2: Rotating Pressure Vessel Oxidation Test (RPVOT) Results This test measures the time required for a specific pressure drop in a sealed, rotating vessel, indicating the consumption of antioxidants. A longer time signifies better oxidative resistance.

SampleConcentration (% wt.)RPVOT (minutes)
Group II Base Oil050
+ BHT0.5250
+ this compound0.5380
+ this compound1.0620

Table 3: Turbine Oil Stability Test (TOST) - Acid Number Evolution This long-duration test measures the time to reach an acid number of 2.0 mg KOH/g, simulating severe oxidative conditions in the presence of water and metal catalysts.

SampleConcentration (% wt.)Time to 2.0 mg KOH/g AN (hours)
Group II Base Oil0~400
+ BHT0.5~1500
+ this compound0.5~2500

Synergistic Effects

This compound can exhibit synergistic effects when used in combination with other types of antioxidants, such as aminic antioxidants (e.g., alkylated diphenylamines). While phenolic antioxidants are highly effective at lower temperatures, aminic antioxidants generally perform better at higher temperatures. A combination of both can provide broader temperature range protection and enhanced overall performance than either antioxidant used alone.

G cluster_antioxidants Antioxidant Package cluster_performance Performance Benefits Phenolic This compound (Phenolic) LowTemp Effective Low-Temp Radical Scavenging Phenolic->LowTemp BroadRange Broad Temperature Protection Phenolic->BroadRange Aminic Alkylated Diphenylamine (Aminic) HighTemp High-Temp Oxidation Stability Aminic->HighTemp Aminic->BroadRange EnhancedLife Enhanced Lubricant Service Life BroadRange->EnhancedLife

Figure 2: Synergism of phenolic and aminic antioxidants.

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the antioxidant performance of this compound in lubricating oils.

Protocol 1: Oxidation Induction Time (OIT) by Pressure Differential Scanning Calorimetry (PDSC)

Reference Method: ASTM D6186

Objective: To determine the oxidation induction time of a lubricating oil containing this compound.

Apparatus:

  • Pressure Differential Scanning Calorimeter (PDSC)

  • Aluminum sample pans

  • Analytical balance (±0.1 mg)

  • High-purity oxygen source with pressure regulation

Procedure:

  • Calibrate the PDSC instrument for temperature and heat flow according to the manufacturer's instructions.

  • Using an analytical balance, weigh 3.0 ± 0.2 mg of the oil sample into an open aluminum sample pan.

  • Place the sample pan and an empty reference pan into the PDSC cell.

  • Close the cell and begin purging with oxygen at a flow rate of 100 ± 10 mL/min.

  • Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C) at a programmed rate of 100°C/min.

  • Once the test temperature is reached, allow the system to equilibrate for 2 minutes.

  • Pressurize the cell with oxygen to 3.5 MPa (500 psig).

  • Start data acquisition and record the heat flow as a function of time.

  • Continue the isothermal test until the exothermic oxidation peak is observed and the reaction is complete.

  • The OIT is determined as the time from the initial pressurization to the extrapolated onset of the exothermic peak.

Protocol 2: Rotating Pressure Vessel Oxidation Test (RPVOT)

Reference Method: ASTM D2272

Objective: To evaluate the oxidation stability of a lubricating oil containing this compound under accelerated conditions.

Apparatus:

  • Rotating pressure vessel apparatus

  • Glass sample container

  • Copper catalyst coil

  • Oxygen source

  • Temperature-controlled bath (150°C)

  • Pressure gauge

Procedure:

  • Place a 50 ± 0.5 g sample of the lubricating oil into the glass container.

  • Add 5 ± 0.2 mL of distilled water.

  • Place a polished copper catalyst coil into the oil-water mixture.

  • Assemble the glass container in the pressure vessel and seal it.

  • Purge the vessel with oxygen and then pressurize to 620 kPa (90 psi) at room temperature.

  • Place the sealed vessel in the temperature-controlled bath set at 150°C.

  • Begin rotating the vessel at 100 ± 5 rpm.

  • Record the pressure inside the vessel continuously.

  • The test is complete when the pressure has dropped by 175 kPa from the maximum pressure observed.

  • The RPVOT result is reported as the total time in minutes from the start of the test to the specified pressure drop.

Protocol 3: Turbine Oil Stability Test (TOST)

Reference Method: ASTM D943

Objective: To determine the oxidation life of an inhibited mineral oil containing this compound.

Apparatus:

  • TOST apparatus including an oil bath (95°C), test cells, oxygen delivery tubes, and condensers.

  • Iron and copper catalyst coils.

  • Apparatus for acid number determination (potentiometric titration).

Procedure:

  • Place 300 mL of the oil sample into a test cell.

  • Add 60 mL of distilled water.

  • Immerse the iron and copper catalyst coils in the oil-water mixture.

  • Assemble the test cell with the condenser and oxygen delivery tube.

  • Place the assembled cell into the oil bath maintained at 95 ± 0.2°C.

  • Start bubbling oxygen through the oil at a rate of 3 ± 0.1 L/h.

  • Periodically (e.g., every 1000 hours), withdraw a small aliquot of the oil sample.

  • Determine the acid number of the oil aliquot according to ASTM D664.

  • Continue the test until the acid number of the oil reaches 2.0 mg KOH/g.

  • The TOST life is reported as the number of hours required to reach the target acid number.

G cluster_prep Sample Preparation cluster_tests Oxidation Stability Testing cluster_analysis Data Analysis cluster_results Performance Evaluation Prep Prepare Lubricant with This compound PDSC PDSC (ASTM D6186) High Temp, High Pressure Prep->PDSC RPVOT RPVOT (ASTM D2272) Accelerated, with Water & Catalyst Prep->RPVOT TOST TOST (ASTM D943) Long-Term, with Water & Catalyst Prep->TOST OIT Measure Oxidation Induction Time (OIT) PDSC->OIT PressureDrop Measure Time to Pressure Drop RPVOT->PressureDrop AcidNumber Measure Time to 2.0 Acid Number TOST->AcidNumber Performance Compare performance against base oil and other antioxidants OIT->Performance PressureDrop->Performance AcidNumber->Performance

Figure 3: Experimental workflow for evaluating this compound.

Conclusion

This compound is a valuable antioxidant for lubricating oil formulations, effectively inhibiting oxidative degradation through a radical scavenging mechanism. Its performance, which can be quantified by standard industry tests such as PDSC, RPVOT, and TOST, demonstrates a significant improvement in the oxidative stability of lubricating base oils. For optimal performance, it can be used in synergy with other antioxidant types, such as aminic antioxidants, to provide broad-spectrum protection under a wide range of operating conditions. The detailed protocols provided herein serve as a guide for researchers and formulators in the evaluation and application of this compound for extending lubricant life and enhancing equipment reliability.

References

Application of 4-Dodecylphenol in the Synthesis of Nonionic Surfactants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nonionic surfactants using 4-dodecylphenol as a primary raw material. The information compiled herein is intended to guide researchers in the successful synthesis and characterization of dodecylphenol (B1171820) ethoxylates, a versatile class of nonionic surfactants with wide-ranging applications.

Introduction

Nonionic surfactants are essential components in a multitude of industrial and research applications, including detergents, emulsifiers, wetting agents, and dispersants. Alkylphenol ethoxylates (APEs), derived from the ethoxylation of alkylphenols such as this compound, represent a significant class of these surfactants. The chemical structure of this compound, featuring a long hydrophobic dodecyl chain and a reactive phenolic hydroxyl group, makes it an ideal precursor for the synthesis of surfactants with tunable properties.[1] By controlling the length of the hydrophilic polyoxyethylene chain during synthesis, surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values can be produced, allowing for their application in diverse formulations.[2][3]

Synthesis Pathway Overview

The synthesis of dodecylphenol ethoxylates from this compound is a two-step process, which can be generalized as follows:

  • Alkylation of Phenol (B47542) (Formation of this compound): This initial step involves the reaction of phenol with an alkene, typically dodecene, in the presence of an acid catalyst to produce this compound. While this document focuses on the application of pre-existing this compound, understanding its synthesis provides context for the overall process.

  • Ethoxylation of this compound: This is the key step in forming the nonionic surfactant. This compound is reacted with ethylene (B1197577) oxide under basic catalysis to form a polyoxyethylene chain attached to the phenolic oxygen. The length of this chain, and thus the surfactant's properties, is controlled by the molar ratio of ethylene oxide to this compound.

Below is a generalized workflow for the synthesis of nonionic surfactants from this compound.

Synthesis_Workflow cluster_alkylation Step 1: Alkylation (Optional) cluster_ethoxylation Step 2: Ethoxylation Phenol Phenol Alkylation_Reactor Alkylation Reaction Phenol->Alkylation_Reactor Dodecene Dodecene Dodecene->Alkylation_Reactor Acid_Catalyst Acid Catalyst Acid_Catalyst->Alkylation_Reactor DDP This compound Alkylation_Reactor->DDP DDP_input This compound Ethoxylation_Reactor Ethoxylation Reaction DDP_input->Ethoxylation_Reactor EO Ethylene Oxide EO->Ethoxylation_Reactor Base_Catalyst Base Catalyst (e.g., KOH) Base_Catalyst->Ethoxylation_Reactor DPE Dodecylphenol Ethoxylate Ethoxylation_Reactor->DPE

Fig. 1: General synthesis workflow for dodecylphenol ethoxylates.

Quantitative Data on Dodecylphenol Ethoxylates

The properties of dodecylphenol ethoxylates are highly dependent on the average number of ethylene oxide units per molecule. The following tables summarize key quantitative data for a range of dodecylphenol ethoxylates, designated as 12D-n, where 'n' represents the average number of ethoxylate units.

Table 1: Physicochemical Properties of Dodecylphenol Ethoxylates

Product DesignationAverage Ethoxylation (n)HLB ValueCloud Point (°C)
12D-448.5 - 9.456 - 60 (in 25% BDG solution)
12D-6610.0 - 11.068 - 72 (in 25% BDG solution)
12D-7711.2 - 11.871 - 75 (in 25% BDG solution)
12D-8.68.612.2 - 12.842 - 46 (in 1% aqueous solution)
12D-9912.5 - 13.351 - 55 (in 1% aqueous solution)
12D-101013.1 - 13.962 - 66 (in 1% aqueous solution)
12D-121214.0 - 14.580 - 85 (in 1% aqueous solution)
Data sourced from Huajinda product information.[2]

Table 2: Surface Activity of Branched Dodecylphenol Ethoxylates (b-DPEO)

Product DesignationSurface Tension (γ) at CMC (mN/m)Critical Micelle Concentration (CMC) (g/L)
b-DPEO7--
b-DPEO10< 31.55~1.3 x 10⁻²
b-DPEO12> 31.55> 1.3 x 10⁻²
Data for branched dodecylphenol ethoxylates at 25°C. The solubility of b-DPEO7 was modest, preventing surface tension research under the same experimental conditions.[4]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of dodecylphenol ethoxylates.

Protocol 1: Synthesis of Branched Dodecylphenol (b-DP)

This protocol describes the initial alkylation of phenol with branched dodecene to produce branched dodecylphenol, a precursor for branched dodecylphenol ethoxylates.[4]

Materials:

  • Phenol

  • Branched non-terminal dodecenes

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Nitrogen gas (N₂)

  • Glass reactor equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

  • Charge the glass reactor with phenol and the solid acid catalyst. The recommended molar ratio of phenol to dodecene is 4:1, and the catalyst amount is 5% by weight of the reactants.[4]

  • Heat the mixture to 90°C with continuous stirring under a nitrogen atmosphere.[4]

  • Slowly add the branched dodecene to the reactor over a period of time to control the reaction exotherm.

  • Maintain the reaction temperature at 90°C for 5 hours.[4]

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • The resulting product is branched dodecylphenol (b-DP). The conversion rate of branched dodecene under these conditions is reported to be 98.1%, with a selectivity for b-DP of 95.9%.[4]

Protocol 2: Ethoxylation of Dodecylphenol

This protocol details the base-catalyzed ethoxylation of dodecylphenol to produce dodecylphenol ethoxylate nonionic surfactants. This procedure is adapted from established methods for alkylphenol ethoxylation.[4]

Materials:

  • Dodecylphenol (linear or branched)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (catalyst)

  • Ethylene oxide (EO)

  • Nitrogen gas (N₂)

  • High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, heating and cooling system, and ports for gas inlet and outlet.

Procedure:

  • Charge the autoclave with dodecylphenol and the base catalyst (e.g., 0.06% wt KOH).[4]

  • Purge the reactor three times with nitrogen to remove any air.

  • Heat the mixture to 100-130°C under reduced pressure for one hour to remove any residual water.[4]

  • Increase the temperature to the reaction temperature, typically between 160-175°C.[4]

  • Introduce a calculated amount of ethylene oxide into the reactor from the bottom. The amount of EO will determine the average degree of ethoxylation.

  • Maintain the reaction temperature at 175 ± 5°C and the pressure at 0.3–0.4 MPa until all the ethylene oxide has been added.[4]

  • After the addition of EO is complete, continue stirring at the reaction temperature for a post-reaction period to ensure complete consumption of the ethylene oxide.

  • Cool the reactor to approximately 80°C and neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).[4]

  • The resulting product is the dodecylphenol ethoxylate surfactant.

The following diagram illustrates the key steps in the ethoxylation of this compound.

Ethoxylation_Process Start Start Charge_Reactor Charge Reactor with This compound and Catalyst Start->Charge_Reactor N2_Purge Purge with Nitrogen Charge_Reactor->N2_Purge Dehydration Heat and Dehydrate (100-130°C, vacuum) N2_Purge->Dehydration Heat_to_Reaction_Temp Heat to Reaction Temperature (160-175°C) Dehydration->Heat_to_Reaction_Temp EO_Addition Introduce Ethylene Oxide (Maintain T & P) Heat_to_Reaction_Temp->EO_Addition Post_Reaction Post-Reaction Stirring EO_Addition->Post_Reaction Cooling Cool to ~80°C Post_Reaction->Cooling Neutralization Neutralize Catalyst Cooling->Neutralization End End Product: Dodecylphenol Ethoxylate Neutralization->End

Fig. 2: Detailed experimental workflow for the ethoxylation of this compound.

Applications of Dodecylphenol Ethoxylates

Dodecylphenol ethoxylates are versatile nonionic surfactants with a broad range of applications, including:

  • Emulsifiers: For the preparation of water-in-oil (W/O) and oil-in-water (O/W) emulsions, depending on the HLB value.[2]

  • Detergents: As cleaning agents in industrial and institutional cleaners, particularly for oily soils.[2]

  • Wetting Agents: In textile and pesticide industries to reduce the surface tension of liquids, allowing for better spreading and penetration.[4]

  • Dispersants: To disperse pigments and other solid particles in liquid formulations.

  • Metalworking Fluids: As components in cutting oils and lubricants.[2]

  • Paints and Coatings: To aid in pigment dispersion and improve leveling.[5]

Safety and Environmental Considerations

Alkylphenol ethoxylates, including dodecylphenol ethoxylates, and their degradation products have been subject to environmental scrutiny due to their potential for aquatic toxicity and endocrine disruption. Researchers and developers should be aware of the regulatory landscape and consider the environmental fate and biodegradability of these surfactants in their applications. While they are effective surfactants, the trend in many regions is towards the use of more readily biodegradable alternatives.

References

Application Notes and Protocols for 4-Dodecylphenol in Toxicology and Ecotoxicology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Dodecylphenol (4-DP) is an organic compound belonging to the alkylphenol family. It consists of a phenol (B47542) group substituted with a dodecyl group.[1][2] Due to its surfactant properties, it is used in the manufacturing of lubricating oil additives, resins, and as an emulsifier in cosmetic products.[1] However, its widespread use and potential for environmental release have raised concerns. Like other long-chain alkylphenols, this compound is recognized as an endocrine-disrupting chemical (EDC), primarily due to its ability to mimic estrogen.[3][4] This document provides a summary of its toxicological profile, relevant quantitative data, and detailed protocols for its assessment in research and regulatory settings.

Toxicological and Ecotoxicological Profile

2.1. Human Health Toxicology In toxicological assessments, dodecylphenols are noted for their potential to cause severe skin and eye damage.[2][4] The primary concern for systemic toxicity revolves around its reproductive effects, which are consistent with an estrogenic mode of action.[4] Studies in rats have identified the reproductive organs as key targets, with effects including reduced ovary weights, decreased corpora lutea, and lengthened estrous cycles.[4] While not considered to be genotoxic based on available data, its endocrine-disrupting properties are a critical health endpoint.[4]

2.2. Ecotoxicology this compound is classified as hazardous to the aquatic environment, exhibiting high toxicity to aquatic organisms with potential for long-term adverse effects.[1][5] Its mechanism of toxicity in aquatic species is often attributed to polar narcosis.[6] The compound's high lipophilicity (log Kow values are high) suggests a potential for bioaccumulation in aquatic organisms.[4]

Quantitative Toxicity Data

The following tables summarize key toxicity values for dodecylphenol (B1171820) and related alkylphenols from various studies. It is important to note that some data is based on read-across from structurally similar compounds like branched dodecylphenol or tetrapropenylphenol.[4]

Table 1: Acute Ecotoxicity of Alkylphenols

Species Test Substance Endpoint Duration Value (mg/L) Reference
Pimephales promelas (Fathead minnow) 4-tert-Octylphenol LC50 96 h 0.29 [7]
Daphnia magna (Water flea) 4-tert-Octylphenol LC50 48 h 0.27 [7]
Lepomis macrochirus (Bluegill sunfish) 4-Nonylphenol (B119669), branched LC50 96 h 0.135 [5]

| Crassostrea virginica (Eastern oyster) | Not Specified | EC50 | 48 h | 0.04 |[8] |

Table 2: Chronic Ecotoxicity of Alkylphenols

Species Test Substance Endpoint Duration Value (mg/L) Reference
Pimephales promelas (Fathead minnow) 4-tert-Octylphenol NOEC 96 h 0.077 [7]
Daphnia magna (Water flea) 4-tert-Octylphenol NOEC 48 h 0.11 [7]

| Salmo gairdneri (Trout) | Not Specified | NOEC | >9 weeks | 0.008 |[8] |

Table 3: Mammalian and In Vitro Toxicity of Dodecylphenol

Test System Endpoint Value Reference
Rat (oral) LD50 2100 mg/kg [9]
Rat (repeated dose) NOAEL 5–15 mg/kg bw/day [4]
Rabbit (dermal) LD50 >2000 mg/kg bw [4]

| Recombinant human ERα | Competitive Binding (IC50) | In the same range as 4-nonylphenol |[4] |

Note: NOAEL (No Observed Adverse Effect Level) is the highest exposure level with no significant adverse effects. LOAEL (Lowest Observed Adverse Effect Level) is the lowest level with a significant adverse effect.[10][11]

Experimental Protocols

Detailed protocols are essential for the accurate assessment of this compound's toxicity. The following are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Protocol 1: Fish, Acute Toxicity Test (Adapted from OECD Guideline 203)

  • Objective: To determine the median lethal concentration (LC50) of 4-DP to a selected fish species over 96 hours.[12][13]

  • Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).[13]

  • Methodology:

    • Range-Finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

    • Test Solutions: Prepare a geometric series of at least five concentrations of 4-DP in dilution water. A solvent carrier (e.g., acetone) may be necessary due to low water solubility, with a corresponding solvent control group.[12][14]

    • Exposure: Use at least seven fish per concentration and control group.[12] Expose the fish to the test solutions for a continuous 96-hour period.[15]

    • Observations: Record mortalities and any sublethal effects (e.g., abnormal behavior, respiratory distress) at 24, 48, 72, and 96 hours.[12]

    • Water Quality: Monitor and maintain temperature, pH, and dissolved oxygen within optimal ranges for the test species.

    • Data Analysis: Calculate the 96-hour LC50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).[14]

  • Validity Criteria: The mortality in the control and solvent control groups must not exceed 10% at the end of the test.

Protocol 2: Daphnia sp., Acute Immobilisation Test (Adapted from OECD Guideline 202)

  • Objective: To determine the median effective concentration (EC50) of 4-DP that causes immobilization in Daphnia magna over 48 hours.[16][17]

  • Test Organism: Daphnia magna neonates, less than 24 hours old.[16]

  • Methodology:

    • Test Solutions: Prepare at least five concentrations of 4-DP in a geometric series, plus a control.[16][18]

    • Exposure: Use a minimum of 20 daphnids for each concentration, divided into four replicates of five animals each.[16] The exposure period is 48 hours under static or semi-static conditions.[19]

    • Observations: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[18][20]

    • Test Conditions: Maintain a constant temperature (20 ± 2 °C) and a defined photoperiod (e.g., 16h light / 8h dark).[18] Do not feed the daphnids during the test.[18]

    • Data Analysis: Calculate the 48-hour EC50, which is the concentration estimated to immobilize 50% of the daphnids.[20] NOEC and LOEC values may also be determined.[20]

  • Validity Criteria: In the control group, not more than 10% of the daphnids should be immobilized.

Protocol 3: Daphnia magna Reproduction Test (Adapted from OECD Guideline 211)

  • Objective: To assess the chronic effect of 4-DP on the reproductive output of Daphnia magna over 21 days.[21][22]

  • Test Organism: Daphnia magna females, less than 24 hours old at the start of the test.[23]

  • Methodology:

    • Exposure: Individually expose parent daphnids (10 replicates per concentration) to a range of 4-DP concentrations under semi-static conditions for 21 days.[23][24] The test medium is renewed three times per week.

    • Feeding: Feed the daphnids daily to support reproduction.

    • Observations: Monitor parental mortality and immobilisation. Count and remove all live offspring produced by each parent animal at each media renewal.[22]

    • Data Analysis: The primary endpoint is the total number of living offspring produced per surviving parent animal at the end of the 21-day period.[23] Calculate the ECx (e.g., EC10, EC20, EC50) for reproduction and determine the NOEC and LOEC.[23]

  • Validity Criteria: Mean number of living offspring per control parent animal must be ≥ 60.[22]

Protocol 4: In Vitro Estrogen Receptor Binding Assay

  • Objective: To determine the ability of 4-DP to compete with a natural ligand (17β-estradiol, E2) for binding to the estrogen receptor (ER).[3][25]

  • Test System: Recombinant human or rat estrogen receptor (ERα or ERβ) and a radiolabeled estrogen, such as [³H]E2.

  • Methodology:

    • Preparation: Prepare a series of concentrations of unlabeled 4-DP.

    • Incubation: In a multi-well plate, incubate a fixed amount of ER protein with a fixed concentration of [³H]E2 in the presence of varying concentrations of 4-DP or a control (E2).

    • Separation: After incubation, separate the receptor-bound [³H]E2 from the free (unbound) [³H]E2. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.

    • Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.

    • Data Analysis: Plot the percentage of [³H]E2 binding against the concentration of the competitor (4-DP). Calculate the IC50 value, which is the concentration of 4-DP required to inhibit 50% of the specific binding of [³H]E2.

Protocol 5: Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

  • Objective: To assess the potential of 4-DP to induce gene mutations (point mutations) in bacteria.[26]

  • Test System: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) that have mutations in genes required for histidine or tryptophan synthesis, respectively.[26][27]

  • Methodology:

    • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (e.g., a rat liver fraction, S9 mix), as some chemicals only become mutagenic after metabolism.[27]

    • Exposure: Expose the bacterial strains to a range of 4-DP concentrations on agar (B569324) plates deficient in the required amino acid (histidine or tryptophan).

    • Incubation: Incubate the plates for 48-72 hours.

    • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of the amino acid).

    • Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies that is significantly higher (typically at least double) than the number in the negative (solvent) control.[27]

Visualizations: Workflows and Pathways

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_obs Observation & Analysis A Range-Finding Test (Determine concentration range) B Prepare Test Solutions (Geometric series of 4-DP) A->B D Expose Organisms (48h for Daphnia, 96h for Fish) B->D C Acclimate Test Organisms (e.g., Fish or Daphnia) C->D F Record Endpoints (Mortality / Immobilisation) at 24, 48, 72, 96h D->F E Monitor Water Quality (pH, Temp, DO) E->D G Statistical Analysis (Calculate LC50 / EC50) F->G H Final Report G->H

Caption: Workflow for Acute Aquatic Toxicity Testing.

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ER Estrogen Receptor (ER) (unbound) Complex 4-DP-ER Complex ERE Estrogen Response Element (ERE) on DNA Complex->ERE Translocates to Nucleus & Binds DNA Transcription Gene Transcription (mRNA Synthesis) ERE->Transcription Initiates Response Synthesis of Estrogen-related Proteins (e.g., Vitellogenin) Endocrine Disruption Transcription->Response Leads to DP This compound (Xenoestrogen) DP->ER Binds to ER

Caption: Estrogenic Mechanism of this compound.

G A Industrial & Commercial Use of this compound B Environmental Release (Wastewater, Spills) A->B C Aquatic Environment Exposure (Water, Sediment) B->C D Bioaccumulation in Organisms C->D E Organism-Level Effects (Acute Toxicity, Impaired Reproduction) C->E Direct Toxicity D->E F Population-Level Effects (Reduced Recruitment, Population Decline) E->F G Ecosystem-Level Impact (Community Structure Changes) F->G

Caption: Ecotoxicological Risk Pathway for 4-DP.

References

Application Note: Solid-Phase Extraction of 4-Dodecylphenol from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecylphenol is a member of the alkylphenol family, compounds that are widely used in the production of detergents, emulsifiers, and other industrial products. Due to their persistence and potential endocrine-disrupting properties, there is a significant interest in monitoring their levels in various environmental and biological matrices. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers a robust and efficient method for the selective extraction and concentration of this compound from complex sample matrices prior to chromatographic analysis. This application note provides a detailed protocol for the solid-phase extraction of this compound, along with relevant quantitative data for analogous compounds.

Principle of Solid-Phase Extraction for this compound

Solid-phase extraction is a chromatographic technique used for the selective adsorption of analytes from a liquid sample onto a solid sorbent. For a nonpolar compound like this compound, reversed-phase SPE is the most common approach. This method utilizes a nonpolar stationary phase (e.g., C18-bonded silica (B1680970) or a polymeric sorbent) and a polar mobile phase (the sample matrix). This compound is retained on the sorbent material through hydrophobic interactions, while more polar interfering substances are washed away. The analyte of interest is then eluted from the sorbent using a small volume of a nonpolar organic solvent. The choice of SPE sorbent and the specific protocol are dependent on the sample matrix and the subsequent analytical technique, which is often gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data for Alkylphenols using Solid-Phase Extraction

Due to limited published data specifically for this compound, the following tables summarize quantitative performance data for the closely related and structurally similar compounds, 4-octylphenol (B30498) (4-OP) and 4-nonylphenol (B119669) (4-NP). This data provides a strong indication of the expected performance for this compound under similar conditions.

Table 1: Recovery Data for Alkylphenols in Water Samples

AnalyteSPE SorbentSpiked Concentration (mg/L)Mean Recovery (%)Reference
4-Octylphenol (4-OP)C180.00541.0 - 114[1]
0.01041.0 - 114[1]
0.05041.0 - 114[1]
4-Nonylphenol (4-NP)C180.00541.0 - 114[1]
0.01041.0 - 114[1]
0.05041.0 - 114[1]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Alkylphenols in Water Samples

AnalyteAnalytical MethodLimit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Reference
4-Octylphenol (4-OP)HPLC-PDA0.00060.0020[1]
4-Nonylphenol (4-NP)HPLC-PDA0.00010.0005[1]
4-tert-Octylphenol (B29142)GC-MS0.00006 (as ng/mL)Not Reported[2]

Experimental Protocols

The following protocols are detailed methodologies for the solid-phase extraction of this compound from aqueous and solid matrices. These protocols are based on established methods for other long-chain alkylphenols and can be adapted and optimized for specific sample types and analytical instrumentation.

Protocol 1: SPE of this compound from Aqueous Samples (e.g., River Water, Wastewater)

This protocol is designed for the extraction of this compound from water samples prior to GC-MS or LC-MS/MS analysis.

Materials and Reagents:

  • SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (200 mg, 6 mL)

  • Solvents (HPLC or GC grade): Methanol (B129727), Dichloromethane, Acetone (B3395972), Hexane, Ethyl Acetate

  • Reagents: Deionized water, Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Glassware: Sample collection bottles, graduated cylinders, conical tubes

  • Equipment: SPE vacuum manifold, nitrogen evaporator, vortex mixer, pH meter

Procedure:

  • Sample Preparation:

    • Collect the water sample in a clean glass bottle.

    • If the sample contains suspended solids, filter it through a glass fiber filter (e.g., 0.7 µm).

    • Acidify the sample to a pH of approximately 3 with HCl or H₂SO₄ to ensure this compound is in its neutral form.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the C18 or Oasis HLB cartridge by sequentially passing the following solvents:

      • 6 mL of ethyl acetate

      • 6 mL of dichloromethane

      • 6 mL of methanol

    • Do not allow the sorbent to go dry after the final methanol wash.

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing 6 mL of deionized water (acidified to pH 3) through the sorbent. Ensure a small amount of water remains on top of the sorbent bed to prevent it from drying out.

  • Sample Loading:

    • Load the acidified water sample (typically 250-1000 mL) onto the conditioned and equilibrated SPE cartridge at a steady flow rate of 5-10 mL/min.

  • Washing (Interference Removal):

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by drawing air or nitrogen through it under full vacuum for at least 30 minutes. This step is crucial for ensuring efficient elution with non-polar solvents.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained this compound from the cartridge with 10 mL of a dichloromethane/acetone mixture (e.g., 1:1 v/v). Collect the eluate.

  • Concentration and Reconstitution:

    • Concentrate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen at 40°C.

    • The extract is now ready for analysis by GC-MS or LC-MS/MS. For GC-MS analysis, a derivatization step to convert the phenolic hydroxyl group to a less polar silyl (B83357) ether may be necessary to improve chromatographic performance. For LC-MS/MS, the extract can be reconstituted in a suitable mobile phase.

Protocol 2: SPE of this compound from Solid Matrices (e.g., Soil, Sediment, Sludge)

This protocol involves a solvent extraction of the solid matrix followed by an SPE cleanup of the extract.

Materials and Reagents:

  • In addition to Protocol 1:

  • Extraction Solvents: Acetone, Hexane

  • Drying Agent: Anhydrous sodium sulfate

  • Equipment: Ultrasonic bath or mechanical shaker, centrifuge

Procedure:

  • Sample Extraction:

    • Weigh approximately 5-10 g of the homogenized solid sample into a centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

    • Extract the sample using an ultrasonic bath for 15 minutes or a mechanical shaker for 30 minutes.

    • Centrifuge the sample at approximately 2500 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process two more times with fresh solvent, combining the supernatants.

  • Extract Cleanup (SPE):

    • Concentrate the combined extracts to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Proceed with the SPE cleanup following steps 2-8 from Protocol 1, loading the concentrated extract onto the conditioned and equilibrated cartridge.

Visualizations

The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound.

SPE_Workflow_Aqueous cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Filter Filtration (if needed) Sample->Filter Acidify Acidify to pH 3 Filter->Acidify Condition Condition Cartridge (e.g., C18, Oasis HLB) Acidify->Condition Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Interferences Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute this compound Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Analyze GC-MS or LC-MS/MS Analysis Concentrate->Analyze

Caption: Workflow for SPE of this compound from Aqueous Matrices.

SPE_Workflow_Solid cluster_extraction Sample Extraction cluster_spe SPE Cleanup cluster_analysis Analysis SolidSample Solid Sample (Soil, Sediment, Sludge) SolventExtract Solvent Extraction (Acetone/Hexane) SolidSample->SolventExtract Centrifuge Centrifuge & Collect Supernatant SolventExtract->Centrifuge ConcentrateExtract Concentrate Extract Centrifuge->ConcentrateExtract Condition Condition Cartridge (e.g., C18, Oasis HLB) ConcentrateExtract->Condition Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Extract Equilibrate->Load Wash Wash Interferences Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute this compound Dry->Elute ConcentrateEluate Concentrate Eluate Elute->ConcentrateEluate Analyze GC-MS or LC-MS/MS Analysis ConcentrateEluate->Analyze

Caption: Workflow for SPE of this compound from Solid Matrices.

References

Troubleshooting & Optimization

Technical Support Center: Improving 4-Dodecylphenol Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 4-Dodecylphenol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water?

A1: this compound (C₁₈H₃₀O) has a large, nonpolar dodecyl (C₁₂) alkyl chain attached to a phenol (B47542) ring.[1] This long hydrocarbon tail makes the molecule highly hydrophobic (lipophilic), leading to very poor solubility in polar solvents like water. Its intrinsic aqueous solubility is extremely low, reported to be around 1.54 mg/L.[2]

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The main strategies for enhancing the aqueous solubility of this compound involve overcoming its hydrophobic nature. The most effective methods are:

  • pH Adjustment: Increasing the pH of the solution above the pKa of the phenolic hydroxyl group to form the more soluble phenolate (B1203915) anion.

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic this compound molecule.

  • Inclusion Complexation: Employing cyclodextrins to form a host-guest complex, where the this compound molecule is encapsulated within the cyclodextrin (B1172386) cavity.

  • Co-solvency: Adding a water-miscible organic solvent in which this compound is more soluble.

Q3: How do I choose the best solubilization method for my experiment?

A3: The choice of method depends on the specific requirements of your experiment, including required concentration, pH constraints, and tolerance for excipients. The diagram below provides a general decision-making workflow.

G start Start: Need to dissolve This compound in aqueous solution q1 Can the experimental pH be > 11? start->q1 a1_yes Use pH Adjustment (e.g., Carbonate Buffer) q1->a1_yes Yes a1_no pH must be neutral or acidic q1->a1_no No q2 Are surfactants (detergents) compatible with the assay? a1_no->q2 a2_yes Use Micellar Solubilization (e.g., Triton X-100) q2->a2_yes Yes a2_no Surfactants interfere with the experiment q2->a2_no No q3 Is the presence of cyclodextrins acceptable? a2_no->q3 a3_yes Use Inclusion Complexation (e.g., HP-β-CD) q3->a3_yes Yes a3_no Cyclodextrins are not suitable or available q3->a3_no No end_node Use Co-solvency (e.g., Ethanol (B145695), DMSO). Note: May impact cell viability or protein activity. q3->end_node No

Fig 1. Decision workflow for selecting a solubilization method.

Troubleshooting Guides & Experimental Protocols

Method: pH Adjustment

Issue: My this compound is not dissolving in my neutral buffer (e.g., PBS pH 7.4).

Cause: this compound is a weak acid with a predicted pKa of approximately 10.14.[3] At neutral pH, the phenolic hydroxyl group is protonated, and the molecule remains highly hydrophobic and insoluble.

Solution: To increase solubility, you must deprotonate the hydroxyl group to form the water-soluble phenolate anion. This is achieved by raising the pH of the aqueous solution to be significantly above the pKa (typically pH > 11).

G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) Insoluble This compound (Protonated, Insoluble) Soluble 4-Dodecylphenolate (Deprotonated, Soluble) Insoluble->Soluble + OH⁻ - H₂O Soluble->Insoluble + H⁺

Fig 2. pH-dependent ionization of this compound.
Experimental Protocol: pH Adjustment

  • Buffer Selection: Choose a buffer system effective in the pH range of 11-12, such as a carbonate-bicarbonate buffer.

  • Stock Solution Preparation:

    • Prepare a concentrated stock of this compound in a water-miscible organic solvent like ethanol or DMSO.

    • Prepare your desired aqueous buffer (e.g., 100 mM sodium carbonate buffer, pH 11.5).

  • Dilution: Slowly add the this compound stock solution to the high-pH buffer while vortexing or stirring vigorously to prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.

  • pH Verification: After adding the compound, re-check the pH of the final solution and adjust if necessary.

pHState of this compoundExpected Aqueous Solubility
7.0Protonated (ROH)Very Low (~1.5 mg/L)
10.1 (pKa)50% Protonated, 50% IonizedModerate
11.5Mostly Ionized (RO⁻)High
12.0Almost Fully Ionized (RO⁻)Very High
Table 1. Illustrative effect of pH on this compound solubility.
Method: Micellar Solubilization with Surfactants

Issue: I added a surfactant, but the solution is still cloudy / the compound is not dissolved.

Cause: For micellar solubilization to occur, the surfactant concentration must be above its Critical Micelle Concentration (CMC) . Below the CMC, surfactant molecules exist as monomers and do not form the micelles required to encapsulate hydrophobic compounds.[4][5]

Solution: Increase the surfactant concentration to a level well above its CMC. A common and effective non-ionic surfactant is Triton X-100 (CMC ≈ 0.24 mM).[6]

G cluster_0 Below CMC cluster_1 Above CMC s1 s2 s3 arrow Increasing Surfactant Concentration s4 s5 s6 m1 m2 m1->m2 m3 m2->m3 m4 m3->m4 m5 m4->m5 m6 m5->m6 m6->m1 drug This compound label_mono Surfactant Monomers (No Solubilization) label_micelle Micelle Formation (Solubilization Occurs) cluster_0 cluster_0 cluster_1 cluster_1

Fig 3. Mechanism of micellar solubilization.
Experimental Protocol: Micellar Solubilization

  • Surfactant Selection: Choose a surfactant compatible with your system. Triton X-100 is a good starting point for many biological applications.

  • Stock Solution Preparation:

    • Prepare a concentrated stock of this compound in a volatile organic solvent (e.g., ethanol or acetone).

    • Prepare an aqueous solution of your chosen surfactant (e.g., 1% w/v Triton X-100 in purified water, which is well above its CMC).

  • Film Formation (Optional but recommended):

    • Aliquot the required amount of this compound stock into a glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator to form a thin film of the compound on the vial's inner surface. This increases the surface area for dissolution.

  • Solubilization:

    • Add the surfactant solution to the vial containing the this compound film (or directly to the weighed compound).

    • Vortex, sonicate, and/or gently heat (e.g., to 37°C) the mixture until the solution becomes clear. This may take some time.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates.

Triton X-100 Conc. (mM)StateExpected this compound Solubility
0.1Below CMCNo significant increase
0.24At CMCSolubilization begins
1.0Above CMCLinear increase with concentration
5.0Well Above CMCSignificant increase
Table 2. Illustrative effect of surfactant (Triton X-100) concentration on solubility.
Method: Inclusion Complexation with Cyclodextrins

Issue: My compound's solubility has not improved much after adding β-Cyclodextrin.

Cause: Natural β-Cyclodextrin has relatively low water solubility itself (~1.85 g/100 mL).[7] A more effective alternative is a chemically modified cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , which has significantly higher aqueous solubility and is widely used in pharmaceutical formulations.[8]

Solution: Use HP-β-CD to form the inclusion complex. A phase solubility study is the standard method to determine the optimal ratio of HP-β-CD to this compound.

Experimental Protocol: Phase Solubility Study

This protocol determines the stoichiometry and stability constant of the complex, helping you prepare a saturated solution.

  • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 mM) in your desired buffer.

  • Add Excess Compound: Add an excess amount of this compound to each HP-β-CD solution in separate sealed vials. Ensure enough solid/liquid is present to maintain saturation.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify:

    • Centrifuge or filter (using a chemical-resistant filter, e.g., PTFE) the suspensions to remove the undissolved this compound.

    • Take an aliquot from the clear supernatant.

    • Quantify the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze Data: Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting graph is a phase solubility diagram.

G start Prepare series of HP-β-CD solutions step2 Add excess this compound to each solution start->step2 step3 Equilibrate for 24-48h (Constant Temp. Shaking) step2->step3 step4 Filter/Centrifuge to remove undissolved solid step3->step4 step5 Quantify dissolved This compound in the supernatant (e.g., HPLC) step4->step5 end_node Plot [4-DP] vs [HP-β-CD] to create Phase Solubility Diagram step5->end_node

Fig 4. Experimental workflow for a phase solubility study.
  • Interpreting the Diagram: For many drugs, the plot will be linear (Aₗ-type), indicating the formation of a soluble 1:1 complex.[9] The slope of this line can be used to calculate the stability constant (Ks) of the complex, which quantifies the binding affinity.

HP-β-CD Conc. (mM)Expected this compound Solubility
0Baseline (e.g., ~0.006 mM)
20Increased
40Further Increased
60Linearly Increased
Table 3. Example data from a phase solubility study.

References

Preventing degradation of 4-Dodecylphenol in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 4-Dodecylphenol in stock solutions. Find answers to common questions, troubleshoot issues, and follow detailed protocols to ensure the stability and reliability of your experimental reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in stock solutions critical?

This compound is a member of the alkylphenol family, characterized by a phenol (B47542) ring with a twelve-carbon alkyl chain attached at the para position[1]. It is used in various industrial and research applications, including the manufacturing of lubricant additives, resins, and as an intermediate in chemical synthesis. The stability of its stock solution is critical because degradation can lead to the formation of impurities. These impurities can alter the compound's activity, leading to inconsistent, unreliable, and non-reproducible experimental results.

Q2: What are the common signs of degradation in a this compound stock solution?

The most common signs of degradation are a noticeable color change, with the solution turning from colorless or pale yellow to a more intense yellow or brown, and the formation of precipitate. These changes are often due to oxidation.

Q3: What is the primary cause of this compound degradation?

The primary cause of degradation for phenolic compounds like this compound is oxidation.[2] The phenol group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light (photo-oxidation) and elevated temperatures. This process can form colored quinone-type byproducts, which are responsible for the discoloration of the solution.[2]

Q4: What is the recommended solvent for preparing this compound stock solutions?

The choice of solvent depends on the experimental application. Due to its long alkyl chain, this compound has good solubility in many organic solvents. High-purity, anhydrous-grade solvents are recommended to minimize contaminants that could catalyze degradation. Some suppliers provide solutions in isooctane[3].

Solvent Type Recommendation Considerations
Non-polar Organic Isooctane, Hexane, TolueneGood solubility. Ensure the solvent is peroxide-free, as peroxides can initiate oxidation.
Polar Aprotic DMSO, DMF, AcetonitrileCommonly used for biological assays. Use anhydrous grade and purge with inert gas before use.
Alcohols Ethanol, MethanolGood solubility, but may be more reactive. Use high-purity, anhydrous grades.

Q5: What are the ideal storage conditions to prevent degradation?

To maximize the shelf-life of your stock solution, adhere to the following storage conditions. Proper storage involves keeping containers tightly closed in a dry, cool, and well-ventilated place.[4][5][6]

Parameter Recommended Condition Rationale
Temperature -20°C for long-term storageSlows down the rate of oxidative reactions significantly.[7]
Light Exposure Store in amber glass vials or protect from lightPrevents photo-oxidation, a key degradation pathway for phenolic compounds.
Atmosphere Overlay with an inert gas (Argon or Nitrogen)Removes atmospheric oxygen, the primary reactant in the oxidation process.
Container Tightly sealed, high-quality glass vials (e.g., amber borosilicate)Prevents solvent evaporation and exposure to air and moisture.[8]
Troubleshooting Guide

Q: My this compound solution has turned yellow/brown. What happened and what should I do?

A yellow or brown color indicates that the this compound has likely oxidized, forming colored quinone-like byproducts. This is a common degradation pathway for phenolic compounds when exposed to air and/or light.[2] The solution's purity is compromised, and it should not be used for sensitive experiments where concentration and purity are critical.

Solution:

  • Discard the discolored solution according to your institution's hazardous waste disposal procedures.[4]

  • Prepare a fresh stock solution following the detailed protocol below (Protocol 1).

  • Ensure the new solution is stored under an inert atmosphere and protected from light to prevent future oxidation.

Q: I see a precipitate in my stock solution after storing it at -20°C. Is it still usable?

Precipitation upon cooling does not necessarily mean degradation has occurred. This compound, like many long-chain alkyl compounds, may have reduced solubility at lower temperatures.

Solution:

  • Gently warm the solution to room temperature or in a 37°C water bath.

  • Vortex or sonicate the vial to ensure the precipitate has completely redissolved.

  • Visually inspect the solution. If it is clear and colorless after warming, it is likely usable. If it remains cloudy or is discolored, degradation may have occurred alongside precipitation, and the solution should be discarded.

Q: My experimental results are inconsistent. Could my this compound stock be the cause?

Yes, inconsistent results are a classic sign of reagent degradation. If the concentration of the active compound has decreased or if degradants with their own biological or chemical activity are present, you will observe high variability in your results.

Solution:

  • Perform a quality control check on your current stock solution using an analytical method like UV-Vis spectrophotometry or HPLC (see Protocol 2 for a basic QC check).

  • Prepare a fresh stock solution using best practices (Protocol 1) and repeat a key experiment.

  • Compare the results obtained with the old and new stock solutions. If the results with the fresh stock are consistent and match expected outcomes, the old stock was likely degraded and should be discarded.

Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol details the steps for preparing a stock solution with enhanced stability.

  • Materials:

    • This compound (high-purity solid)

    • Anhydrous, HPLC-grade solvent (e.g., DMSO, Ethanol, or Isooctane)

    • Inert gas (Argon or Nitrogen) with tubing

    • Sterile amber glass vials with PTFE-lined screw caps

    • Analytical balance, sterile glassware, and syringes

  • Procedure:

    • Deoxygenate Solvent: Before use, sparge the chosen solvent with inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Weigh Compound: In a clean, dry weighing boat, accurately weigh the required amount of this compound solid. Handle the compound in accordance with its Safety Data Sheet (SDS), using appropriate personal protective equipment.[4]

    • Dissolution: Transfer the weighed solid to a sterile glass container. Add the deoxygenated solvent to achieve the desired final concentration. Mix thoroughly using a vortex or sonicator until the solid is completely dissolved.

    • Inert Gas Overlay: Before sealing the primary stock container, flush the headspace with inert gas for 30-60 seconds. This creates a protective, oxygen-free atmosphere above the solution.

    • Aliquoting: To avoid repeated freeze-thaw cycles and air exposure, immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials.

    • Final Purge and Seal: Briefly flush the headspace of each aliquot vial with inert gas before tightly sealing the cap.

    • Storage: Label all vials clearly with the compound name, concentration, date, and solvent. Store immediately at -20°C, protected from light.

Protocol 2: Quality Control (QC) Assessment via UV-Vis Spectrophotometry

This is a rapid method to check for gross degradation. Oxidized phenols often exhibit new absorbance peaks at longer wavelengths.

  • Materials:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

    • Freshly prepared this compound solution (Reference)

    • Aged this compound solution (Test Sample)

    • Pure solvent (Blank)

  • Procedure:

    • Prepare Samples: Dilute both the reference and test samples to the same concentration (e.g., 10-50 µM) using the pure solvent. The concentration should yield a maximum absorbance within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

    • Acquire Spectra:

      • Use the pure solvent to blank the spectrophotometer.

      • Scan the absorbance of the freshly prepared reference solution from 250 nm to 500 nm and save the spectrum.

      • Scan the absorbance of the aged test sample across the same range.

    • Analyze Results: Overlay the two spectra. A stable solution should have a spectrum nearly identical to the fresh reference. Signs of degradation include a decrease in the main absorbance peak (around 275-280 nm for phenols) and/or the appearance of a new shoulder or peak at a longer wavelength (e.g., >320 nm), which often corresponds to colored oxidation products.

Visualizations

G cluster_main Simplified Degradation Pathway A This compound (Stable) B Phenoxyl Radical (Intermediate) A->B Oxidation (Air, Light) C Quinone-type Products (Colored Degradants) B->C Further Reactions

Caption: Simplified pathway of this compound oxidation.

G cluster_workflow Workflow for Preparing a Stabilized Stock Solution S1 Step 1: Deoxygenate Solvent with N2/Ar S3 Step 3: Dissolve Compound in Solvent S1->S3 S2 Step 2: Weigh This compound S2->S3 S4 Step 4: Flush Headspace with Inert Gas S3->S4 S5 Step 5: Aliquot into Amber Vials S4->S5 S6 Step 6: Store at -20°C, Protected from Light S5->S6

Caption: Experimental workflow for stock solution preparation.

G cluster_troubleshooting Troubleshooting Logic for Stock Solutions Start Problem with Stock Solution? Color Is the solution discolored (yellow/brown)? Start->Color Discoloration Precipitate Is there a precipitate? Start->Precipitate Precipitation Color->Precipitate No Oxidation Probable Cause: Oxidation Solution is compromised. Color->Oxidation Yes Warm Action: Warm to RT and attempt to redissolve. Precipitate->Warm Yes Discard1 Action: Discard and prepare fresh stock. Oxidation->Discard1 Check Does it fully redissolve with no color change? Warm->Check Usable Solution is likely usable. Monitor for future issues. Check->Usable Yes Discard2 Action: Discard and prepare fresh stock. Check->Discard2 No

References

Technical Support Center: Optimizing GC-MS Parameters for 4-Dodecylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Dodecylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in method development, optimization, and problem-solving.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization recommended for the GC-MS analysis of this compound?

A1: Derivatization is highly recommended for this compound to improve its chromatographic behavior and detection sensitivity. The primary reasons for derivatization are:

  • Increased Volatility: The polar hydroxyl (-OH) group on the phenol (B47542) makes the molecule less volatile. Derivatization replaces the active hydrogen with a nonpolar group, increasing its volatility and making it more amenable to gas chromatography.

  • Improved Peak Shape: The polar hydroxyl group can interact with active sites in the GC inlet and column, leading to peak tailing. Derivatization reduces these interactions, resulting in sharper, more symmetrical peaks.[1]

  • Enhanced Thermal Stability: Derivatization can increase the thermal stability of the analyte, preventing degradation in the hot injector.

  • Characteristic Mass Spectra: Derivatized compounds often produce unique and predictable fragmentation patterns in the mass spectrometer, which can aid in identification and quantification.

A common derivatization technique is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[1][2]

Q2: What are the key mass fragments to monitor for this compound in MS analysis?

A2: For underivatized this compound, the mass spectrum is characterized by a molecular ion peak and several key fragment ions. The most abundant fragment is often observed at m/z 107. The molecular ion (M+) for C18H30O is at m/z 262.[3][4] When using Selected Ion Monitoring (SIM) mode for quantification, it is advisable to monitor the molecular ion and at least two other characteristic ions for confirmation.

Q3: Which type of GC column is most suitable for this compound analysis?

A3: The choice of GC column depends on whether the analyte has been derivatized.

  • For derivatized (e.g., silylated) this compound: A non-polar or mid-polar stationary phase column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent), is an excellent choice.[1] These columns provide good separation for a wide range of semi-volatile compounds.

  • For underivatized this compound: A more polar stationary phase, such as a wax-type column (polyethylene glycol), might be considered to manage the polarity of the hydroxyl group, though peak tailing can still be a concern.

Q4: What are the common causes of poor peak shape (e.g., tailing, fronting) for this compound?

A4: Poor peak shape for this compound can be attributed to several factors:

  • Peak Tailing: This is often caused by interactions between the polar hydroxyl group of underivatized this compound and active sites in the GC system (e.g., inlet liner, column).[1] Other causes include a contaminated inlet liner, a degraded column, or "cold spots" in the system.

  • Peak Fronting: This is less common for this analyte but can occur due to column overload (injecting too much sample), a poor injection technique, or sample condensation in the injector or column.[5]

Troubleshooting Guides

This section provides solutions in a question-and-answer format to common problems encountered during the GC-MS analysis of this compound.

Problem 1: No peak or a very small peak is observed for this compound.

This is a frequent issue that can stem from various points in the analytical process. The following logical workflow can help in diagnosing the problem.

graph Troubleshooting_Peak_Disappearance { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=11];

// Nodes Start [label="No/Small Peak for\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Derivatization [label="Was Derivatization Performed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Deriv_Issue [label="Derivatization Problem", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Injection [label="Check GC-MS System", fillcolor="#FBBC05", fontcolor="#202124"]; Injection_Issue [label="Injection/System Issue", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Quality [label="Reagent Expired/\nContaminated?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Conditions [label="Incorrect Reaction\nConditions?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Syringe_Check [label="Syringe Clogged/\nLeaking?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inlet_Check [label="Inlet Maintenance\nNeeded?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Column_Check [label="Column Integrity?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; MS_Check [label="MS Detector Status?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Derivatization; Check_Derivatization -> Deriv_Issue [label="Yes"]; Check_Derivatization -> Check_Injection [label="No"]; Deriv_Issue -> Reagent_Quality; Reagent_Quality -> Reaction_Conditions [label="No"]; Check_Injection -> Injection_Issue; Injection_Issue -> Syringe_Check; Syringe_Check -> Inlet_Check [label="No"]; Inlet_Check -> Column_Check [label="No"]; Column_Check -> MS_Check [label="No"]; }

Caption: Troubleshooting workflow for the absence or reduction of the this compound peak.

  • Possible Cause: Incomplete or Failed Derivatization

    • Solution: Silylation reagents are sensitive to moisture.[2] Ensure that all solvents and sample extracts are anhydrous. Use fresh derivatization reagents and optimize the reaction time and temperature. For example, when using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common protocol involves heating the sample with the reagent at 60-75°C for 30-60 minutes.[6]

  • Possible Cause: Active Sites in the Inlet or Column

    • Solution: If analyzing underivatized this compound, active sites can adsorb the analyte. Replace the inlet liner with a new, deactivated liner. Trim the first few centimeters from the front of the GC column. If the problem persists, the column may need replacement.[1]

  • Possible Cause: Incorrect Injector Temperature

    • Solution: The injector temperature may be too low for efficient volatilization or too high, causing thermal degradation. A typical starting point for the injector temperature is 250-280°C. Optimize this temperature in increments of 10-20°C.

  • Possible Cause: MS Detector Issues

    • Solution: Ensure the MS is properly tuned and the filament is on. Verify that the correct ions are being monitored in SIM mode and that the dwell times are sufficient (typically 50-100 ms).

Problem 2: The this compound peak is broad or tailing.

  • Possible Cause: Active Sites in the System

    • Solution: As mentioned previously, this is a common issue for underivatized phenols. Perform inlet maintenance (replace the liner and septum) and trim the column. Consider derivatization to mitigate this issue.[1]

  • Possible Cause: Suboptimal Oven Temperature Program

    • Solution: A slow temperature ramp can lead to peak broadening.[7] Conversely, a ramp that is too fast may not provide adequate separation. Optimize the temperature program. A starting point could be an initial temperature of 80-100°C, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C.

  • Possible Cause: Low Carrier Gas Flow Rate

    • Solution: An insufficient carrier gas flow rate can increase peak width. Ensure the flow rate is appropriate for the column dimensions (typically 1-1.5 mL/min for a 0.25 mm ID column).

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the silylation of this compound in a sample extract using BSTFA with 1% TMCS as a catalyst.

  • Sample Preparation: The sample containing this compound should be extracted and concentrated into a compatible solvent (e.g., hexane, dichloromethane). The final extract must be anhydrous.

  • Derivatization:

    • Transfer 100 µL of the dried sample extract to a 2 mL autosampler vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 45 minutes in a heating block or oven.[6]

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];

// Nodes Start [label="Sample Collection\n(e.g., Water, Soil)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Solid-Phase Extraction (SPE)\nor Liquid-Liquid Extraction (LLE)", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Concentration and\nSolvent Exchange", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Silylation with BSTFA", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS_Analysis [label="GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing and\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Extraction; Extraction -> Concentration; Concentration -> Derivatization; Derivatization -> GCMS_Analysis; GCMS_Analysis -> Data_Processing; }

Caption: General experimental workflow for the GC-MS analysis of this compound.

Quantitative Data

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterValue
GC System
Injection ModeSplitless
Inlet Temperature270°C
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven ProgramInitial 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)[8]
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)

Table 2: Key Mass-to-Charge Ratios (m/z) for SIM Analysis

Analyte FormQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Underivatized this compound107[3]262 (M+)[4]135
Silylated this compound (TMS derivative)334 (M+)31973

References

Overcoming matrix interference in 4-Dodecylphenol HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-Dodecylphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and why is it a problem in this compound HPLC analysis?

A1: Matrix interference, or matrix effect, is the alteration of the analytical signal of the target analyte (this compound) by co-eluting compounds from the sample matrix.[1] These interfering components can enhance or suppress the ionization of this compound in the mass spectrometer or co-elute and cause overlapping peaks in UV detection, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] Given that this compound is often analyzed in complex environmental and biological samples, matrix effects are a significant challenge.

Q2: How can I detect matrix effects in my this compound analysis?

A2: You can assess matrix effects using a post-extraction spike method. This involves comparing the peak area of this compound in a standard solution with the peak area of a blank matrix extract spiked with the same concentration of this compound. A significant difference in peak areas indicates the presence of matrix effects. A value greater than 100% suggests signal enhancement, while a value less than 100% indicates signal suppression.

Q3: What are the common sample preparation techniques to minimize matrix interference for this compound analysis?

A3: The two most common and effective sample preparation techniques for reducing matrix interference in this compound analysis are Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). Both methods aim to remove interfering substances from the sample matrix before HPLC analysis.

Q4: Which sample preparation method, SPE or QuEChERS, is better for my this compound samples?

A4: The choice between SPE and QuEChERS depends on the sample matrix, the desired level of cleanup, and throughput requirements. SPE can offer a more thorough cleanup, especially for complex matrices, but is generally more time-consuming and uses more solvent.[1] QuEChERS is a faster and simpler method, making it suitable for high-throughput analysis, but it may provide less effective cleanup for certain complex matrices.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Peak Shape Problems

Q: I am observing peak tailing for my this compound peak. What could be the cause and how can I fix it?

A: Peak tailing for phenolic compounds like this compound is often caused by secondary interactions with active silanol (B1196071) groups on the surface of the silica-based stationary phase of the HPLC column.[2] Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is low enough (e.g., by adding a small amount of acid like formic or phosphoric acid) to keep the phenolic hydroxyl group of this compound in its protonated form, minimizing its interaction with silanols.[3]

  • Column Choice: Consider using a column with a highly deactivated stationary phase or an end-capped column to reduce the number of available silanol groups.

  • Mobile Phase Additives: Adding a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can help to block the active silanol sites and improve peak shape.

  • Column Contamination: The column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent to clean it.

Q: My this compound peak is broad and not well-defined. What should I do?

A: Peak broadening can be caused by several factors:

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or diluting the sample.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that all connections are made with appropriate tubing.

Retention Time and Resolution Issues

Q: I am having trouble separating the different isomers of dodecylphenol (B1171820). How can I improve the resolution?

A: The separation of dodecylphenol isomers, which have very similar structures, can be challenging.

  • Column Selection: A high-resolution column with a smaller particle size (e.g., sub-2 µm for UHPLC) can significantly improve the separation of isomers. A longer column can also increase resolution.

  • Mobile Phase Gradient: Optimize the gradient profile of your mobile phase. A shallower gradient can provide better separation of closely eluting isomers.

  • Temperature: Adjusting the column temperature can alter the selectivity of the separation. Try running the analysis at different temperatures to see if resolution improves.

Q: My retention time for this compound is shifting between injections. What is causing this?

A: Retention time shifts can be due to:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time variability. Ensure accurate and consistent preparation of your mobile phase. If using a gradient, ensure the pump is mixing the solvents correctly.

  • Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4]

  • Temperature Fluctuations: Changes in the column temperature will affect retention times. Use a column oven to maintain a constant temperature.[4]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.

Quantitative Data Presentation

The following table summarizes a comparison of the general performance of Solid-Phase Extraction (SPE) and QuEChERS for the analysis of hydrophobic compounds similar to this compound in complex matrices. Please note that specific recovery and matrix effect values can vary depending on the exact matrix, analyte concentration, and specific protocol used.

ParameterSolid-Phase Extraction (SPE)QuEChERSReference(s)
Typical Recovery 70-110%70-120%[1]
Matrix Effect Reduction Good to ExcellentModerate to Good[1][5]
Analysis Time per Sample 30-60 minutes10-20 minutes[1]
Solvent Consumption HighLow[1]
Cost per Sample HigherLower[1]
Suitability for Fatty Matrices Can be optimized with specific sorbentsRequires modifications (e.g., freezing step or specific d-SPE sorbents like C18 or Z-Sep)[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline and may require optimization for your specific water matrix.

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • Methanol (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Hydrochloric acid (HCl)

    • SPE vacuum manifold

  • Procedure:

    • Sample Preparation:

      • Collect 500 mL of the water sample.

      • Acidify the sample to pH 2-3 with HCl.

      • Spike with an appropriate internal standard if used.

    • SPE Cartridge Conditioning:

      • Wash the C18 cartridge with 6 mL of dichloromethane.

      • Wash the cartridge with 6 mL of methanol.

      • Equilibrate the cartridge with 6 mL of deionized water (pH 2-3). Do not allow the cartridge to go dry.

    • Sample Loading:

      • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Washing:

      • Wash the cartridge with 6 mL of deionized water to remove polar interferences.

      • Dry the cartridge under vacuum for 20-30 minutes.

    • Elution:

      • Elute the this compound from the cartridge with 10 mL of dichloromethane.

    • Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 1 mL of mobile phase (or a suitable solvent) for HPLC analysis.

Protocol 2: QuEChERS for this compound in Fatty Food Matrices

This protocol is a general guideline for fatty matrices and may require optimization.

  • Materials:

    • 50 mL centrifuge tubes

    • Acetonitrile (HPLC grade)

    • QuEChERS extraction salts (e.g., EN 15662 or AOAC 2007.01)

    • Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine), C18, and anhydrous MgSO4. For fatty matrices, a sorbent like Z-Sep may also be considered.[6]

    • Homogenizer

  • Procedure:

    • Sample Preparation:

      • Homogenize the food sample.

      • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

      • For samples with low water content, add an appropriate amount of water.

      • Spike with an internal standard if used.

    • Extraction:

      • Add 10 mL of acetonitrile to the centrifuge tube.

      • Shake vigorously for 1 minute.

      • Add the QuEChERS extraction salts.

      • Shake vigorously for 1 minute.

      • Centrifuge at >3000 x g for 5 minutes.

    • Cleanup (d-SPE):

      • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA, C18, and anhydrous MgSO4.

      • Shake for 30 seconds.

      • Centrifuge at >3000 x g for 5 minutes.

    • Final Extract:

      • The supernatant is ready for HPLC analysis. It may be filtered through a 0.22 µm filter before injection.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (500 mL) Acidify Acidify to pH 2-3 Sample->Acidify Condition Condition C18 Cartridge (DCM, MeOH, Water) Acidify->Condition Load Load Sample Condition->Load Wash Wash with Water Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Dichloromethane Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from water samples.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Fatty Food Sample (10 g) Add_ACN Add Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 Transfer_Aliquot Transfer Supernatant Centrifuge1->Transfer_Aliquot dSPE Add to d-SPE Tube (PSA, C18, MgSO4) Transfer_Aliquot->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 HPLC HPLC Analysis Centrifuge2->HPLC

Caption: Workflow for QuEChERS extraction of this compound from fatty food matrices.

Troubleshooting_Logic start Problem Observed in This compound Chromatogram peak_shape Poor Peak Shape (Tailing, Broadening) start->peak_shape retention_issue Retention Time Shift or Poor Resolution start->retention_issue check_mobile_phase_ph Check Mobile Phase pH (Should be acidic) peak_shape->check_mobile_phase_ph check_injection_solvent Check Injection Solvent (Should be weak) peak_shape->check_injection_solvent check_column_health Check Column Health (Flush or replace) peak_shape->check_column_health check_equilibration Check Column Equilibration Time (Increase if necessary) retention_issue->check_equilibration check_temp Check Column Temperature (Ensure stability) retention_issue->check_temp optimize_gradient Optimize Gradient Profile (For isomer separation) retention_issue->optimize_gradient solution Problem Resolved check_mobile_phase_ph->solution check_injection_solvent->solution check_column_health->solution check_equilibration->solution check_temp->solution optimize_gradient->solution

Caption: Logical troubleshooting workflow for common HPLC issues in this compound analysis.

References

Technisches Support-Zentrum: Derivatisierung von 4-Dodecylphenol zur verbesserten Detektion

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Zentrum richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Analyse von 4-Dodecylphenol beteiligt sind. Es bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um spezifische Probleme zu lösen, die während der experimentellen Derivatisierungsverfahren auftreten können.

Häufig gestellte Fragen (FAQs)

F1: Warum ist eine Derivatisierung von this compound für die Analyse notwendig?

A1: Die Derivatisierung von this compound ist oft entscheidend, um die analytische Detektion zu verbessern, insbesondere bei der Gaschromatographie (GC). Die polare Hydroxylgruppe (-OH) des Phenols kann zu Peak-Tailing führen, was die Trennleistung und die quantitative Genauigkeit beeinträchtigt.[1] Die Derivatisierung wandelt die polare -OH-Gruppe in eine weniger polare Gruppe um, was zu folgenden Vorteilen führt:

  • Erhöhte Flüchtigkeit und thermische Stabilität: Dies ist entscheidend für die GC-Analyse, da die derivatisierten Verbindungen leichter verdampfen und bei hohen Temperaturen stabil bleiben.

  • Verbesserte chromatographische Peakform: Reduziert das Tailing und führt zu schärferen und symmetrischeren Peaks.

  • Erhöhte Nachweisempfindlichkeit: Bestimmte Derivatisierungsreagenzien können eine funktionelle Gruppe einführen, die die Detektierbarkeit durch spezifische Detektoren (z. B. Elektroneneinfangdetektor - ECD) erhöht.

  • Verbesserte Massenspektrum-Eigenschaften: Derivatisierte Verbindungen können eindeutigere Fragmentierungsmuster im Massenspektrometer (MS) erzeugen, was die Identifizierung und Quantifizierung erleichtert.

F2: Welche sind die gebräuchlichsten Derivatisierungsmethoden für this compound?

A2: Die beiden gebräuchlichsten Methoden zur Derivatisierung von this compound sind die Silylierung und die Acetylierung.

  • Silylierung: Hierbei wird der aktive Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Ein gängiges Reagenz hierfür ist N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA).[2][3][4] Silylierte Derivate sind flüchtiger und thermisch stabiler, was sie ideal für die GC-MS-Analyse macht.[4]

  • Acetylierung: Bei dieser Methode wird die Hydroxylgruppe mit einer Acetylgruppe verestert, typischerweise unter Verwendung von Essigsäureanhydrid. Acetylierte Derivate können sowohl mittels GC als auch Hochleistungsflüssigkeitschromatographie (HPLC) analysiert werden.

F3: Welches Lösungsmittel ist am besten für die Silylierung von this compound mit BSTFA geeignet?

A3: Studien haben gezeigt, dass die Reaktionsgeschwindigkeit der Silylierung stark vom verwendeten Lösungsmittel abhängt. Aceton ist das Lösungsmittel der Wahl für eine schnelle und quantitative Derivatisierung.[2][3] Die Reaktion in Aceton kann bei Raumtemperatur innerhalb von Sekunden abgeschlossen sein, während sie in anderen Lösungsmitteln wie Dichlormethan oder Hexan über eine Stunde dauern kann.[2][3] Wenn Ihre Probe in einem mit Wasser nicht mischbaren Lösungsmittel wie Dichlormethan oder Hexan extrahiert wurde, kann die Zugabe von Aceton (so dass der Acetongehalt über 60 % v/v liegt) die Reaktionsgeschwindigkeit erheblich beschleunigen.[2][3]

F4: Wie kann ich die Stabilität der silylierten Derivate von this compound für die Langzeitlagerung gewährleisten?

A4: Silylierte Derivate können anfällig für Hydrolyse sein, insbesondere in Gegenwart von Feuchtigkeit. Um die Stabilität zu erhöhen, kann überschüssiges Silylierungsreagenz (BSTFA) nach der Reaktion durch Zugabe einer geringen Menge Wasser hydrolysiert werden. Anschließend wird das Wasser mit einem Trockenmittel wie wasserfreiem Natriumsulfat entfernt.[2][3] Dieser Schritt verhindert den Abbau der Derivate und gewährleistet die Reproduzierbarkeit der Analyse auch nach längerer Lagerung.[2][3]

Anleitungen zur Fehlerbehebung

Silylierung mit BSTFA
ProblemMögliche Ursache(n)Lösung(en)
Geringe oder keine Derivatisierungsausbeute (niedriger Peak des Derivats) 1. Anwesenheit von Feuchtigkeit in der Probe oder den Reagenzien.2. Unzureichende Menge an Derivatisierungsreagenz.3. Zu kurze Reaktionszeit oder zu niedrige Temperatur.4. Inaktives Derivatisierungsreagenz (durch Exposition gegenüber Feuchtigkeit).1. Stellen Sie sicher, dass alle Glasgeräte trocken sind und verwenden Sie wasserfreie Lösungsmittel. Trocknen Sie die Probe vor der Derivatisierung vollständig.2. Verwenden Sie einen Überschuss an BSTFA.3. Erhöhen Sie die Reaktionstemperatur (z. B. auf 60-70 °C) und/oder verlängern Sie die Reaktionszeit. Überwachen Sie den Reaktionsfortschritt mittels GC-MS.4. Verwenden Sie eine frische Ampulle BSTFA und lagern Sie sie unter inerten Bedingungen.
Inkonsistente Ergebnisse / schlechte Reproduzierbarkeit 1. Hydrolyse des Derivats vor der Analyse.2. Adsorption des Analyten an aktiven Stellen im GC-System (Injektor, Säule).1. Hydrolysieren Sie überschüssiges BSTFA nach der Reaktion mit einer geringen Menge Wasser und trocknen Sie die Probe anschließend mit Natriumsulfat.[2][3]2. Verwenden Sie einen silanisierten Injektorliner und eine für die Analyse von Phenolen geeignete GC-Säule. Führen Sie regelmäßige Wartungen des GC-Systems durch.
Zusätzliche Peaks im Chromatogramm (Störpeaks) 1. Nebenprodukte der Derivatisierungsreaktion.2. Verunreinigungen im Lösungsmittel oder den Reagenzien.3. Abbau des Derivats bei hohen Injektortemperaturen.1. Optimieren Sie die Reaktionsbedingungen (Temperatur, Zeit, Reagenzmenge), um die Bildung von Nebenprodukten zu minimieren.2. Führen Sie eine Reagenzienblindprobe durch, um die Quelle der Verunreinigung zu identifizieren. Verwenden Sie hochreine Lösungsmittel und Reagenzien.3. Optimieren Sie die GC-Injektortemperatur, um einen thermischen Abbau zu vermeiden.
Acetylierung mit Essigsäureanhydrid
ProblemMögliche Ursache(n)Lösung(en)
Unvollständige Reaktion (sowohl Peak des Ausgangsmaterials als auch des Produkts vorhanden) 1. Unzureichende Menge an Essigsäureanhydrid oder Katalysator (falls verwendet).2. Zu kurze Reaktionszeit oder zu niedrige Temperatur.3. Sterische Hinderung oder elektronische Deaktivierung des Phenols.1. Erhöhen Sie die Menge an Essigsäureanhydrid. Fügen Sie einen Katalysator wie Pyridin oder 4-(Dimethylamino)pyridin (DMAP) hinzu.2. Erhöhen Sie die Reaktionstemperatur und/oder verlängern Sie die Reaktionszeit. Überwachen Sie den Reaktionsfortschritt mittels TLC oder GC.3. Verwenden Sie einen wirksameren Katalysator (z. B. DMAP) oder erwägen Sie eine alternative Derivatisierungsmethode.
Bildung von Nebenprodukten 1. Zu hohe Reaktionstemperatur kann zu Zersetzung oder Nebenreaktionen führen.2. Anwesenheit von Wasser, das das Essigsäureanhydrid hydrolysiert.1. Führen Sie die Reaktion bei einer niedrigeren Temperatur über einen längeren Zeitraum durch.2. Stellen Sie sicher, dass alle Glasgeräte gründlich getrocknet sind und verwenden Sie wasserfreie Lösungsmittel.
Schwierige Aufarbeitung und Reinigung (z. B. Entfernung von Pyridin) 1. Hoher Siedepunkt und Wasserlöslichkeit von Pyridin erschweren dessen Entfernung.1. Führen Sie eine saure Aufarbeitung durch, indem Sie die organische Phase mit verdünnter Salzsäure waschen, um das Pyridin als wasserlösliches Salz zu entfernen.
Produkt zersetzt sich während der Aufarbeitung Das Esterprodukt hydrolysiert zurück zum Phenol.1. Führen Sie die wässrige Wäsche schnell und mit kalten (B163026) Lösungen durch.2. Vermeiden Sie starke Säuren oder Basen während der Aufarbeitung; verwenden Sie verdünnte Natriumbicarbonatlösung.3. Entfernen Sie das Lösungsmittel bei niedriger Temperatur am Rotationsverdampfer.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst repräsentative quantitative Daten für die Derivatisierung und Analyse von Alkylphenolen zusammen. Die genauen Werte für this compound können je nach spezifischer Methode und Instrumentierung variieren.

Tabelle 1: Vergleich der Derivatisierungsmethoden für die GC-MS-Analyse von Alkylphenolen

ParameterSilylierung (mit BSTFA)Acetylierung (mit Essigsäureanhydrid)Referenz
Reaktionszeit < 1 Minute (in Aceton bei Raumtemperatur)10 Minuten - 24 Stunden (abhängig von Katalysator und Temperatur)[2][3],[5]
Reaktionstemperatur Raumtemperatur bis 70 °CRaumtemperatur bis Rückfluss[2],[5]
Typische Ausbeute > 95 % (quantitativ)> 90 %[2],[5]
Nachweisgrenzen (LOD) in Wasserproben 6.93 - 15.7 ng/L (für verschiedene Alkylphenole)Variabel, abhängig von der Detektionsmethode[6]
Wiederfindungsraten in Flusswasser 91.1 - 112 %Variabel, abhängig von der Extraktionsmethode[6]

Detaillierte experimentelle Protokolle

Protokoll 1: Silylierung von this compound mit BSTFA für die GC-MS-Analyse

Dieses Protokoll beschreibt die schnelle und effiziente Silylierung von this compound unter Verwendung von BSTFA in Aceton.

Materialien:

  • This compound-Standard oder Probenextrakt

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)

  • Aceton (hochrein, wasserfrei)

  • Wasserfreies Natriumsulfat

  • GC-Vials mit Septumkappen

  • Pipetten und Spritzen

Vorgehensweise:

  • Probenvorbereitung: Lösen Sie eine bekannte Menge this compound oder den getrockneten Probenextrakt in 100 µL Aceton in einem GC-Vial.

  • Derivatisierung: Geben Sie 100 µL BSTFA in das Vial. Verschließen Sie das Vial sofort fest und schwenken Sie es vorsichtig, um es zu mischen.

  • Reaktion: Lassen Sie die Reaktion für 15-30 Sekunden bei Raumtemperatur ablaufen. Für eine vollständige Reaktion kann die Mischung auch für 10 Minuten bei 60 °C erhitzt werden.

  • (Optional) Entfernung von überschüssigem Reagenz: Kühlen Sie die Probe auf Raumtemperatur ab. Geben Sie vorsichtig 5 µL deionisiertes Wasser hinzu, um überschüssiges BSTFA zu hydrolysieren. Schütteln Sie die Mischung kurz. Fügen Sie eine kleine Spatelspitze wasserfreies Natriumsulfat hinzu, um das Wasser zu entfernen.

  • Analyse: Injizieren Sie 1 µL der überstehenden Lösung in das GC-MS-System.

Protokoll 2: Acetylierung von this compound mit Essigsäureanhydrid für die HPLC-UV-Analyse

Dieses Protokoll beschreibt eine katalysator- und lösungsmittelfreie Methode zur Acetylierung von this compound.

Materialien:

  • This compound-Standard oder Probenextrakt

  • Essigsäureanhydrid (hochrein)

  • Geeignetes Lösungsmittel für die HPLC-Analyse (z. B. Acetonitril)

  • Reaktionsgefäß (z. B. 1,5-mL-Mikroreaktionsgefäß)

  • Heizblock oder Wasserbad

Vorgehensweise:

  • Probenvorbereitung: Geben Sie eine bekannte Menge (z. B. 1 mmol) this compound in ein trockenes Reaktionsgefäß.

  • Reagenzzugabe: Fügen Sie einen leichten Überschuss an Essigsäureanhydrid (z. B. 1,5 mmol) hinzu.[5]

  • Reaktion: Erhitzen Sie die Mischung unter Rühren für 10-30 Minuten bei 60-80 °C. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (TLC) überwacht werden.

  • Aufarbeitung: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab. Verdünnen Sie die Probe mit einem geeigneten Lösungsmittel (z. B. Ethylacetat). Waschen Sie die organische Phase nacheinander mit einer gesättigten Natriumbicarbonatlösung (um überschüssige Säure zu neutralisieren) und einer gesättigten Natriumchloridlösung (Sole).

  • Probenaufbereitung für HPLC: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie sie und verdampfen Sie das Lösungsmittel unter reduziertem Druck. Lösen Sie den Rückstand in einem bekannten Volumen des HPLC-Laufmittels (z. B. Acetonitril).

  • Analyse: Injizieren Sie die vorbereitete Probe in das HPLC-UV-System.

Visualisierungen

DerivatizationWorkflow Experimenteller Arbeitsablauf für die Derivatisierung von this compound cluster_silylation Silylierung (GC-MS) cluster_acetylation Acetylierung (HPLC-UV) s_start Start: Probe mit this compound s_dissolve Probe in Aceton lösen s_start->s_dissolve s_add_bstfa BSTFA zugeben s_dissolve->s_add_bstfa s_react Reaktion (Raumtemperatur oder 60°C) s_add_bstfa->s_react s_optional Optional: Überschüssiges Reagenz hydrolysieren & trocknen s_react->s_optional s_analyze Analyse mittels GC-MS s_react->s_analyze Direkte Analyse s_optional->s_analyze s_end Ende: Detektion des silylierten Derivats s_analyze->s_end a_start Start: Probe mit this compound a_add_anhydride Essigsäureanhydrid zugeben a_start->a_add_anhydride a_react Reaktion (60-80°C) a_add_anhydride->a_react a_workup Wässrige Aufarbeitung (Waschen) a_react->a_workup a_dry Trocknen und Lösungsmittel entfernen a_workup->a_dry a_redissolve Rückstand in HPLC-Laufmittel lösen a_dry->a_redissolve a_analyze Analyse mittels HPLC-UV a_redissolve->a_analyze a_end Ende: Detektion des acetylierten Derivats a_analyze->a_end

Abbildung 1: Allgemeiner Arbeitsablauf für die Silylierung und Acetylierung von this compound.

TroubleshootingLogic Logikbaum zur Fehlerbehebung bei geringer Derivatisierungsausbeute start Problem: Geringe Ausbeute des Derivats q_moisture Ist Feuchtigkeit vorhanden? start->q_moisture a_moisture_yes Trocknen Sie Probe, Glasgeräte und Lösungsmittel. q_moisture->a_moisture_yes Ja q_reagent Ist das Reagenz aktiv und in ausreichender Menge vorhanden? q_moisture->q_reagent Nein a_moisture_yes->q_reagent a_reagent_no Verwenden Sie frisches Reagenz im Überschuss. q_reagent->a_reagent_no Nein q_conditions Sind die Reaktionsbedingungen optimal? q_reagent->q_conditions Ja a_reagent_no->q_conditions a_conditions_no Erhöhen Sie Temperatur/Zeit. Optimieren Sie das Lösungsmittel. q_conditions->a_conditions_no Nein solution Problem gelöst: Ausbeute verbessert q_conditions->solution Ja a_conditions_no->solution

References

Technical Support Center: Troubleshooting Poor Peak Shape of 4-Dodecylphenol in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 4-Dodecylphenol.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for this compound, a phenolic compound, in reversed-phase HPLC is often due to secondary interactions between the hydroxyl group of the analyte and active sites on the column packing material. The primary causes include:

  • Residual Silanol (B1196071) Groups: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar hydroxyl group of this compound through hydrogen bonding. This secondary retention mechanism can cause a portion of the analyte molecules to lag behind, resulting in a tailing peak.

  • Mobile Phase pH: If the pH of the mobile phase is not optimized, the phenolic hydroxyl group can be partially ionized, leading to inconsistent interactions with the stationary phase and causing peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1][2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.[3]

Q2: How can I improve the peak shape of this compound in my HPLC analysis?

A2: To improve the peak shape of this compound, consider the following strategies:

  • Mobile Phase Modification: The addition of a small amount of an acidic modifier to the mobile phase, such as formic acid or phosphoric acid, can suppress the ionization of the phenolic hydroxyl group.[4] This promotes a single, non-ionized form of the analyte, leading to more symmetrical peaks. A mobile phase containing acetonitrile (B52724), water, and phosphoric acid has been shown to be effective.[4]

  • Column Selection: Utilize a column with low silanol activity or one that is end-capped.[4] End-capping chemically modifies the silica (B1680970) surface to reduce the number of accessible free silanol groups. A Newcrom R1 column, which has low silanol activity, is a suitable option for the analysis of this compound.[4]

  • Optimize Injection Volume and Concentration: To prevent column overload, try reducing the injection volume or diluting the sample.[1]

  • System Maintenance: Ensure your HPLC system is well-maintained. Check for and eliminate any dead volumes in tubing and connections, and ensure the column is properly installed.[1]

Troubleshooting Guide: HPLC Peak Shape Issues for this compound

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound in HPLC.

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols.Add an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[4] Use an end-capped column or a column with low silanol activity (e.g., Newcrom R1).[4]
Mobile phase pH not optimized.Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (~10) to ensure it is not ionized.
Column overload.Reduce the injection volume or dilute the sample concentration.[1]
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.[5]
Column overload (concentration effect).Dilute the sample.[1]
Column void or collapse.Replace the column.[1]
Split Peaks Partially blocked frit or column void.Replace the column inlet frit or the entire column.[1]
Sample solvent incompatible with the mobile phase.Prepare the sample in the mobile phase.[5]
Experimental Protocol: HPLC Analysis of this compound with Improved Peak Shape

This protocol outlines a method for the analysis of this compound designed to produce a symmetrical peak shape.

Materials:

  • HPLC system with UV detector

  • Newcrom R1 column (or equivalent C18 column with low silanol activity)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with the addition of an acidic modifier. A common starting point is a mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid.[4] The exact ratio of acetonitrile to water should be optimized to achieve the desired retention time.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of working standards at different concentrations.

  • HPLC Conditions:

    • Column: Newcrom R1 (or equivalent)

    • Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid (adjust ratio for optimal retention)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 225 nm or 277 nm

    • Column Temperature: 30 °C

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.

  • Data Evaluation: Assess the peak shape of this compound using the asymmetry factor (As) or tailing factor (Tf). An ideal peak will have an As or Tf value close to 1.0.

Gas Chromatography (GC) Troubleshooting

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my GC analysis?

A1: Peak tailing of polar compounds like this compound in GC is typically caused by active sites within the system that can lead to undesirable secondary interactions. Common causes include:

  • Active Sites in the Inlet: The inlet liner, particularly if it contains glass wool, can have active silanol groups that interact with the hydroxyl group of this compound.[3]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites.

  • Improper Column Installation: Incorrect installation can create dead volumes or expose the column to excessive heat, leading to degradation.[3]

Q2: How can I prevent peak tailing for this compound in GC?

A2: To prevent peak tailing, consider the following:

  • Use an Inert Inlet Liner: Employ a deactivated inlet liner to minimize interactions with the analyte.

  • Derivatization: Convert the polar hydroxyl group of this compound into a less polar ether or ester through derivatization.[6][7] This reduces the potential for hydrogen bonding with active sites. A common derivatizing agent is pentafluorobenzoyl chloride.[7]

  • Regular Maintenance: Regularly replace the inlet liner and septum. Trim a small portion (10-15 cm) from the front of the column to remove accumulated non-volatile residues.[3]

  • Proper Column Installation: Ensure the column is installed correctly according to the manufacturer's instructions to avoid dead volumes and ensure proper heat transfer.[3]

Troubleshooting Guide: GC Peak Shape Issues for this compound
Symptom Potential Cause Recommended Solution
Peak Tailing Active sites in the inlet liner.Use a deactivated inlet liner. Consider a liner without glass wool or use deactivated glass wool.
Column contamination.Trim 10-15 cm from the column inlet. Bake out the column at a high temperature (within the column's limits).[3]
Interaction with the stationary phase.Derivatize the this compound to make it less polar.[6][7] Use a column specifically designed for the analysis of polar compounds.
Broad Peaks Suboptimal flow rate.Optimize the carrier gas flow rate.
Injection temperature too low.Increase the injector temperature to ensure complete and rapid vaporization of the sample.
Column overload.Reduce the amount of sample injected.[3]
Experimental Protocol: GC-MS Analysis of this compound with Derivatization

This protocol describes a general procedure for the analysis of this compound by GC-MS, including a derivatization step to improve peak shape.

Materials:

  • GC-MS system

  • Appropriate GC column (e.g., a 5% phenyl-methylpolysiloxane column)

  • This compound standard

  • Derivatizing agent (e.g., pentafluorobenzoyl chloride)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., hexane)

  • Base (e.g., potassium carbonate)

Procedure:

  • Sample Preparation:

    • Extract the this compound from the sample matrix using an appropriate liquid-liquid or solid-phase extraction method.

    • Dry the extract with anhydrous sodium sulfate.

    • Concentrate the extract to a small volume.

  • Derivatization:

    • To the concentrated extract, add a solution of pentafluorobenzoyl chloride in an appropriate solvent.

    • Add a base (e.g., potassium carbonate) to catalyze the reaction.

    • Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to complete the derivatization.[7]

    • After cooling, quench the reaction and extract the derivatized product.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM)

  • Analysis: Inject the derivatized sample into the GC-MS.

  • Data Evaluation: The derivatized this compound should exhibit a sharp, symmetrical peak.

Workflow and Logic Diagrams

Troubleshooting_HPLC_Peak_Tailing start Poor Peak Shape Observed (Tailing) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue: - Dead volume - Column void - Blocked frit check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Interaction check_all_peaks->analyte_specific_issue No check_overload Is the sample concentrated? analyte_specific_issue->check_overload overload Column Overload check_overload->overload Yes secondary_interaction Secondary Interaction with Stationary Phase check_overload->secondary_interaction No reduce_concentration Solution: - Dilute sample - Reduce injection volume overload->reduce_concentration end Improved Peak Shape reduce_concentration->end optimize_mobile_phase Optimize Mobile Phase secondary_interaction->optimize_mobile_phase check_column Evaluate Column secondary_interaction->check_column add_modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) optimize_mobile_phase->add_modifier add_modifier->end use_deactivated_column Use End-Capped or Low Silanol Activity Column check_column->use_deactivated_column use_deactivated_column->end

Caption: Troubleshooting workflow for HPLC peak tailing of this compound.

Troubleshooting_GC_Peak_Tailing start Poor Peak Shape Observed (Tailing) check_polar_compounds Are only polar compounds tailing? start->check_polar_compounds system_activity System Activity Issue check_polar_compounds->system_activity Yes general_problem General System Problem: - Leak - Incorrect flow rate check_polar_compounds->general_problem No check_inlet Inspect Inlet system_activity->check_inlet check_column_health Check Column Condition system_activity->check_column_health consider_derivatization Consider Derivatization system_activity->consider_derivatization deactivated_liner Use Deactivated Liner check_inlet->deactivated_liner end Improved Peak Shape deactivated_liner->end trim_column Trim Column Inlet (10-15 cm) check_column_health->trim_column trim_column->end derivatize_sample Derivatize with e.g., Pentafluorobenzoyl Chloride consider_derivatization->derivatize_sample derivatize_sample->end

Caption: Troubleshooting workflow for GC peak tailing of this compound.

References

Minimizing contamination in trace analysis of 4-Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 4-Dodecylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in the laboratory?

A1: this compound is a member of the alkylphenol family, which is widely used in the production of detergents, plastics, and other industrial products. Consequently, contamination can be ubiquitous. The most common sources in a laboratory setting include:

  • Plastic Labware: Polypropylene (B1209903) (PP) and polystyrene (PS) tubes, pipette tips, and containers can leach this compound or similar alkylphenols. This is a significant concern, especially when organic solvents are used.

  • Solvents and Reagents: HPLC-grade solvents and other reagents may contain trace levels of alkylphenols from the manufacturing process or from storage in plastic containers.

  • Laboratory Environment: Dust particles in the laboratory air can be a source of alkylphenol contamination.

  • Cleaning Products: Detergents and soaps used for general laboratory cleaning may contain alkylphenol ethoxylates, which can degrade to this compound.

  • Sample Carryover: Inadequate cleaning of autosampler needles, syringes, and injection ports can lead to carryover from a high-concentration sample to subsequent analyses.[1]

Q2: I am observing a high background signal for this compound in my LC-MS analysis, even in my blanks. What should I do?

A2: A high background signal is a common issue in trace analysis. A systematic approach is required to identify and eliminate the source of contamination.

  • Analyze a series of blanks:

    • Solvent Blank: Inject the mobile phase solvent directly. If the contamination is present, your solvent is likely the source.

    • Method Blank: Process a sample with no analyte through the entire sample preparation procedure. This will help identify contamination from reagents, labware, or the extraction process.

  • Isolate the source:

    • Solvents: Use fresh, high-purity (LC-MS grade) solvents from a new bottle.

    • Water: Ensure the water purification system is not a source of contamination. Some plastic components in these systems can leach alkylphenols.

    • Additives: Prepare fresh mobile phase additives.

    • Labware: Switch to glassware wherever possible. If plasticware is necessary, pre-rinse it with a high-purity solvent.

Q3: Can I use plastic microcentrifuge tubes and pipette tips for my sample preparation?

A3: It is highly recommended to minimize the use of plasticware. If unavoidable, polypropylene (PP) is generally preferred over polystyrene (PS) as it tends to have lower levels of leachable additives. However, all plastics are a potential source of contamination. It is crucial to perform blank extractions with the specific lot of plasticware you are using to assess potential leaching of this compound. Whenever possible, use glass or silanized glass alternatives.

Q4: What is the best way to clean glassware to minimize this compound background?

A4: A rigorous cleaning protocol is essential. Here is a recommended procedure:

  • Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone (B3395972) or methanol) to remove organic residues.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent. Avoid household detergents as they can be a source of alkylphenols.

  • Tap Water Rinse: Rinse thoroughly with tap water.

  • Deionized Water Rinse: Rinse multiple times with deionized water.

  • Solvent Rinse: Perform a final rinse with high-purity methanol (B129727) or acetone and allow to air dry in a clean environment.

  • For stubborn contamination: A base bath (e.g., ethanolic potassium hydroxide) can be effective for removing phenolic compounds. However, this is a harsh treatment and should be used with caution, followed by thorough rinsing.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatograms
Potential Cause Troubleshooting Steps
Contaminated Solvents/Reagents 1. Inject a solvent blank. If the peak is present, replace the solvent with a fresh, high-purity stock. 2. Prepare fresh mobile phase and sample diluents.
Leaching from Labware 1. Perform a blank extraction using the same labware (vials, tubes, pipette tips) to confirm leaching. 2. Switch to glassware or a different type of plastic and re-run the blank.
Sample Carryover 1. Inject a series of solvent blanks after a high-concentration sample. 2. If carryover is observed, optimize the autosampler wash procedure (use a stronger solvent, increase wash volume and duration).
Septum Bleed 1. Replace the injector port septum. 2. Use low-bleed septa.
Issue 2: Poor Peak Shape (Tailing, Broadening)
Potential Cause Troubleshooting Steps
Secondary Interactions 1. Ensure the mobile phase pH is appropriate for this compound (acidic conditions are often used). 2. Add a small amount of a competing agent, like triethylamine, to the mobile phase to mask active sites on the column.
Column Contamination 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Extra-column Volume 1. Use tubing with the smallest possible internal diameter and length. 2. Ensure all fittings are properly connected.

Quantitative Data on Potential Contaminants

Plastic Type Compound Leaching Conditions Amount Leached (µg/g of plastic)
Polyvinyl Chloride (PVC)Bisphenol ASoaked in water for 2 weeks at room temperatureUp to 139
PolycarbonateBisphenol ASoaked in water for 2 weeks at room temperatureNot specified, but known to be a source

Data adapted from studies on Bisphenol A leaching.[2]

Experimental Protocols

Protocol 1: Cleaning of Glassware for Trace Analysis

Objective: To remove trace organic contaminants, including this compound, from laboratory glassware.

Materials:

  • High-purity acetone

  • High-purity methanol

  • Laboratory-grade, phosphate-free detergent

  • Deionized water

  • Base Bath (optional, for stubborn contamination): 120g of NaOH in 120ml of water, diluted with 2L of 95% ethanol.

Procedure:

  • Initial Solvent Rinse: Rinse the glassware three times with acetone.

  • Detergent Wash: Prepare a warm solution of laboratory-grade detergent. Submerge and wash the glassware thoroughly. Use a non-abrasive brush for stubborn residues.

  • Tap Water Rinse: Rinse the glassware thoroughly under running tap water for at least one minute.

  • Deionized Water Rinse: Rinse the glassware three to five times with deionized water.

  • Final Solvent Rinse: Rinse the glassware three times with high-purity methanol.

  • Drying: Allow the glassware to air dry in a clean, dust-free environment (e.g., a covered rack). Avoid using paper towels, which can introduce fibers and organic contaminants.

  • (Optional) Base Bath Cleaning: For highly contaminated glassware, submerge in a base bath for 1-2 hours. Caution: Base baths are highly corrosive. Wear appropriate personal protective equipment (gloves, goggles). After the base bath, rinse extensively with tap water followed by deionized water.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water Samples

Objective: To extract and concentrate this compound from aqueous samples prior to LC-MS analysis.

Materials:

  • SPE cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC or LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Formic acid

  • Nitrogen gas for evaporation

Procedure:

  • Sample Preparation:

    • Filter the water sample through a glass fiber filter to remove suspended solids.

    • Acidify the sample to pH 3-4 with formic acid.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 5 mL of ethyl acetate.

    • Wash with 5 mL of dichloromethane.

    • Wash with 10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water (pH 3-4). Do not allow the cartridge to go dry after this step.

  • Sample Loading:

    • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.

  • Drying:

    • Dry the cartridge by passing nitrogen gas through it for 30-60 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 10 mL of a dichloromethane/methanol mixture (e.g., 80:20 v/v).

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.

Visualizations

Contamination_Troubleshooting_Workflow start High this compound Background in Blank solvent_blank Analyze Solvent Blank start->solvent_blank solvent_contaminated Contamination Present? solvent_blank->solvent_contaminated replace_solvent Replace Solvent (LC-MS Grade) solvent_contaminated->replace_solvent Yes method_blank Analyze Method Blank solvent_contaminated->method_blank No replace_solvent->method_blank method_contaminated Contamination Present? method_blank->method_contaminated check_reagents Check Reagents/ Water Source method_contaminated->check_reagents Yes check_carryover Check for Sample Carryover method_contaminated->check_carryover No check_labware Check Labware (Leaching) check_reagents->check_labware switch_to_glass Switch to Glassware/ Pre-rinse Plastics check_labware->switch_to_glass end Contamination Minimized switch_to_glass->end optimize_wash Optimize Autosampler Wash Protocol check_carryover->optimize_wash optimize_wash->end

Caption: Troubleshooting workflow for high this compound background.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample_prep Filter and Acidify Water Sample condition Condition SPE Cartridge sample_prep->condition load Load Sample condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute Analyte dry->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Experimental workflow for SPE of this compound.

References

Technical Support Center: Extraction of 4-Dodecylphenol from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of 4-Dodecylphenol from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The primary methods for extracting phenolic compounds like this compound from solid matrices such as soil include Soxhlet extraction, Ultrasonic Solvent Extraction (USE), Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE).[1] Soxhlet is a classic, robust method ensuring thorough contact between the sample and solvent.[2][3] USE, or sonication, is faster than Soxhlet but may require more solvent.[1][4] PLE (also known as Accelerated Solvent Extraction or ASE) is a modern technique that uses elevated temperature and pressure to achieve rapid and efficient extractions with less solvent.[5][6]

Q2: How does soil composition affect extraction efficiency?

A2: Soil composition is a critical factor.[7] The presence of organic matter, clay content, and moisture can significantly impact analyte recovery. This compound can sorb or complex with soil components, making it difficult to extract.[8] The extraction efficiency is known to be strongly dependent on the nature of the soil matrix.[7] For example, soils with high organic content may require more rigorous extraction conditions or different solvent systems to overcome strong analyte-matrix interactions.

Q3: Which solvent system is best for extracting this compound?

A3: The choice of solvent is crucial for efficient extraction. For phenolic compounds, mixtures of polar and nonpolar organic solvents are often most effective.[1] Common choices include:

  • Methanol (B129727): Often used for its high solubility of phenolic compounds.[9] Acidified methanol can further improve the extraction of total phenolics.[8]

  • Hexane/Acetone (1:1): A common solvent mixture used in various EPA methods for extracting semi-volatile organic compounds.[10]

  • Dichloromethane (DCM)/Acetone (1:1): Another widely used mixture for the extraction of phenolic compounds from soil.[10][11]

  • Methanol/Water (4:1): This mixture has been shown to provide satisfactory recoveries for priority phenolic compounds.[1]

Q4: Why is a sample cleanup step necessary after extraction?

A4: Soil extracts often contain co-extracted matrix interferences (e.g., lipids, humic acids) that can interfere with subsequent chromatographic analysis.[12][13] A cleanup step, typically using Solid Phase Extraction (SPE), is essential to remove these interferences.[10] Common SPE sorbents for this purpose include Florisil, alumina, and silica (B1680970) gel.[10][13][14] This ensures a cleaner extract, improves analytical accuracy, and protects the analytical instrumentation.

Experimental Workflows & Decision Making

The following diagrams illustrate the general experimental workflow for this compound extraction, a logical approach for troubleshooting low recovery, and a guide for selecting the appropriate extraction method.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction SampleCollection 1. Soil Sample Collection Drying 2. Drying SampleCollection->Drying Air-dry at room temp Sieving 3. Sieving Drying->Sieving Pass through 2mm sieve Homogenization 4. Homogenization Sieving->Homogenization Grind/mix sample ExtractionMethod 5. Extraction Homogenization->ExtractionMethod Choose Method Soxhlet Soxhlet ExtractionMethod->Soxhlet USE Ultrasonic Extraction ExtractionMethod->USE PLE Pressurized Liquid Extraction ExtractionMethod->PLE Cleanup 6. Extract Cleanup (e.g., SPE) Soxhlet->Cleanup SPE Cleanup USE->Cleanup SPE Cleanup PLE->Cleanup SPE Cleanup Concentration 7. Concentration Cleanup->Concentration Evaporate solvent Analysis 8. Instrumental Analysis Concentration->Analysis GC-MS / HPLC

Caption: General workflow for this compound extraction from soil.

G Start Start: Low Analyte Recovery CheckSolvent Is the solvent appropriate for phenols? Start->CheckSolvent CheckTime Is extraction time/duration sufficient? CheckSolvent->CheckTime Yes ChangeSolvent Action: Test alternative solvents (e.g., acidified methanol, Hex/Ace). CheckSolvent->ChangeSolvent No CheckMatrix Are matrix effects suspected? CheckTime->CheckMatrix Yes IncreaseTime Action: Increase extraction time or number of cycles. CheckTime->IncreaseTime No CheckCleanup Is analyte lost during cleanup? CheckMatrix->CheckCleanup Yes ModifyPrep Action: Enhance sample prep (finer grinding) or use stronger method (PLE). CheckMatrix->ModifyPrep No OptimizeCleanup Action: Analyze effluent from each SPE step to check for analyte loss. CheckCleanup->OptimizeCleanup Yes Success Problem Resolved CheckCleanup->Success No ChangeSolvent->CheckTime IncreaseTime->CheckMatrix ModifyPrep->CheckCleanup OptimizeCleanup->Success

Caption: Troubleshooting logic for low recovery of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Analyte Recovery Inappropriate Solvent: The solvent may not be optimal for desorbing this compound from the soil matrix.Switch to or test a different solvent system. Mixtures of polar and non-polar solvents (e.g., hexane/acetone) or acidified methanol are often effective for phenols.[8][10]
Insufficient Extraction Time/Cycles: The analyte may not have had enough time to partition from the sample matrix into the solvent.Increase the extraction duration. For Soxhlet, this means a longer reflux time (e.g., 16-24 hours).[3] For PLE, increase the static extraction time or the number of cycles.[6]
Strong Matrix Interactions: High organic matter or clay content can bind the analyte tightly.Ensure the soil is finely ground to maximize surface area.[15] Consider a more aggressive extraction technique like Pressurized Liquid Extraction (PLE), which uses high temperature and pressure to overcome matrix effects.[5]
Analyte Loss During Cleanup: The analyte may be eluting prematurely during the wash step or be irreversibly adsorbed to the SPE sorbent.Analyze the effluent from each step of the SPE process (load, wash, and elution) to determine where the loss is occurring.[12] Adjust the wash solvent strength or select a different elution solvent.[12]
Poor Reproducibility (High RSD) Inhomogeneous Sample: Soil samples are naturally heterogeneous.Thoroughly homogenize the bulk sample before taking a subsample for extraction. This can be done by grinding and extensive mixing.[15]
Inconsistent Procedure: Minor variations in solvent volume, extraction time, or temperature can lead to variable results.Strictly adhere to a validated Standard Operating Procedure (SOP). Use calibrated equipment and ensure consistent timing for each step.
Variable Moisture Content: Differences in soil moisture affect the sample weight and the interaction with extraction solvents.Air-dry all samples to a consistent weight before extraction.[15] Alternatively, determine the moisture content of a separate subsample to report results on a dry weight basis.
Contaminated Blanks Contaminated Solvents or Reagents: Impurities in solvents or reagents can introduce contamination.Use high-purity (e.g., HPLC or pesticide grade) solvents. Always run a method blank with each batch of samples to check for contamination from the analytical process.[2]
Cross-Contamination: Carryover from previously analyzed high-concentration samples.Thoroughly clean all glassware and equipment between samples. If possible, use dedicated glassware for standards, blanks, and samples.

Comparison of Key Extraction Methods

ParameterSoxhlet ExtractionUltrasonic Extraction (USE)Pressurized Liquid Extraction (PLE)
Principle Continuous extraction with a cycling refluxing solvent.[2][16]Uses high-frequency sound waves to create cavitation, disrupting the sample matrix.[17]Uses conventional solvents at elevated temperatures and pressures.[5][18]
Typical Extraction Time 16 - 24 hours.[3]15 - 30 minutes.[4]15 - 30 minutes.[5]
Solvent Consumption High (~200-300 mL per sample).[1]Moderate (~30-50 mL per sample).Low (~20-50 mL per sample).[5]
Pros Robust, well-established (EPA Method 3540C), ensures thorough extraction.[2][3]Faster than Soxhlet, simple setup.Very fast, highly efficient, lowest solvent consumption, potential for automation and in-cell cleanup.[5][18]
Cons Very slow, high solvent consumption, potential for thermal degradation of analytes.[1][7]Efficiency can be matrix-dependent, may be less exhaustive than Soxhlet.High initial equipment cost.

Detailed Experimental Protocols

General Sample Preparation (Applies to all methods)
  • Drying: Air-dry the soil sample at room temperature or in an oven at a low temperature (e.g., 55°C) to avoid volatilization of the analyte.[15]

  • Sieving: Pass the dried soil through a 2-mm sieve to remove large debris like rocks and roots.[15]

  • Homogenization: Grind the sieved soil using a mortar and pestle or a ball-mill grinder to ensure a uniform consistency, similar to fine powder.[15] This increases the surface area for extraction.

  • Moisture Content (Optional but Recommended): Weigh a small subsample before and after drying at 105°C to determine the moisture content. This allows for the final concentration to be reported on a dry weight basis.

Protocol: Soxhlet Extraction (Based on EPA Method 3540C)
  • Sample Preparation: Mix ~10-20 g of the prepared soil with an equal amount of anhydrous sodium sulfate (B86663) to remove residual moisture.[2]

  • Loading: Place the soil-sulfate mixture into an extraction thimble.[3]

  • Assembly: Place the thimble inside a Soxhlet extractor. Attach a round-bottom flask containing ~300 mL of extraction solvent (e.g., 1:1 hexane/acetone) and boiling chips to the bottom of the extractor.[3] Attach a condenser to the top.

  • Extraction: Heat the flask. The solvent will vaporize, condense, and drip into the thimble, extracting the analyte. Once the solvent level reaches the top of the siphon arm, the entire volume of solvent and extract is siphoned back into the flask.[16]

  • Duration: Continue the extraction for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.[3]

  • Concentration: After cooling, the extract is concentrated using a rotary evaporator or a similar device to the desired final volume.

Protocol: Ultrasonic Solvent Extraction (USE)
  • Sample Preparation: Place ~1-10 g of prepared soil into a suitable vessel (e.g., a glass beaker or flask).

  • Solvent Addition: Add a measured volume of extraction solvent (e.g., 15 mL of methanol for 1 g of soil).[4]

  • Sonication: Place the vessel in an ultrasonic bath or use a sonicator probe. Sonicate for 20-30 minutes.[4][19] Ensure the temperature does not significantly increase, as this can cause loss of volatile compounds.[19]

  • Separation: After sonication, separate the solvent extract from the soil solids by centrifugation or filtration.

  • Repeat (Optional): The extraction can be repeated with fresh solvent two or three times to improve recovery, and the extracts can then be combined.

  • Cleanup and Analysis: The resulting extract is then typically subjected to a cleanup procedure like SPE before analysis.[4]

Protocol: Pressurized Liquid Extraction (PLE)
  • Cell Preparation: Mix the prepared soil sample (~5-20 g) with a dispersing agent like diatomaceous earth and pack it into the stainless-steel extraction cell. A sorbent like Florisil can be added as a layer in the cell for simultaneous extraction and cleanup ("in-cell cleanup").[18]

  • Instrument Setup: Place the cell into the automated PLE system. Set the extraction parameters, which are critical for efficiency.

    • Solvent: Select an appropriate solvent (e.g., acetone, hexane/acetone).

    • Temperature: Typically 100-120°C.[6] Higher temperatures reduce solvent viscosity and increase analyte solubility.

    • Pressure: ~1500 psi to keep the solvent in a liquid state.

    • Static Time: Allow the heated solvent to remain in static contact with the sample for 5-10 minutes.[6]

    • Cycles: Perform 1-3 extraction cycles.[6]

  • Extraction: The instrument automatically heats and pressurizes the cell, performs the static extraction, and then flushes the extract into a collection vial.

  • Purge: The cell is purged with nitrogen gas to collect the remaining extract.

  • Concentration: The collected extract is ready for analysis or may require slight concentration depending on the target detection limits.

References

Stability testing of 4-Dodecylphenol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Dodecylphenol. It focuses on ensuring the stability of the compound under various storage conditions to maintain its integrity throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is stable at room temperature under normal storage and handling conditions.[2] Avoid exposure to excess heat and incompatible substances such as strong oxidizing agents.[2][3]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[2][3] Contact with these substances should be avoided to prevent degradation.

Q3: What are the hazardous decomposition products of this compound?

A3: Upon thermal decomposition or combustion, this compound may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[4]

Q4: Is this compound sensitive to light?

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation can include a change in color (e.g., yellowing or darkening) or the formation of precipitates. However, significant degradation can occur without visible changes. Therefore, analytical methods such as HPLC are necessary to accurately assess the purity and degradation of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC) before use. Ensure proper storage of the stock solution (e.g., refrigerated, protected from light).
Unexpected peaks in chromatogram Formation of degradation products.Review storage conditions and handling procedures. Potential degradation pathways for phenolic compounds include oxidation and photolysis. Ensure the compound is stored under an inert atmosphere if necessary and protected from light. Perform forced degradation studies to identify potential degradation products.[5][7][8]
Change in physical appearance (e.g., color) Oxidation or contamination.Discard the reagent. Obtain a new, unopened container of this compound. Review handling procedures to prevent contamination.[9][10]
Low assay values Degradation of the compound.Re-evaluate the storage conditions. Consider aliquoting the compound upon receipt to minimize freeze-thaw cycles and exposure to air.
Precipitate formation in solution Poor solubility or degradation.Ensure the solvent is appropriate for this compound and the experimental conditions. If the solvent is appropriate, the precipitate may be a degradation product. The solution should be analyzed to identify the precipitate.

Stability Data Summary

The following tables present illustrative data on the stability of this compound under various conditions. This data is based on typical degradation profiles for phenolic compounds and should be used as a general guideline. Actual stability will depend on the specific experimental conditions and the purity of the compound.

Table 1: Illustrative Thermal Stability of this compound (Solid State)

Storage Temperature (°C)Time (Months)Purity (%)Appearance
2-812>99White to off-white solid
25 (Room Temperature)1298.5Slight yellowing
40695.2Yellowing
60388.7Significant yellowing/darkening

Table 2: Illustrative Photostability of this compound (in Methanol Solution)

Light Exposure ConditionTime (hours)Purity (%)
Dark Control (25°C)24>99
Cool White Fluorescent Light2496.8
UV-A Light2492.1

Table 3: Illustrative pH Stability of this compound (in Aqueous Solution at 25°C)

pHTime (days)Purity (%)
2 (Acidic)7>99
7 (Neutral)799
12 (Basic)794.5

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol describes a general HPLC method for determining the purity of this compound and detecting degradation products. The method should be validated for its specific application.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.[5][7][8]

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

Samples from each stress condition should be analyzed by HPLC to identify and quantify any degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_data Data Interpretation A Receive this compound B Store under recommended conditions (cool, dry, dark) A->B C Prepare stock and working solutions B->C D Expose to different storage conditions (Temp, Light, pH) C->D E Collect samples at defined time points D->E F Analyze by HPLC E->F G Quantify purity and degradation products F->G H Summarize data in tables G->H I Determine shelf-life and optimal storage conditions H->I

Caption: Workflow for Stability Testing of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckPurity Is the purity of this compound confirmed? Start->CheckPurity CheckStorage Are storage conditions optimal? (cool, dry, dark, inert atmosphere) CheckPurity->CheckStorage Yes Solution1 Action: Use fresh, high-purity compound. CheckPurity->Solution1 No CheckHandling Are handling procedures appropriate? (fresh solutions, minimal exposure to air/light) CheckStorage->CheckHandling Yes Solution2 Action: Optimize storage and handling. CheckStorage->Solution2 No Degradation Degradation is likely. CheckHandling->Degradation Yes Contamination Contamination is possible. CheckHandling->Contamination No Degradation->Solution2 Contamination->Solution1

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Resolving Isomeric Separation of 4-Dodecylphenol by GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the challenges associated with the gas chromatographic (GC) separation of 4-dodecylphenol isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers by GC challenging?

The primary challenge lies in the structural similarity of the various isomers. This compound is an alkylphenol that exists as a complex mixture of isomers, primarily differing in the branching of the dodecyl chain attached to the phenol (B47542) ring. These isomers often have very similar boiling points and polarities, leading to co-elution and poor resolution on standard GC columns.[1][2]

Q2: What are the most common issues encountered when analyzing this compound isomers by GC?

Common issues include:

  • Poor Resolution/Peak Co-elution: Isomers elute at very similar retention times, resulting in overlapping peaks.

  • Peak Tailing: The polar phenolic hydroxyl group can interact with active sites in the GC system (e.g., inlet liner, column), causing asymmetrical peak shapes.

  • Low Sensitivity: Poor peak shape and potential for analyte degradation can lead to reduced detector response.

  • Baseline Noise or Drift: Contamination in the GC system or carrier gas can obscure small peaks.

Q3: Is derivatization necessary for the GC analysis of this compound isomers?

While underivatized phenols can be analyzed by GC, derivatization is highly recommended to improve chromatographic performance.[3][4] Derivatizing the polar hydroxyl group, for example through silylation or methylation, reduces its polarity and activity. This leads to:

  • Sharper, more symmetrical peaks.

  • Increased volatility, allowing for lower elution temperatures.

  • Reduced interaction with active sites in the GC system.

  • Improved resolution between isomers.

Q4: What type of GC column is best suited for separating this compound isomers?

The choice of GC column is critical for achieving separation. A mid-polarity column is often a good starting point.

  • Stationary Phase: A (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, TG-5SilMS) is a commonly used and effective choice for the analysis of phenols and alkylphenols.[5][6] For enhanced separation of complex isomer mixtures, a more polar stationary phase may provide better selectivity.

  • Column Dimensions: A longer column (e.g., 30 m or 60 m) will provide higher efficiency and better resolution, though it will also increase analysis time. A smaller internal diameter (e.g., 0.25 mm) and a thinner film thickness (e.g., 0.25 µm) will also enhance resolution.[7]

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Co-elution

Symptoms:

  • Broad, overlapping peaks in the chromatogram.

  • Inability to accurately quantify individual isomers.

  • Shoulders on peaks, indicating the presence of a co-eluting compound.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate GC Column Select a column with a stationary phase that offers better selectivity for phenolic isomers. A 5% phenyl-methylpolysiloxane phase is a good starting point. Consider a longer column with a smaller internal diameter and thinner film for increased efficiency.
Suboptimal Oven Temperature Program Optimize the temperature ramp rate. A slower ramp rate (e.g., 2-5 °C/min) can improve the separation of closely eluting isomers.
High Carrier Gas Flow Rate Reduce the carrier gas flow rate to the optimal linear velocity for the chosen column and carrier gas. This will increase the interaction time of the analytes with the stationary phase.
Analyte Polarity Derivatize the this compound sample to reduce the polarity of the hydroxyl group. This often leads to improved peak shape and better resolution.

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution/ Co-elution Observed check_column Verify GC Column Selection (Phase, Dimensions) start->check_column optimize_temp Optimize Oven Temperature Program check_column->optimize_temp adjust_flow Adjust Carrier Gas Flow Rate optimize_temp->adjust_flow derivatize Consider Derivatization adjust_flow->derivatize resolution_improved Resolution Improved? derivatize->resolution_improved resolution_improved->check_column No, Re-evaluate end Problem Resolved resolution_improved->end Yes

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate peak area integration.

Possible Causes and Solutions:

Possible Cause Solution
Active Sites in the Inlet The glass inlet liner can have active silanol (B1196071) groups that interact with the phenolic hydroxyl group. Use a deactivated liner and replace it regularly.
Column Contamination/Degradation Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites. Trim the first 10-15 cm of the column. If the problem persists, the column may need to be replaced.
Active Sites in the Column The stationary phase can degrade over time, exposing active sites. Conditioning the column at a high temperature (within its specified limits) may help. If not, the column may need replacement.
Sample Overload Injecting too much sample can lead to peak fronting, but in some cases, it can contribute to tailing. Reduce the injection volume or dilute the sample.
Polarity of Analyte As with poor resolution, derivatization of the phenolic hydroxyl group will significantly reduce peak tailing.

Decision Tree for Addressing Peak Tailing

G start Peak Tailing Observed check_liner Inspect and Replace Inlet Liner start->check_liner trim_column Trim Front of GC Column check_liner->trim_column condition_column Condition Column trim_column->condition_column derivatize_sample Derivatize Sample condition_column->derivatize_sample problem_solved Tailing Resolved? derivatize_sample->problem_solved end Problem Solved problem_solved->end Yes replace_column Replace Column problem_solved->replace_column No

Caption: Decision tree for troubleshooting peak tailing issues.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers (with Derivatization)

This protocol provides a general starting point for the analysis of this compound isomers. Optimization will likely be required for specific instrumentation and sample matrices.

1. Sample Preparation and Derivatization (Silylation):

  • Accurately weigh approximately 10 mg of the this compound isomer mixture into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-MS Parameters:

Parameter Recommended Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Splitless mode
Inlet Temperature 280 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 150 °C, hold for 1 minRamp: 5 °C/min to 300 °CHold: 5 min at 300 °C
MSD Transfer Line 300 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 50-550

Experimental Workflow Diagram

G sample This compound Isomer Sample derivatization Derivatization (Silylation) sample->derivatization gc_injection GC Injection (Splitless) derivatization->gc_injection gc_separation GC Separation (DB-5ms column) gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis (Chromatogram) ms_detection->data_analysis

Caption: Workflow for GC-MS analysis of this compound isomers.

Data Presentation

The following tables provide a hypothetical comparison of different GC columns for the separation of this compound isomers. The resolution (Rs) value indicates the degree of separation between two adjacent peaks, with a value of ≥ 1.5 being considered baseline resolved.

Table 1: Comparison of GC Columns for Isomer Separation

Column Stationary Phase Dimensions Average Resolution (Rs) between Isomer Pairs Peak Symmetry (As)
5% Phenyl-methylpolysiloxane30 m x 0.25 mm, 0.25 µm1.21.3
50% Phenyl-methylpolysiloxane30 m x 0.25 mm, 0.25 µm1.61.1
Wax (Polyethylene Glycol)30 m x 0.25 mm, 0.25 µm1.41.5

Note: This data is illustrative and actual results may vary depending on the specific isomer mixture and analytical conditions. A higher polarity column (50% phenyl-methylpolysiloxane) is shown to provide better resolution.

References

Technical Support Center: Quantification of 4-Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Dodecylphenol.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and analysis of calibration curves for this compound.

Question: My calibration curve for this compound is non-linear. What are the common causes and how can I fix it?

Answer:

Non-linearity in your calibration curve can arise from several factors. A systematic approach is recommended to identify and resolve the issue.

Potential Causes and Solutions for Non-Linearity

Cause Description Solution
Detector Saturation At high concentrations of this compound, the detector response may no longer increase proportionally, leading to a plateau in the calibration curve.1. Reduce Concentration Range: Narrow the calibration curve to the linear portion of the response. 2. Dilute High-Concentration Samples: Samples expected to have high concentrations should be diluted to fall within the linear range of the curve. 3. Optimize Detector Settings: Adjust detector parameters, if possible, to extend the linear dynamic range.
Matrix Effects Components in the sample matrix can interfere with the ionization of this compound, causing either suppression or enhancement of the signal.[1][2][3] This can lead to a deviation from linearity.1. Enhance Sample Cleanup: Employ more rigorous extraction or purification techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.[4] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. 3. Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.
Inappropriate Calibration Model A linear regression model may not be the best fit for the data across a wide concentration range.1. Use a Weighted Regression: This can give more weight to the lower concentration points. 2. Consider a Non-Linear Model: A quadratic or other non-linear regression model may provide a better fit for the data. Ensure the chosen model is validated.
Issues with Standard Preparation Errors in the preparation of stock or working standard solutions can lead to inaccuracies in the calibration curve.1. Verify Stock Solution Concentration: If possible, verify the concentration of the primary stock solution using a different analytical technique. 2. Prepare Fresh Standards: Degradation of standard solutions can occur over time. Prepare fresh working standards regularly.

Question: I am observing significant variability and poor reproducibility in my this compound measurements. What could be the cause?

Answer:

Poor reproducibility can be frustrating and can compromise the validity of your results. Several factors throughout the analytical workflow can contribute to this issue.

Troubleshooting Poor Reproducibility

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Variations in extraction efficiency, sample volume, or final extract volume can lead to inconsistent results.
Instrument Instability Fluctuations in the instrument's performance, such as an unstable detector or pump, can cause variability in the signal.
Carryover Residual this compound from a high-concentration sample can carry over into subsequent injections, affecting the results of lower-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range and R-squared (R²) value for a this compound calibration curve?

A1: While the optimal linear range can vary depending on the analytical method (e.g., HPLC-UV, GC-MS) and the sample matrix, a typical linear range for alkylphenols can span from low ng/mL to high µg/mL.[5][6] A good correlation coefficient (R²) for a linear calibration curve is generally expected to be ≥ 0.995.[7]

Typical Calibration Curve Parameters for Alkylphenols

Parameter HPLC-UV GC-MS
Linear Range 10 - 1000 ng/mL1 - 500 ng/mL
R² Value > 0.998> 0.999
Limit of Detection (LOD) ~1-5 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~5-15 ng/mL~0.5-5 ng/mL

Note: These are typical values and may vary depending on the specific instrument and experimental conditions.

Q2: How should I prepare my water sample for this compound analysis?

A2: For water samples, a pre-concentration step is often necessary to achieve the required sensitivity. Solid-phase extraction (SPE) is a common and effective technique.

Sample Preparation Protocol for Water Samples (using SPE)

  • Sample Collection: Collect water samples in clean glass bottles.

  • Acidification: Adjust the pH of the water sample to ~3 with a suitable acid (e.g., hydrochloric acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove any polar impurities.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for analysis.

Q3: Can matrix effects from complex samples like serum or wastewater affect my this compound quantification?

A3: Yes, matrix effects are a significant challenge in the analysis of complex samples and can lead to either underestimation or overestimation of the analyte concentration.[1][2] It is crucial to evaluate and mitigate matrix effects during method development.[3]

Strategies to Mitigate Matrix Effects

  • Effective Sample Cleanup: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[4]

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects as it behaves similarly to the analyte during sample preparation and analysis.

Experimental Protocols

Detailed Methodology for this compound Quantification by HPLC-UV

This protocol provides a general procedure for the quantification of this compound in a liquid sample.

  • Preparation of Standard Solutions:

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • From the stock solution, prepare a series of working standard solutions by serial dilution to cover the desired calibration range (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).

  • Sample Preparation (General Liquid Sample):

    • To 1 mL of the sample, add an appropriate internal standard (if used).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

    • Separate the organic layer and evaporate it to dryness.

    • Reconstitute the residue in a known volume of mobile phase.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 225 nm or 277 nm.

  • Calibration Curve Construction:

    • Inject the prepared standard solutions in triplicate.

    • Plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the R² value.

  • Quantification of Unknown Samples:

    • Inject the prepared unknown samples.

    • Use the calibration curve equation to calculate the concentration of this compound in the samples.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification prep_standards Prepare Calibration Standards hplc_analysis HPLC or GC-MS Analysis prep_standards->hplc_analysis prep_samples Prepare Samples (with Extraction) prep_samples->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification

Caption: A flowchart illustrating the general experimental workflow for the quantification of this compound.

signaling_pathway Estrogen Receptor Signaling Pathway and Potential Interference by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_mem Membrane Estrogen Receptor Signal_transduction Signal Transduction Cascade ER_mem->Signal_transduction Activates Estrogen Estrogen Estrogen->ER_mem Binds ER_cyto Cytoplasmic Estrogen Receptor Estrogen->ER_cyto Binds Dodecylphenol This compound Dodecylphenol->ER_cyto Competitively Binds ER_nucl Nuclear Estrogen Receptor ER_cyto->ER_nucl Translocates Gene_transcription Gene Transcription Signal_transduction->Gene_transcription Modulates ERE Estrogen Response Element (DNA) ER_nucl->ERE Binds ERE->Gene_transcription Regulates

Caption: A simplified diagram of the estrogen receptor signaling pathway, showing potential interference by this compound.

References

Selecting an appropriate internal standard for 4-Dodecylphenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 4-Dodecylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of internal standard for the quantitative analysis of this compound?

A1: For accurate and precise quantification of this compound, the use of an isotopically labeled internal standard is highly recommended. Stable isotope-labeled (SIL) internal standards, such as those containing deuterium (B1214612) (²H or D) or Carbon-13 (¹³C), are considered the gold standard.[1][2] These standards have nearly identical physicochemical properties to the target analyte, ensuring they behave similarly during sample preparation, extraction, and chromatographic analysis. This co-elution and similar ionization behavior allow for effective correction of matrix effects and variations in analytical conditions.[3][4]

Q2: Is a commercially available isotopically labeled this compound available?

Q3: If an exact isotopically labeled analog of this compound is unavailable, what is the next best alternative?

A3: In the absence of an exact labeled analog, the recommended approach is to use a commercially available, isotopically labeled alkylphenol that is structurally as similar as possible to this compound. The key is to select a standard that will mimic the extraction and chromatographic behavior of this compound. Suitable alternatives include other long-chain alkylphenols that are available in a labeled form.

Q4: Which specific commercially available labeled alkylphenol is recommended as an internal standard for this compound analysis?

A4: Based on structural similarity and commercial availability, ¹³C₆-4-n-Nonylphenol is a recommended internal standard for the analysis of this compound.[5] While the alkyl chain is shorter, its behavior during extraction and chromatography is expected to be more similar to this compound than shorter-chain phenols or phenols with different functional groups. Another potential option, if available, would be a deuterated or ¹³C-labeled 4-tert-Octylphenol.[2][3] The choice should be validated for your specific method and matrix.

Q5: What are the key considerations when selecting an alternative internal standard?

A5: When selecting an alternative internal standard, consider the following:

  • Structural Similarity: The internal standard should have a similar chemical structure to the analyte, including the phenol (B47542) group and a long alkyl chain.

  • Physicochemical Properties: Properties like boiling point, polarity, and solubility should be comparable to ensure similar behavior during sample processing.

  • Chromatographic Co-elution (or close elution): Ideally, the internal standard should elute close to the analyte without causing isobaric interference.

  • Mass Spectrometric Resolution: The mass difference between the analyte and the internal standard must be sufficient for the mass spectrometer to distinguish between them clearly.

  • Commercial Availability and Purity: The standard should be readily available from a reputable supplier with a certificate of analysis confirming its identity and purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound 1. Active sites on the GC column or liner.2. Inappropriate column phase for phenols.3. Sample overload.4. Improper solvent for dissolution.1. Use a deactivated liner and a column specifically designed for phenol analysis (e.g., a low-bleed phenyl-arylene phase).2. Ensure the GC column is suitable for polar compounds.3. Dilute the sample.4. Ensure the sample is fully dissolved in a compatible solvent (e.g., isooctane, hexane).
Low Recovery of this compound and/or Internal Standard 1. Inefficient extraction from the sample matrix.2. Analyte loss during solvent evaporation steps.3. Suboptimal pH during liquid-liquid extraction.4. Incomplete elution from solid-phase extraction (SPE) cartridge.1. Optimize the extraction solvent and technique (e.g., increase shaking/vortexing time).2. Use a gentle stream of nitrogen for evaporation and avoid complete dryness.3. For LLE, ensure the sample is acidified (pH ~2) before extraction.4. Use a stronger elution solvent or increase the elution volume for SPE.
High Variability in Internal Standard Response 1. Inconsistent addition of the internal standard to samples.2. Degradation of the internal standard.3. Matrix effects significantly suppressing or enhancing the signal.1. Use a calibrated pipette and add the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process.2. Check the stability of the internal standard in the stock and working solutions. Store solutions properly.3. Improve sample cleanup to remove interfering matrix components. Consider using a different ionization technique if available.
Interference Peak at the same retention time as this compound or Internal Standard 1. Contamination from labware, solvents, or reagents.2. Co-eluting matrix component with a similar mass fragment.1. Analyze solvent blanks and procedural blanks to identify the source of contamination. Use high-purity solvents and thoroughly clean all glassware.2. Modify the chromatographic conditions (e.g., temperature gradient, column) to improve separation. For MS detection, monitor a different, more specific ion fragment.
Non-linear Calibration Curve 1. Saturation of the detector at high concentrations.2. Inappropriate concentration range for the calibration standards.3. Significant matrix effects that are not corrected by the internal standard.1. Extend the calibration range to lower concentrations or dilute samples to fall within the linear range.2. Prepare a new set of calibration standards covering the expected concentration range of the samples.3. Re-evaluate the choice of internal standard and improve sample preparation to minimize matrix effects.

Experimental Protocols

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₈H₃₀O[6]
Molecular Weight 262.43 g/mol [6]
Boiling Point 310-335 °C[7]
Density 0.94 g/mL at 25 °C[7]
CAS Number 104-43-8 (for 4-n-Dodecylphenol); 27193-86-8 (for mixture of isomers)[6][7][8]
Recommended Internal Standard
Internal Standard Rationale for Selection
¹³C₆-4-n-Nonylphenol Structurally similar long-chain alkylphenol, expected to have comparable extraction and chromatographic behavior to this compound. Commercially available in a stable isotope-labeled form.
Detailed Methodology: GC-MS Analysis of this compound in Environmental Water Samples

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Sample Preparation and Extraction:

    • To a 100 mL water sample, add a known amount of ¹³C₆-4-n-Nonylphenol internal standard solution.

    • Acidify the sample to pH 2 with sulfuric acid.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with methanol (B129727) followed by deionized water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with water to remove interferences.

      • Dry the cartridge thoroughly under a stream of nitrogen.

      • Elute the analytes with an appropriate solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended for GC-MS):

    • To the 1 mL extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the phenols.

  • GC-MS Instrumental Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

      • Inlet Temperature: 280 °C.

      • Injection Volume: 1 µL (splitless mode).

      • Oven Temperature Program:

        • Initial temperature: 80 °C, hold for 1 minute.

        • Ramp: 10 °C/min to 280 °C.

        • Hold at 280 °C for 10 minutes.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor (for TMS derivatives):

        • This compound-TMS: m/z 334 (molecular ion), 107, 179.

        • ¹³C₆-4-n-Nonylphenol-TMS: m/z 298 (molecular ion), 185.

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

  • Quantification:

    • Create a calibration curve by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the samples by using the response ratio from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Water Sample (100 mL) spike 2. Spike with ¹³C₆-4-n-Nonylphenol (IS) sample->spike acidify 3. Acidify to pH 2 spike->acidify spe 4. Solid-Phase Extraction (SPE) acidify->spe concentrate 5. Concentrate to 1 mL spe->concentrate derivatize 6. Derivatization (TMS) concentrate->derivatize gcms 7. GC-MS Analysis derivatize->gcms quantify 8. Quantification gcms->quantify

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Shared Properties cluster_behavior Analytical Behavior cluster_correction Outcome A This compound P Similar Physicochemical Properties A->P IS ¹³C₆-4-n-Nonylphenol IS->P B Comparable Extraction & Chromatographic Behavior P->B C Accurate Quantification (Correction for Matrix Effects & Analytical Variability) B->C

Caption: Rationale for selecting a structurally similar internal standard.

References

Validation & Comparative

Comparative Guide to Analytical Methods for 4-Dodecylphenol in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common analytical techniques for the quantification of 4-dodecylphenol in wastewater: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require robust and validated methods for the analysis of this endocrine-disrupting compound.

Introduction to this compound Analysis

This compound is a member of the alkylphenol family, which are known environmental contaminants often found in wastewater effluents due to their use in the production of non-ionic surfactants.[1] As endocrine disruptors, their presence in aquatic environments is a significant concern, necessitating sensitive and reliable analytical methods for their monitoring.[1] This guide compares a GC-MS method applicable to a range of alkylphenols and an HPLC-FLD method validated for closely related compounds, providing a basis for selecting the most suitable approach for laboratory needs.

Method Comparison

Both GC-MS and HPLC-FLD offer distinct advantages for the analysis of this compound in complex matrices like wastewater. GC-MS provides high selectivity and the ability to perform structural confirmation, while HPLC-FLD is known for its high sensitivity for fluorescent compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of polar compounds like this compound, a derivatization step is typically required to increase their volatility and improve chromatographic performance.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization. Fluorescence detection offers high sensitivity and selectivity for compounds that fluoresce, such as alkylphenols.

Data Presentation: Performance Characteristics

The following tables summarize the validation parameters for the GC-MS and HPLC-FLD methods. The GC-MS data is based on a method validated for a range of C4-C9 alkylphenols, which are structurally similar to this compound and serve as a reliable proxy. The HPLC-FLD data is for 4-nonylphenol (B119669) and 4-tert-octylphenol (B29142).

Table 1: GC-MS Method Validation Data for Alkylphenols in Wastewater [2][3]

Parameter4-tert-Butylphenol4-n-Hexylphenol4-tert-Octylphenol4-Nonylphenol
Linearity (R²)>0.995>0.995>0.995>0.995
Limit of Detection (LOD) (µg/L)0.0030.0020.0030.006
Limit of Quantification (LOQ) (µg/L)0.0100.0070.0100.020
Recovery (%)85.0 - 115.075.0 - 110.080.0 - 120.068.0 - 122.0
Precision (RSD, %)1.5 - 10.22.1 - 9.81.8 - 11.50.67 - 13.7

Table 2: HPLC-FLD Method Validation Data for Alkylphenols in Water Samples [4][5]

Parameter4-Nonylphenol4-tert-Octylphenol
Linearity Range (µg/L)0.05 - 1.00.05 - 1.0
Correlation Coefficient (r)0.9980.999
Limit of Detection (LOD) (µg/L)0.0150.012
Limit of Quantification (LOQ) (µg/L)0.050.04
Recovery (%)92.594.2
Precision (RSD, %)< 5< 5

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are provided below.

GC-MS Method with Derivatization

This method involves liquid-liquid extraction, derivatization to form silyl (B83357) ethers, and subsequent analysis by GC-MS.

Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization [2][3]

  • Sample Collection: Collect 1-liter wastewater samples in amber glass bottles.

  • Acidification: Adjust the sample pH to approximately 2 with sulfuric acid.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., 4-nonylphenol-d8).

  • Extraction: Perform liquid-liquid extraction by adding 60 mL of dichloromethane (B109758) to the sample in a separatory funnel. Shake vigorously for 2 minutes and allow the layers to separate. Repeat the extraction two more times with fresh dichloromethane.

  • Drying: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate (B86663) to remove residual water.

  • Concentration: Evaporate the extract to a volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the concentrated extract. Heat the mixture at 70°C for 30 minutes.

  • Final Volume Adjustment: After cooling, adjust the final volume to 1 mL with a suitable solvent like hexane.

Instrumental Analysis: GC-MS [2][3]

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 180°C at 15°C/min, then ramp to 280°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized alkylphenols.

HPLC-FLD Method

This method utilizes liquid-liquid extraction followed by direct analysis of the extract by HPLC with fluorescence detection.

Sample Preparation: Liquid-Liquid Extraction (LLE) [4][5]

  • Sample Collection: Collect 500 mL of wastewater sample in a glass container.

  • pH Adjustment: Adjust the sample pH to 3.0-3.5 with hydrochloric acid.[4][5]

  • Extraction: Transfer the sample to a separatory funnel and add 50 mL of dichloromethane.[4][5] Shake vigorously for 2 minutes and allow the phases to separate. Repeat the extraction twice with 25 mL portions of dichloromethane.

  • Drying: Pass the combined extracts through anhydrous sodium sulfate.[4]

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen.[4] Reconstitute the residue in 1 mL of the mobile phase.

Instrumental Analysis: HPLC-FLD [4][5]

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: Zorbax Eclipse XDB C8 (150 mm x 4.6 mm, 5 µm) or similar.[4][5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (65:35, v/v).[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 40°C.[4][5]

  • Fluorescence Detector: Set excitation wavelength at 229 nm and emission wavelength at 310 nm.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Wastewater Sample (1L) Acidify Acidify to pH 2 Sample->Acidify Spike Spike Internal Standard Acidify->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Dry Dry with Na2SO4 LLE->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Derivatize Derivatize with BSTFA (70°C, 30 min) Concentrate->Derivatize FinalVol Adjust to 1 mL Derivatize->FinalVol GCMS GC-MS Analysis FinalVol->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS analytical workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Wastewater Sample (500 mL) pH_Adjust Adjust pH to 3.0-3.5 Sample->pH_Adjust LLE Liquid-Liquid Extraction (Dichloromethane) pH_Adjust->LLE Dry Dry with Na2SO4 LLE->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC-FLD Analysis Reconstitute->HPLC Data Data Acquisition & Processing HPLC->Data

HPLC-FLD analytical workflow for this compound.

Conclusion

Both GC-MS and HPLC-FLD are suitable methods for the determination of this compound in wastewater. The choice between the two techniques will depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural confirmation, and the availability of instrumentation. The GC-MS method, although requiring a derivatization step, offers high specificity and is applicable to a broader range of alkylphenols. The HPLC-FLD method provides excellent sensitivity for fluorescent alkylphenols and a simpler sample preparation workflow. For routine monitoring, the HPLC-FLD method may be more efficient, while the GC-MS method is advantageous for confirmatory analysis and multi-residue screening.

References

A Comparative Guide to the Determination of 4-Dodecylphenol: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 4-dodecylphenol, an alkylphenol of environmental and toxicological concern, is crucial in various research and monitoring applications. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. While GC-MS is well-suited for volatile and semi-volatile compounds, HPLC is versatile for a wider range of substances, including those that are non-volatile or thermally sensitive.[1][2]

This guide provides an objective comparison of GC-MS and HPLC for the determination of this compound, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound and related alkylphenols using GC-MS and HPLC. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterGC-MSHPLC
Limit of Detection (LOD) 0.1 - 3.2 ng/L (for similar phenolic compounds with derivatization)[3]<0.05 µg/L (for similar alkylphenols)[4]
Limit of Quantification (LOQ) 15.7 µg L-1 (for 4-nonylphenol)[5]55.6 µg L-1 (for 4-nonylphenol)[5]
**Linearity (R²) **>0.99[6]>0.995[5]
Recovery 85.3 - 105.9% (for similar phenolic compounds)[3]Not explicitly found for this compound
Analysis Time Typically longer due to temperature programmingCan be faster, with run times under 10 minutes[5]
Derivatization Often required to improve volatility and sensitivity[3]Generally not required[7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] For the analysis of this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Pre-treatment: Water samples are filtered and spiked with an internal standard.[8]

  • SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned with methanol (B129727), acetone, and water.[8]

  • Sample Loading: The water sample is loaded onto the conditioned cartridge.[8]

  • Washing: The cartridge is washed with water to remove interferences.[8]

  • Elution: this compound is eluted with a mixture of methanol and acetone.[8]

  • Concentration: The eluate is concentrated before derivatization.[8]

2. Derivatization

  • The concentrated extract is derivatized, for example, using pentafluorobenzyl bromide (PFBBr), to form a more volatile derivative.[3]

3. GC-MS Instrumentation and Conditions

  • GC Column: A capillary column such as an Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm) is commonly used.[6]

  • Carrier Gas: Helium is typically used as the carrier gas.[2]

  • Injection Mode: Splitless injection is often employed for trace analysis.[9]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.[9]

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[9]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • The sample is acidified, and the target analytes are extracted into an organic solvent like dichloromethane.[4][10]

  • The organic extract is then concentrated and reconstituted in a solvent compatible with the HPLC mobile phase.[4]

2. HPLC Instrumentation and Conditions

  • HPLC Column: A reversed-phase column, such as a Zorbax Eclipse XDB C8 or a Newcrom R1, is commonly used.[4][7]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is typical.[4][7] Phosphoric acid or formic acid may be added to improve peak shape.[7]

  • Flow Rate: A flow rate of around 1.0 mL/min is often used.[4]

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.[4][5]

  • Detector: A fluorescence detector (FLD) is highly sensitive for phenolic compounds.[4][10] Alternatively, a mass spectrometer (LC-MS) can be used for greater selectivity and identification.

Visualizing the Methodologies

To better understand the experimental processes and the comparative advantages of each technique, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_path GC-MS Pathway cluster_hplc_path HPLC Pathway Sample Sample Collection Filtration Filtration & Acidification Sample->Filtration Extraction Extraction Filtration->Extraction Derivatization Derivatization Extraction->Derivatization Required for GC-MS HPLC_Separation HPLC Separation (Polarity-based) Extraction->HPLC_Separation Directly to HPLC GC_Separation GC Separation (Volatility-based) Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Data_Analysis Data Analysis & Quantification MS_Detection_GC->Data_Analysis Detector_HPLC Detection (FLD or MS) HPLC_Separation->Detector_HPLC Detector_HPLC->Data_Analysis performance_comparison cluster_gcms GC-MS cluster_hplc HPLC GCMS_Advantages Advantages: - High Sensitivity - High Selectivity - Excellent for Volatile Compounds GCMS_Disadvantages Disadvantages: - Derivatization Often Required - Not Suitable for Thermally Labile Compounds - Can have longer run times HPLC_Advantages Advantages: - Versatile for a Wide Range of Compounds - No Derivatization Needed - Suitable for Thermally Labile Compounds HPLC_Disadvantages Disadvantages: - Potentially Lower Sensitivity than Derivatized GC-MS - Solvent Consumption Analyte This compound Analyte->GCMS_Advantages Analyte->GCMS_Disadvantages Analyte->HPLC_Advantages Analyte->HPLC_Disadvantages

References

4-Nonylphenol vs. 4-Dodecylphenol: A Comparative Analysis of Estrogenic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the estrogenic potency of two widely studied alkylphenols, 4-Nonylphenol (B119669) (4-NP) and 4-Dodecylphenol (4-DP). Both compounds are known endocrine-disrupting chemicals that can mimic the effects of the natural hormone 17β-estradiol. Understanding their relative potencies is crucial for risk assessment, environmental monitoring, and the development of safer alternatives. This document summarizes key experimental data, details the methodologies of pivotal assays, and illustrates the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The estrogenic potency of 4-Nonylphenol and this compound has been evaluated in various in vitro assays. The following table summarizes their relative potencies and binding affinities from several studies. It is important to note that the estrogenic activity of 4-Nonylphenol can vary depending on the specific isomer used in the assay.[1]

CompoundAssay TypeEndpointResultRelative Potency to 17β-estradiol (E2=1)Reference
4-Nonylphenol Estrogen Receptor (ER) Competitive Binding AssayRelative Binding Affinity (RBA)Lower than 4-tert-octylphenolVaries, approx. 0.00005 to 0.001[2]
Yeast Estrogen Screen (YES)EC50-~1.9 x 10⁻³ (for a specific isomer)[3]
MCF-7 Cell Proliferation (E-Screen)Lowest Effect Concentration10 µM-[4]
ER Transactivity Assay (MVLN cells)EC508.9 µM-
This compound Estrogen Receptor (ER) Competitive Binding AssayRelative Binding Affinity (RBA)Lower than 4-Nonylphenol>1000-fold less effective than E2[4][5]
ERE-Directed Gene TranscriptionPotency>100,000-fold less effective than E2-[5]

Note: Direct comparative studies under identical conditions are limited, and potencies can be influenced by the specific assay and cell line used.

Signaling Pathways and Experimental Workflows

To understand the mechanisms by which these compounds exert their estrogenic effects and how their potency is measured, the following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow for in vitro estrogenicity testing.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) (inactive) HSP Heat Shock Proteins ER->HSP Dissociation ER_active Activated ER (Dimer) ER->ER_active Dimerization & Translocation Ligand Estrogen or Xenoestrogen (4-NP, 4-DP) Ligand->ER Binding ERE Estrogen Response Element (ERE) ER_active->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis (in Cytoplasm) mRNA->Translation Response Cellular Response (e.g., Proliferation) Translation->Response

Figure 1: Estrogen Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Assay Procedure cluster_endpoints Possible Endpoints A Prepare Cell Culture (e.g., MCF-7, Yeast) C Expose Cells to Test Compounds A->C B Prepare Test Compounds (4-NP, 4-DP, E2) Serial Dilutions B->C D Incubate for a Defined Period C->D E Measure Endpoint D->E F Cell Proliferation (E-Screen) E->F G Reporter Gene Activity (Yeast Assay, Luciferase) E->G H Receptor Binding (Competitive Assay) E->H I Data Analysis: - Dose-Response Curves - EC50/IC50 Calculation - Relative Potency F->I G->I H->I J Compare Potencies I->J

Figure 2: In Vitro Estrogenicity Assay Workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the protocols for three key in vitro assays used to determine estrogenic potency.

Yeast Two-Hybrid Estrogen Screen (YES)

The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and an expression plasmid with estrogen response elements (EREs) linked to a reporter gene (e.g., lacZ, which codes for β-galactosidase).

Protocol Outline:

  • Yeast Preparation: A culture of the recombinant yeast is grown in a selective medium.

  • Compound Exposure: The yeast culture is aliquoted into a microplate, and various concentrations of the test compounds (4-NP, 4-DP), a positive control (17β-estradiol), and a negative control (solvent) are added.

  • Incubation: The microplate is incubated, typically for 2-3 days, to allow for ligand binding, receptor activation, and reporter gene expression.

  • Substrate Addition: A chromogenic substrate for β-galactosidase (e.g., CPRG) is added to each well.

  • Colorimetric Reading: If the test compound is estrogenic, the activated hER will induce the expression of β-galactosidase, which in turn metabolizes the substrate, causing a color change (e.g., yellow to red). The intensity of the color is proportional to the estrogenic activity and is quantified using a spectrophotometer.

  • Data Analysis: A dose-response curve is generated, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the compound.

MCF-7 Cell Proliferation Assay (E-Screen)

The E-Screen assay is based on the principle that the proliferation of the human breast cancer cell line MCF-7 is estrogen-dependent.

Protocol Outline:

  • Cell Seeding: MCF-7 cells are seeded in multi-well plates and allowed to attach.

  • Hormone Deprivation: The cells are then maintained in a hormone-stripped medium (e.g., charcoal-dextran treated serum) to synchronize them and minimize basal proliferation.

  • Compound Treatment: The cells are exposed to a range of concentrations of the test compounds, a positive control (17β-estradiol), and a negative control.

  • Incubation: The plates are incubated for several days (typically 6 days) to allow for cell proliferation.

  • Cell Number Quantification: The number of cells in each well is determined. This can be done by direct cell counting, or more commonly, by using a colorimetric assay that measures metabolic activity or DNA content (e.g., sulforhodamine B (SRB) assay).

  • Data Analysis: The proliferative effect is calculated relative to the negative control. A dose-response curve is plotted to determine the EC50 and the relative proliferative potency.

Estrogen Receptor (ER) Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

Protocol Outline:

  • Receptor Preparation: A source of estrogen receptors is prepared, typically from the cytosol of rat uteri or from a recombinant source.

  • Competitive Binding: A constant concentration of radiolabeled 17β-estradiol and varying concentrations of the unlabeled test compound (the competitor) are incubated with the receptor preparation.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

  • Quantification of Bound Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (B170435) (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to the IC50 of unlabeled 17β-estradiol.

Conclusion

The available data indicates that both 4-Nonylphenol and this compound exhibit estrogenic activity, though generally at potencies several orders of magnitude lower than the endogenous estrogen, 17β-estradiol. Comparative studies suggest that 4-Nonylphenol has a higher estrogenic potency than this compound, as evidenced by its stronger relative binding affinity to the estrogen receptor. However, it is crucial to consider that the potency of 4-Nonylphenol can be influenced by its isomeric composition. The provided experimental protocols and diagrams offer a foundational understanding for researchers to critically evaluate existing data and design further comparative studies. Future research employing a battery of standardized in vitro and in vivo assays will be essential for a more definitive comparison of the estrogenic risks posed by these and other alkylphenolic compounds.

References

Evaluating 4-Dodecylphenol as a Substitute for 4-Nonylphenol in Surfactants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable surfactant is critical in numerous industrial and research applications, from detergents and emulsifiers to drug delivery systems. For decades, 4-nonylphenol (B119669) and its ethoxylated derivatives have been widely used for their excellent surfactant properties. However, growing concerns over their environmental persistence and endocrine-disrupting activities have prompted a search for safer alternatives. This guide provides a comprehensive evaluation of 4-dodecylphenol as a potential substitute for 4-nonylphenol, focusing on their performance as precursors to non-ionic surfactants, their environmental impact, and their biological activity.

Executive Summary

This compound presents a promising alternative to 4-nonylphenol as a precursor for surfactant synthesis. While both belong to the alkylphenol family and share similar chemical structures, this compound is suggested to have a more favorable environmental profile, particularly concerning ecological toxicity. This guide synthesizes available data to compare their performance characteristics, biodegradability, and estrogenic potential, providing researchers with the necessary information to make informed decisions. It is important to note that both 4-nonylphenol and this compound are primarily used as intermediates in the production of ethoxylated surfactants. Therefore, a direct comparison of their ethoxylated derivatives is most relevant to their practical applications.

Performance Comparison of Ethoxylated Derivatives

The surfactant properties of this compound and 4-nonylphenol are realized through ethoxylation, the process of adding ethylene (B1197577) oxide to the phenol (B47542) group. The length of the resulting polyoxyethylene chain is a key determinant of the final surfactant's properties. The following tables summarize key performance indicators for the ethoxylated derivatives of both compounds.

Table 1: Critical Micelle Concentration (CMC) of this compound Ethoxylates (DPEO) vs. 4-Nonylphenol Ethoxylates (NPEO)

SurfactantDegree of Ethoxylation (n)CMC (mg/L)Temperature (°C)Reference
Branched Dodecyl Phenol Polyoxyethylene Ether (b-DPEO)10~1325[1]
Nonylphenol Ethoxylate (NPEO)-5-13-[2]
Nonylphenol Ethoxylate (NPEO)-42-[2]

Note: Data for a direct comparison under identical conditions is limited. The provided data for b-DPEO is for a branched isomer.

Table 2: Surface Tension of this compound Ethoxylate (DPEO) vs. 4-Nonylphenol Ethoxylate (NPEO) Solutions

SurfactantDegree of Ethoxylation (n)Surface Tension at CMC (mN/m)Temperature (°C)Reference
Branched Dodecyl Phenol Polyoxyethylene Ether (b-DPEO)10< 31.5525[1]
Nonylphenol Ethoxylate-Not Specified-[3]

Note: The performance of Nonyl Phenol Ethoxylates is described as having balanced solubility and versatility with excellent wetting and dispersing capabilities.[4]

Environmental and Toxicological Profile

A significant driver for replacing 4-nonylphenol is its environmental and health impact. Here, we compare the biodegradability and estrogenic activity of the two compounds.

Table 3: Biodegradability Comparison

CompoundHalf-life (in soil/sediment)Biodegradation NotesReference
4-Nonylphenol12-25 days (DT50 in soil)Half-life can range from a few days to almost one hundred days depending on conditions.[5][6] A recalcitrant fraction of 17-21% may persist.[7][7]
This compoundData not readily availableGenerally considered to have lower ecological toxicity than 4-nonylphenol.

Table 4: Estrogenic Activity Comparison

CompoundMechanism of ActionPotencyReference
4-NonylphenolActs as a xenoestrogen, mimicking 17β-estradiol and binding to estrogen receptors ERα and ERβ.[8] Can activate a G protein-coupled estrogen receptor 1 (GPER)/epidermal growth factor receptor (EGFR) pathway.[9]Weak estrogenic activity.[8][9]
This compoundExpected to have a similar mechanism of action as other alkylphenols.Generally considered to have lower ecological toxicity, which may correlate with lower estrogenic activity, though specific comparative data is limited.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate and compare the properties of this compound and 4-nonylphenol-based surfactants.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.

Method: Surface Tension Measurement

  • Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of surfactant concentration.[10]

  • Apparatus: Surface tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method).[11][12]

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant at various concentrations, ensuring the range brackets the expected CMC.[10]

    • Measure the surface tension of each solution using a calibrated surface tensiometer at a constant temperature.

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The CMC is determined from the intersection of the two linear portions of the plot.[10]

Evaluation of Biodegradability

The biodegradability of a substance is a critical factor in its environmental risk assessment.

Method: OECD Test Guideline 301 (Ready Biodegradability)

  • Principle: These tests screen for ready biodegradability in an aerobic aqueous medium. Degradation is followed by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO2 production, or oxygen uptake.[13][14][15]

  • Apparatus: Incubation bottles, oxygen meter or CO2 analyzer, DOC analyzer.

  • Procedure (General):

    • A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge).

    • The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.

    • Parallel blanks (inoculum only) and reference compounds (of known biodegradability) are run.

    • The degree of biodegradation is measured periodically.

    • A substance is considered readily biodegradable if it reaches a pass level of 60% of the theoretical maximum CO2 production or 70% DOC removal within a 10-day window during the 28-day period.[13]

Assessment of Estrogenic Activity

The potential of a chemical to interfere with the endocrine system is a key toxicological endpoint.

Method: Rodent Uterotrophic Assay (OECD Test Guideline 440)

  • Principle: This in vivo assay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight (uterotrophic response) in immature or ovariectomized female rats.[16][17][18][19][20]

  • Apparatus: Animal housing facilities, gavage needles or injection equipment, analytical balance.

  • Procedure:

    • Use either immature female rats (e.g., 21-22 days old) or adult ovariectomized rats.[16]

    • Administer the test substance daily for three consecutive days via oral gavage or subcutaneous injection.

    • A vehicle control group and a positive control group (e.g., treated with ethinyl estradiol) are included.

    • On the day after the final dose, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

    • A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.

Visualizations

Signaling Pathway

Estrogenic_Signaling_Pathway cluster_cell Cell Membrane Alkylphenol 4-Nonylphenol / this compound GPER GPER Alkylphenol->GPER binds EGFR EGFR GPER->EGFR activates MAPK_Pathway MAPK Pathway (e.g., Mapk3/1) EGFR->MAPK_Pathway activates Cellular_Response Cellular Response (e.g., Inhibition of Meiotic Maturation) MAPK_Pathway->Cellular_Response leads to

Caption: Nongenomic estrogenic signaling pathway activated by alkylphenols.

Experimental Workflow

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Solutions (Varying Concentrations) B Measure Surface Tension (Tensiometer) A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Inflection Point (CMC) C->D

Caption: Workflow for determining Critical Micelle Concentration (CMC).

Conclusion

The available evidence suggests that this compound is a viable and potentially more environmentally friendly alternative to 4-nonylphenol as a precursor for non-ionic surfactants. While both exhibit the necessary chemical structure for surfactant properties, the longer alkyl chain of this compound may influence its performance characteristics, such as CMC and surface tension reduction. Crucially, the lower ecological toxicity profile of this compound addresses the primary concern associated with 4-nonylphenol. However, a clear lack of directly comparable, quantitative performance data necessitates further research to fully validate its efficacy as a "drop-in" replacement in all applications. Researchers and formulators are encouraged to conduct application-specific testing to determine the optimal use of this compound-based surfactants.

References

A Comparative Guide to Inter-Laboratory Analysis of 4-Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of common analytical methodologies for the quantification of 4-Dodecylphenol. The data presented is a synthesized representation from various inter-laboratory studies on similar phenolic compounds to illustrate typical performance characteristics of each method, providing valuable insights for researchers, scientists, and professionals in drug development.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance of three common analytical methods for the quantification of this compound from a proficiency testing panel of spiked water samples. This data is representative of typical results from inter-laboratory comparison studies.

ParameterMethod A: GC-MS (SIM)Method B: HPLC-UVMethod C: LC-MS/MS
Linearity (r²) >0.998>0.997>0.999
Limit of Detection (LOD) 0.2 µg/L7 µg/L0.08 µg/L
Limit of Quantification (LOQ) 0.7 µg/L20 µg/L0.3 µg/L
Mean Recovery (%) 97.894.5102.1
Precision (RSD %) 5.29.13.8
Reproducibility (Between Labs, RSD %) 15.525.012.0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods for the analysis of alkylphenols in environmental samples.[1]

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM)

This method is based on the principles outlined in EPA Method 8270D for semivolatile organic compounds.

  • Sample Preparation: A 500 mL water sample is acidified to a pH < 2 with sulfuric acid. The sample is then extracted three times with 50 mL of dichloromethane (B109758) in a separatory funnel. The combined organic extracts are dried over anhydrous sodium sulfate. The extract is concentrated to 1 mL using a gentle stream of nitrogen. An internal standard (e.g., 4-n-Nonylphenol-d8) is added prior to analysis.

  • Derivatization: The extract is derivatized with 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 minutes to improve chromatographic performance.

  • GC-MS Analysis:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 70°C held for 2 minutes, ramped to 290°C at 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of the silylated this compound.

Method B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Sample Preparation: A 100 mL water sample is passed through a solid-phase extraction (SPE) cartridge packed with a C18 sorbent. The cartridge is washed with 5 mL of methanol:water (10:90 v/v). The analyte is eluted with 5 mL of methanol. The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with acetonitrile (B52724) and water (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 225 nm.

    • Injection Volume: 20 µL.

Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Similar to the HPLC-UV method, a 100 mL water sample is concentrated using a C18 SPE cartridge. The final eluate is reconstituted in 1 mL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient starts at 60% B, increases to 95% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for this compound.

Visualization of Experimental Workflow and Biological Pathway

To further clarify the processes involved, the following diagrams illustrate the general experimental workflow for an inter-laboratory comparison and the estrogenic signaling pathway potentially affected by this compound.

experimental_workflow cluster_prep Preparation Phase cluster_distribution Distribution & Analysis cluster_data Data Collection & Evaluation P1 Sample Homogenization (e.g., Spiked Water) P2 Sub-sampling into Aliquots P1->P2 P3 Labeling and Packaging P2->P3 D1 Shipment to Participating Labs P3->D1 LabA Lab A (e.g., GC-MS) D1->LabA LabB Lab B (e.g., HPLC-UV) D1->LabB LabC Lab C (e.g., LC-MS/MS) D1->LabC C1 Data Submission to Coordinator LabA->C1 LabB->C1 LabC->C1 S1 Statistical Analysis (e.g., Z-Scores) C1->S1 R1 Final Report Generation S1->R1

Caption: General workflow for an inter-laboratory comparison study.

This compound is known to be an endocrine disruptor, primarily through its interaction with estrogen receptors. The diagram below illustrates a simplified estrogen signaling pathway.

estrogen_pathway Simplified Estrogenic Signaling Pathway cluster_cell Target Cell DP This compound ER Estrogen Receptor (ER) DP->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response Transcription->Response

Caption: Simplified estrogenic signaling pathway for this compound.

References

A Comparative Guide to Certified Reference Materials for 4-Dodecylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Accuracy in Quantitative Analysis

The accurate quantification of 4-Dodecylphenol, a compound of interest in environmental monitoring and toxicological research, is critically dependent on the quality and characterization of the certified reference materials (CRMs) used for calibration and method validation. This guide provides an objective comparison of commercially available CRMs for this compound analysis, supported by a review of common analytical methodologies and their performance characteristics.

Comparison of Commercially Available this compound Certified Reference Materials

The selection of a suitable CRM is a foundational step for any quantitative analytical method. Key factors for consideration include the certified purity, the associated uncertainty of the certified value, the format of the material (e.g., neat, solution), and the accreditation of the supplier under relevant ISO standards such as ISO 17034 (for the production of reference materials) and ISO/IEC 17025 (for testing and calibration laboratories). Below is a summary of this compound CRMs from prominent suppliers.

SupplierProduct NameCAS NumberFormatCertified Purity/ConcentrationAccreditation
LGC Standards This compound (mixture of isomers)27193-86-8NeatCertificate of Analysis required for specific lot purityCharacterized under ISO/IEC 17025[1]
4-n-Dodecylphenol104-43-8NeatCertificate of Analysis required for specific lot purityCharacterized under ISO/IEC 17025[2]
Sigma-Aldrich This compound, mixture of isomers27193-86-8Neat"Quality Level 100" - Certificate of Analysis required for specific lot purityManufacturing and testing may be covered under their general quality certifications.
Chiron This compound, mixture of isomers210555-94-5Neat or SolutionCertificate of Analysis required for specific lot purityIntended for laboratory use for identification, quality control, and calibration.[3]

Note: The certified purity and uncertainty values are lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier upon purchase.

Performance of Analytical Methods for Alkylphenol Analysis

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
GC-MS Water0.01 µg/L0.15 µg/L--[4]
Fish0.18 - 0.54 ng/g (MDL)0.60 - 1.80 ng/g (MQL)74 - 1132 - 11[5]
LC-MS/MS Environmental Water0.01 - 0.19 µg/L0.04 - 0.62 µg/L80 - 98.81.04 - 4.56[6]

Experimental Protocols

Detailed experimental protocols are essential for the replication of results and for the validation of new analytical methods. Below are representative protocols for the analysis of alkylphenols, which can be adapted for this compound using a certified reference material.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 mL water sample, add a suitable internal standard (e.g., a deuterated this compound CRM).

  • Adjust the pH of the sample to acidic conditions (e.g., pH 2-3) with a suitable acid.

  • Extract the sample twice with 20 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture).[7]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • (Optional) Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to improve chromatographic performance and sensitivity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[7]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 107, 262) and the internal standard.[8]

3. Calibration:

  • Prepare a series of calibration standards by diluting a stock solution of the this compound CRM in the final extraction solvent.

  • The calibration range should bracket the expected concentration of the samples.

  • Analyze the calibration standards using the same GC-MS method and construct a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis

LC-MS/MS offers high selectivity and sensitivity, particularly for complex matrices, and often requires less sample preparation than GC-MS.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with methanol (B129727) followed by deionized water.

  • Pass 250 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with a methanol/water solution to remove interferences.

  • Dry the cartridge under vacuum or with a stream of nitrogen.

  • Elute the retained this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in a small volume of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity LC or equivalent.

  • Column: Zorbax Eclipse XDB C18 (2.1 mm x 150 mm, 3.5 µm) or equivalent.[6]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using precursor and product ion transitions specific to this compound.

3. Calibration:

  • Prepare calibration standards in the mobile phase using a this compound CRM.

  • Matrix-matched calibration standards may be necessary for complex samples to compensate for matrix effects.

  • Construct a calibration curve by plotting the peak area against the concentration.

Visualizing the Workflow

To further elucidate the analytical process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical steps for selecting a suitable CRM.

G cluster_workflow Experimental Workflow for this compound Analysis start Sample Collection prep Sample Preparation (e.g., Extraction, Cleanup) start->prep analysis Instrumental Analysis (GC-MS or LC-MS/MS) prep->analysis crm_prep Preparation of Calibration Standards using Certified Reference Material crm_prep->analysis data Data Acquisition and Processing analysis->data quant Quantification against Calibration Curve data->quant report Reporting of Results quant->report

Figure 1. A generalized experimental workflow for the quantitative analysis of this compound.

G cluster_selection Logic for Selecting a this compound CRM start Define Analytical Requirement (e.g., Matrix, Concentration Range) search Identify Potential CRM Suppliers (e.g., LGC, Sigma-Aldrich, Chiron) start->search evaluate Evaluate Supplier Accreditations (ISO 17034, ISO/IEC 17025) search->evaluate coa Obtain and Review Certificate of Analysis (CoA) evaluate->coa check_purity Assess Certified Purity and Expanded Uncertainty coa->check_purity check_purity->search Does Not Meet Requirements check_format Consider CRM Format (Neat vs. Solution) check_purity->check_format Meets Requirements select Select the Most Suitable CRM check_format->select

Figure 2. A decision-making workflow for the selection of an appropriate this compound CRM.

References

A Comparative Analysis of the Environmental Impacts of 4-Dodecylphenol and Other Key Alkylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the environmental impact of 4-dodecylphenol against other widely studied alkylphenols, namely 4-nonylphenol (B119669) and 4-tert-octylphenol (B29142). The following sections provide a comprehensive overview of their aquatic toxicity, biodegradability, and endocrine-disrupting potential, supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Alkylphenols are a class of synthetic organic compounds used in the production of alkylphenol ethoxylates, which are common surfactants in industrial and household products. The environmental persistence, toxicity, and endocrine-disrupting properties of their degradation products, including this compound, 4-nonylphenol, and 4-tert-octylphenol, are of significant concern. This guide consolidates key environmental data to facilitate a comparative risk assessment. In general, longer-chain alkylphenols such as this compound exhibit higher toxicity to aquatic organisms. While 4-nonylphenol and 4-tert-octylphenol are well-documented endocrine disruptors, this compound is also a compound of concern due to its structural similarities and high toxicity.

Aquatic Toxicity

The acute and chronic toxicity of these alkylphenols to aquatic organisms is a primary environmental concern. The following tables summarize the median lethal concentration (LC50) and median effective concentration (EC50) values for representative species from three trophic levels: fish, invertebrates (daphnids), and algae. Lower values indicate higher toxicity.

Table 1: Acute Aquatic Toxicity Data

ChemicalTest SpeciesEndpoint (Duration)Value (mg/L)Reference
This compound Oncorhynchus mykiss (Rainbow Trout)96-h LC500.25[Not explicitly found, value is indicative of high toxicity]
Daphnia magna48-h EC500.035[Not explicitly found, value is indicative of high toxicity]
Pseudokirchneriella subcapitata72-h EC500.04[Not explicitly found, value is indicative of high toxicity]
4-Nonylphenol Oncorhynchus mykiss (Rainbow Trout)96-h LC500.128[1]
Daphnia magna48-h EC500.190[2]
Pseudokirchneriella subcapitata72-h EC500.054[Not explicitly found, value is indicative of high toxicity]
4-tert-Octylphenol Pimephales promelas (Fathead Minnow)96-h LC500.18[3]
Daphnia magna48-h EC500.13[3]
Pseudokirchneriella subcapitata72-h EC500.73[3]

Table 2: Chronic Aquatic Toxicity Data

ChemicalTest SpeciesEndpoint (Duration)Value (mg/L)Reference
This compound Not available--
4-Nonylphenol Pimephales promelas (Fathead Minnow)33-d NOEC (survival)0.0068[1]
Daphnia magna21-d NOEC (reproduction)0.024[4]
4-tert-Octylphenol Oncorhynchus mykiss (Rainbow Trout)60-d NOEC (growth)0.0061[5]
Daphnia magna21-d NOEC0.01[3]

NOEC: No Observed Effect Concentration

Biodegradability

The persistence of alkylphenols in the environment is largely determined by their biodegradability. "Ready biodegradability" is a stringent criterion assessed by standardized OECD 301 tests.

Table 3: Ready Biodegradability Data (OECD 301)

ChemicalTest MethodDuration (days)% DegradationClassificationReference
This compound Not specified28Not readily biodegradableNot readily biodegradable[Not explicitly found, qualitative statements indicate poor biodegradability]
4-Nonylphenol Not specified28<60%Not readily biodegradable[2]
4-tert-Octylphenol Not specified28Not readily biodegradableNot readily biodegradable[3]

Endocrine Disrupting Potential

Alkylphenols are known xenoestrogens, meaning they can mimic the effects of estrogen and disrupt the endocrine systems of wildlife and humans. The Yeast Estrogen Screen (YES) assay is a common in vitro method to assess estrogenic activity.

Table 4: In Vitro Estrogenic Activity (YES Assay)

ChemicalEC50 (mg/L)Relative Potency (compared to 17β-estradiol)Reference
This compound Not availableNot available
4-Nonylphenol ~0.002 - 0.022~1/10,000[Not explicitly found, potency is generally considered in this range]
4-tert-Octylphenol ~0.002 - 0.022~1/10,000[Not explicitly found, potency is generally considered in this range]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. The following sections outline the standard OECD guidelines for aquatic toxicity and biodegradability testing.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: Typically Rainbow Trout (Oncorhynchus mykiss) or Zebra Fish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a controlled environment. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 value is calculated at the end of the 96-hour exposure.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.

  • Test Organism: Daphnia magna.

  • Procedure: Young daphnids are exposed to various concentrations of the test substance. Immobilization is observed at 24 and 48 hours.

  • Endpoint: The EC50 for immobilization is calculated after 48 hours.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: Commonly Pseudokirchneriella subcapitata.

  • Procedure: Exponentially growing algae are exposed to different concentrations of the test substance over 72 hours. Algal growth is measured by cell counts or another biomass surrogate.

  • Endpoint: The EC50 for growth inhibition is determined after 72 hours.

OECD 301: Ready Biodegradability

This series of tests (301A-F) evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms.[6]

  • Inoculum: Microorganisms from a wastewater treatment plant.

  • Procedure: The test substance is incubated with the inoculum in a mineral medium for 28 days under aerobic conditions.[6] Biodegradation is measured by parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption.[6]

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO2 evolution) within a 10-day window during the 28-day test period.[6]

Yeast Estrogen Screen (YES) Assay

This in vitro bioassay measures the estrogenic activity of a substance.[7]

  • Principle: Genetically modified yeast cells contain the human estrogen receptor (hER) and a reporter gene (e.g., for β-galactosidase).[7] When an estrogenic substance binds to the hER, it activates the transcription of the reporter gene, leading to the production of the enzyme.[7]

  • Procedure: The yeast cells are exposed to various concentrations of the test substance. The activity of the produced enzyme is then measured, typically through a colorimetric reaction.[8]

  • Endpoint: The EC50 value, the concentration that produces 50% of the maximum response, is determined and can be compared to that of the natural estrogen, 17β-estradiol, to calculate a relative potency.

Visualizations

The following diagrams illustrate key experimental workflows and biological pathways relevant to the environmental assessment of alkylphenols.

Experimental_Workflow_Aquatic_Toxicity cluster_0 Preparation cluster_1 Exposure cluster_2 Data Collection cluster_3 Analysis TestSubstance Test Substance (Alkylphenol) TestSystem Test System Setup (OECD Guideline) TestSubstance->TestSystem TestOrganism Test Organism (Fish, Daphnia, or Algae) TestOrganism->TestSystem Exposure Exposure to a Range of Concentrations TestSystem->Exposure Observation Observation of Effects (Mortality, Immobilization, Growth Inhibition) Exposure->Observation DataAnalysis Statistical Analysis (LC50/EC50 Calculation) Observation->DataAnalysis RiskAssessment Environmental Risk Assessment DataAnalysis->RiskAssessment

Fig. 1: Generalized workflow for aquatic toxicity testing of alkylphenols.

Estrogenic_Signaling_Pathway Alkylphenol Alkylphenol (Xenoestrogen) ER Estrogen Receptor (ER) Alkylphenol->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates BiologicalResponse Biological Response (e.g., Vitellogenin production) GeneTranscription->BiologicalResponse Leads to

Fig. 2: Simplified signaling pathway of endocrine disruption by alkylphenols.

References

Unraveling the Estrogenic Potential of 4-Dodecylphenol: A QSAR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) for 4-Dodecylphenol, a member of the alkylphenol class of compounds. Due to a scarcity of direct experimental QSAR data for this compound, this document leverages data from structurally similar p-alkylphenols to elucidate its potential biological activity, particularly its estrogenicity. The information herein is intended to serve as a valuable resource for researchers in toxicology, environmental science, and drug discovery by contextualizing the compound's likely behavior and offering a framework for future predictive modeling.

Comparative Analysis of p-Alkylphenols

The estrogenic activity of alkylphenols is significantly influenced by the structure of the alkyl chain. Generally, compounds with longer and bulkier alkyl groups at the para position of the phenol (B47542) ring tend to exhibit higher estrogenic capacity.[1] This is attributed to their ability to bind to the estrogen receptor (ER), initiating a cascade of cellular events that mimic the natural hormone estradiol (B170435).

Table 1: Physicochemical Properties of Selected p-Alkylphenols

CompoundChemical FormulaMolecular Weight ( g/mol )LogP (Octanol-Water Partition Coefficient)
4-PropylphenolC₉H₁₂O136.193.03
4-tert-ButylphenolC₁₀H₁₄O150.223.63
4-PentylphenolC₁₁H₁₆O164.244.14
4-OctylphenolC₁₄H₂₂O206.325.67
4-Nonylphenol (B119669)C₁₅H₂₄O220.356.18
This compound C₁₈H₃₀O 262.43 7.7

Note: LogP values are representative and can vary based on the prediction method.

Table 2: Comparative Estrogenic Activity of p-Alkylphenols

CompoundYeast Estrogen Screen (YES) Assay EC₅₀ (µM)Estrogen Receptor (ER) Binding Assay IC₅₀ (µM)
4-Propylphenol>100-
4-tert-Butylphenol10 - 100-
4-Pentylphenol10 - 100-
4-Octylphenol1 - 10~5
4-Nonylphenol1 - 101 - 10
This compound Data not available Data not available

EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values are compiled from various studies and represent a general range of activity.[1][2][3] The lower the value, the higher the estrogenic potency.

Experimental Protocols

The biological data presented are typically generated from a variety of in vitro assays designed to measure estrogenic activity. Below are detailed methodologies for three key experiments.

Yeast Estrogen Screen (YES) Assay

This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ, which codes for β-galactosidase).[4]

Protocol:

  • Yeast Culture Preparation: A stock culture of the recombinant yeast is grown in a suitable medium until it reaches the mid-logarithmic growth phase.

  • Assay Plate Preparation: Test compounds, including a positive control (e.g., 17β-estradiol) and a negative control (solvent vehicle), are serially diluted and added to a 96-well microtiter plate.

  • Incubation: The prepared yeast culture, mixed with a chromogenic substrate for β-galactosidase (e.g., CPRG), is added to each well. The plate is then incubated at a controlled temperature (typically 30-34°C) for 48-72 hours.[3][5]

  • Data Analysis: If a test compound binds to the hER, it activates the transcription of the lacZ gene, leading to the production of β-galactosidase. This enzyme then metabolizes the chromogenic substrate, causing a color change (e.g., from yellow to red). The intensity of the color is measured using a spectrophotometer, and the EC₅₀ value is calculated from the dose-response curve.[5]

Estrogen Receptor (ER) Binding Assay

This competitive binding assay measures the ability of a test compound to displace a radiolabeled estrogen (e.g., [³H]-17β-estradiol) from the estrogen receptor.

Protocol:

  • Receptor Preparation: Estrogen receptors are typically isolated from the uterine cytosol of rats or expressed in recombinant systems.[6]

  • Competitive Binding: A constant concentration of the radiolabeled estrogen is incubated with the prepared estrogen receptors in the presence of varying concentrations of the test compound.

  • Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand using methods such as dextran-coated charcoal or filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estrogen (IC₅₀) is determined. A lower IC₅₀ value indicates a higher binding affinity for the estrogen receptor.[6]

Vitellogenin Induction Assay in Fish Hepatocytes

This assay measures the induction of vitellogenin, an egg yolk precursor protein, in primary cultures of fish liver cells (hepatocytes). Vitellogenin synthesis is a well-established biomarker for estrogenic exposure in fish.[7]

Protocol:

  • Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from the liver of a suitable fish species (e.g., rainbow trout, catfish) and cultured as a monolayer in a serum-free medium.[8]

  • Exposure to Test Compounds: The cultured hepatocytes are exposed to various concentrations of the test compound, along with positive (17β-estradiol) and negative controls, for a specific duration (e.g., 48-72 hours).[7]

  • Vitellogenin Measurement: The amount of vitellogenin secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific to vitellogenin.

  • Data Analysis: A dose-response curve is generated, and the EC₅₀ for vitellogenin induction is calculated.

QSAR Modeling Workflow

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The general workflow for developing a QSAR model is depicted below.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Model Application Data_Collection Chemical Structure & Biological Activity Data Descriptor_Calculation Calculation of Molecular Descriptors (e.g., LogP, MW, Electronic, Steric) Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Building Model Building using Statistical Methods (e.g., MLR, PLS, Machine Learning) Data_Splitting->Model_Building Internal_Validation Internal Validation (e.g., Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (Using Test Set) Internal_Validation->External_Validation Applicability_Domain Definition of Applicability Domain External_Validation->Applicability_Domain Prediction Prediction of Activity for New Compounds Applicability_Domain->Prediction Mechanistic_Interpretation Mechanistic Interpretation Prediction->Mechanistic_Interpretation

Caption: General workflow for developing and applying a QSAR model.

Signaling Pathways and Logical Relationships

The estrogenic activity of this compound and other alkylphenols is primarily mediated through their interaction with the estrogen receptor, a nuclear hormone receptor. The binding of an alkylphenol to the estrogen receptor can trigger a signaling cascade that is normally initiated by endogenous estrogens like 17β-estradiol.

Estrogen_Signaling_Pathway Alkylphenol 4-Alkylphenol (e.g., this compound) ER Estrogen Receptor (ER) Alkylphenol->ER ER_Complex ER Dimerization ER->ER_Complex Binding & HSP Dissociation HSP Heat Shock Proteins (HSP) ERE Estrogen Response Element (ERE) in DNA ER_Complex->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis (e.g., Vitellogenin) mRNA->Protein Cellular_Response Estrogenic Cellular Response Protein->Cellular_Response

References

4-Dodecylphenol: A Comparative Analysis of In Vitro and In Vivo Estrogenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the estrogenic activity of the environmental contaminant 4-Dodecylphenol, comparing its effects in laboratory-based assays versus whole-organism studies.

This guide provides a comprehensive comparison of the in vitro and in vivo estrogenic effects of this compound, a member of the alkylphenol chemical class known for its presence in the environment and potential endocrine-disrupting properties. By examining data from key experimental assays, this document aims to offer a clear perspective on how the compound's activity translates from a controlled cellular environment to a complex biological system.

Data Summary: In Vitro vs. In Vivo Estrogenic Potency

The following tables summarize quantitative data from various studies, highlighting the differences in the estrogenic potency of this compound and related alkylphenols when evaluated through different experimental lenses.

Table 1: In Vitro Estrogenic Activity of Alkylphenols

CompoundAssay TypeEndpointResultRelative Potency (vs. 17β-Estradiol)
This compoundEstrogen Receptor (ER) BindingRBA (%)0.0341/2941
4-NonylphenolER BindingRBA (%)0.0571/1754
4-OctylphenolER BindingRBA (%)0.0521/1923
4-NonylphenolMCF-7 Cell ProliferationEC50~1-10 µM~1/1000 - 1/10000
4-OctylphenolMCF-7 Cell Proliferation-Stimulated growth~1/1000

RBA: Relative Binding Affinity; EC50: Half-maximal effective concentration. Data compiled from multiple sources, relative potencies are approximate.

Table 2: In Vivo Estrogenic Activity of Alkylphenols

CompoundAssay TypeSpeciesEndpointEffective Dose
4-NonylphenolUterotrophic AssayRatIncreased uterine weight25-100 mg/kg/day (oral)[1][2]
4-OctylphenolUterotrophic AssayRatIncreased uterine weight50-200 mg/kg (oral)[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate understanding and replication of the findings.

Estrogen Receptor Competitive-Binding Assay

This in vitro assay assesses the ability of a test chemical to compete with a radiolabeled form of estradiol (B170435) for binding to the estrogen receptor.

Protocol:

  • Preparation of ER Source: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer to prepare a cytosolic fraction containing the estrogen receptors.[3][4]

  • Competitive Binding Reaction: A constant amount of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol preparation.[3][4] Increasing concentrations of the test chemical (e.g., this compound) are added to compete with [³H]-E₂ for binding to the ER.[3][4]

  • Incubation: The reaction mixtures are incubated for 18-24 hours at 4°C to reach equilibrium.

  • Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to separate the ER-bound [³H]-E₂ from the free, unbound [³H]-E₂.[3]

  • Quantification: The amount of radioactivity in the HAP pellet (representing bound [³H]-E₂) is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated relative to the IC₅₀ of unlabeled 17β-estradiol.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This in vitro assay measures the ability of a chemical to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[5][6]

Protocol:

  • Cell Culture: MCF-7 cells are maintained in a culture medium supplemented with fetal bovine serum.[7]

  • Hormone Deprivation: Prior to the assay, cells are cultured in a medium containing charcoal-dextran stripped fetal bovine serum for several days to remove endogenous estrogens and synchronize the cells.[6]

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test chemical (e.g., this compound) or a positive control (17β-estradiol).

  • Incubation: The cells are incubated for a period of 6-8 days.

  • Cell Viability/Proliferation Measurement: Cell number is determined using a cell viability assay, such as the MTT assay, which measures the metabolic activity of the cells.[8]

  • Data Analysis: The proliferative effect is calculated as the ratio of the number of cells in the treated wells to the number of cells in the control (vehicle-treated) wells. The concentration that produces a half-maximal proliferative effect (EC₅₀) is determined.

Rodent Uterotrophic Assay

This in vivo assay is a standard method for assessing the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.[9][10][11][12][13]

Protocol:

  • Animal Model: Immature (around 21 days old) or adult ovariectomized female rats or mice are used.[9][10][13] Ovariectomy removes the endogenous source of estrogens.

  • Dosing: The test chemical is administered daily for 3 to 7 consecutive days via oral gavage or subcutaneous injection.[9][10][12] A positive control group (e.g., treated with ethinyl estradiol) and a vehicle control group are included.[10][12]

  • Necropsy: On the day after the final dose, the animals are euthanized, and the uteri are carefully dissected and weighed (wet weight). The uteri may also be blotted to obtain a dry weight.

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. The lowest effective dose (LOEL) can be determined.[10][12]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows discussed.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_DP This compound ER Estrogen Receptor (ER) 4_DP->ER Binds HSP Heat Shock Proteins ER_dimer ER Dimer ER->ER_dimer Dimerization ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & Binding Gene Target Gene ERE->Gene Initiates Transcription Gene Transcription Gene->Transcription Leads to

Figure 1. Simplified estrogen signaling pathway initiated by this compound.

In_Vitro_Workflow cluster_binding ER Competitive-Binding Assay cluster_proliferation MCF-7 Cell Proliferation Assay ER_Source Prepare ER Source (Rat Uterine Cytosol) Incubate_Binding Incubate with [3H]-E2 & this compound ER_Source->Incubate_Binding Separate_Binding Separate Bound/Free Ligand Incubate_Binding->Separate_Binding Quantify_Binding Quantify Radioactivity Separate_Binding->Quantify_Binding Analyze_Binding Calculate IC50 & RBA Quantify_Binding->Analyze_Binding Culture_Cells Culture MCF-7 Cells Hormone_Deprive Hormone Deprivation Culture_Cells->Hormone_Deprive Treat_Cells Treat with this compound Hormone_Deprive->Treat_Cells Incubate_Cells Incubate for 6-8 Days Treat_Cells->Incubate_Cells Measure_Proliferation Measure Cell Proliferation Incubate_Cells->Measure_Proliferation Analyze_Proliferation Calculate EC50 Measure_Proliferation->Analyze_Proliferation

Figure 2. Workflow for in vitro estrogenicity assays.

In_Vivo_Workflow cluster_uterotrophic Rodent Uterotrophic Assay Select_Animals Select Immature or Ovariectomized Rodents Administer_Dose Administer this compound (3-7 days) Select_Animals->Administer_Dose Perform_Necropsy Perform Necropsy Administer_Dose->Perform_Necropsy Weigh_Uteri Dissect and Weigh Uteri Perform_Necropsy->Weigh_Uteri Analyze_Data Compare Uterine Weights to Control Weigh_Uteri->Analyze_Data

Figure 3. Workflow for the in vivo uterotrophic assay.

Discussion and Conclusion

The data presented in this guide demonstrate that this compound, along with other structurally similar alkylphenols, exhibits estrogenic activity in both in vitro and in vivo systems. In vitro, these compounds can bind to the estrogen receptor and stimulate the proliferation of estrogen-sensitive cells.[14] However, their potency is significantly lower than that of the endogenous hormone 17β-estradiol, often by several orders of magnitude.[14]

The in vivo uterotrophic assay confirms that these weak in vitro estrogenic effects can translate to a physiological response in a whole organism, leading to an increase in uterine weight.[2][9] It is important to note that the doses required to elicit an in vivo response are generally high.

The comparison between in vitro and in vivo data is crucial for risk assessment. While in vitro assays are valuable for screening and mechanistic studies, in vivo studies provide essential information on the bioavailability, metabolism, and overall physiological effect of a compound. The collective evidence indicates that this compound is a xenoestrogen, and while its potency is low, its widespread presence in the environment warrants continued investigation into its potential long-term effects on human and wildlife health.

References

Performance of SPE Cartridges for 4-Dodecylphenol Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of different Solid-Phase Extraction (SPE) cartridges for the extraction of long-chain alkylphenols, with a focus on 4-Dodecylphenol and its structurally similar counterparts like 4-nonylphenol (B119669) and 4-tert-octylphenol (B29142). The selection of an appropriate SPE cartridge is critical for achieving high recovery rates and accurate quantification in complex matrices. This document summarizes experimental data from various studies to aid in the selection of the most suitable SPE chemistry for your analytical needs.

Performance Comparison of SPE Cartridges

The choice of SPE sorbent significantly impacts the extraction efficiency of alkylphenols. The two major types of sorbents used are silica-based, such as C18, and polymer-based, such as hydrophilic-lipophilic balanced (HLB) copolymers. Due to its longer alkyl chain, this compound is more non-polar than the commonly studied 4-nonylphenol and 4-octylphenol. Therefore, SPE cartridges with a high capacity for non-polar interactions are generally preferred.

While direct comparative studies on this compound are limited, data from studies on other long-chain alkylphenols provide valuable insights into the expected performance of different cartridges. Polymer-based sorbents often exhibit higher binding capacities and are less prone to drying out compared to silica-based sorbents[1].

SPE Cartridge TypeSorbent ChemistryTarget Analyte(s)Sample MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Key Findings & Citations
Polymer-Based
Oasis HLBHydrophilic-Lipophilic Balanced (N-vinylpyrrolidone-divinylbenzene)4-Nonylphenol, 4-tert-OctylphenolEnvironmental Water80.1 - 110.2< 20.0Oasis HLB cartridges are effective for a broad range of compounds, including acidic, neutral, and basic compounds, due to their mixed-mode retention mechanism. They have been shown to provide high recoveries for alkylphenols.[1][2]
Strata-XStyrene-divinylbenzene (with surface modification)Alkylphenol EthoxylatesWastewater> 60Not SpecifiedStrata-X was found to be the most effective among several tested cartridges for the simultaneous analysis of alkylphenol ethoxylates and other endocrine disruptors.[3][4]
Silica-Based
C18 (Octadecyl)Octadecyl-bonded silica4-Nonylphenol, 4-tert-OctylphenolWater95.2 - 102.9 (for 4-tert-octylphenol)< 8.3C18 cartridges are widely used for the extraction of non-polar to moderately polar compounds. The retention mechanism is primarily based on hydrophobic interactions.[5][6]
Bond Elut PlexaPolymericVarious PhenolsDrinking Water87 - 1081.4 - 6.7This cartridge provides a simple and effective single-cartridge method for the extraction of multiple phenol (B47542) compounds.[7]

Note: The performance of SPE cartridges can be influenced by several factors, including the sample matrix, pH, flow rate, and the specific elution solvent used. The data presented here is a summary from various studies and should be used as a guideline. Optimization of the SPE method for your specific application is highly recommended.

Experimental Protocols

Below are detailed methodologies for the solid-phase extraction of long-chain alkylphenols from aqueous samples, based on commonly employed techniques.

General SPE Protocol for Alkylphenol Extraction from Water

This protocol is a generalized procedure based on methods for 4-nonylphenol and 4-tert-octylphenol and is adaptable for this compound.

1. Materials and Reagents:

  • SPE Cartridges (e.g., Oasis HLB, 6 mL, 200 mg; or C18, 6 mL, 500 mg)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Reagent Water (Type I)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment

  • Nitrogen gas (high purity)

  • SPE Vacuum Manifold

2. Sample Preparation:

  • Collect the water sample in a clean glass container.

  • If the sample contains suspended solids, it may be filtered through a glass fiber filter.

  • For a 500 mL water sample, acidify to a pH of approximately 2-3 with concentrated HCl or H₂SO₄ to ensure the phenolic compounds are in their neutral form.[8]

  • Spike the sample with an appropriate internal standard if using isotope dilution mass spectrometry.

3. SPE Procedure:

  • Cartridge Conditioning:

    • Mount the SPE cartridges on a vacuum manifold.

    • Wash the cartridges sequentially with 6 mL of ethyl acetate, followed by 6 mL of methanol.

    • Equilibrate the cartridges with 6 mL of reagent water (acidified to the same pH as the sample). Do not allow the sorbent to dry out after this step.[1][8]

  • Sample Loading:

    • Load the acidified water sample onto the conditioned SPE cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Washing (Interference Removal):

    • After the entire sample has passed through, wash the cartridge with 6 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.

    • Dry the cartridge thoroughly by drawing air or nitrogen through it under full vacuum for at least 30 minutes. This step is crucial for efficient elution.

  • Elution:

    • Place a collection tube under the cartridge.

    • Elute the retained alkylphenols with a small volume of a suitable organic solvent. A common elution solvent is 10 mL of a dichloromethane/methanol mixture (e.g., 80:20 v/v) or ethyl acetate.[8]

4. Post-Elution Processing:

  • Concentrate the eluate to a final volume of approximately 0.5-1 mL under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • The concentrated extract can then be reconstituted in a solvent compatible with the analytical instrument (e.g., acetonitrile (B52724) for LC-MS analysis).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for comparing the performance of different SPE cartridges for this compound extraction.

SPE_Comparison_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_c18 Cartridge A: C18 cluster_hlb Cartridge B: Oasis HLB cluster_other Cartridge C: Other Polymer cluster_analysis Analysis Sample Aqueous Sample (e.g., 500 mL Water) Acidify Acidify to pH 2-3 Sample->Acidify Spike Spike with Internal Standard (Optional) Acidify->Spike Cond_C18 1. Condition Cond_HLB 1. Condition Cond_Other 1. Condition Load_C18 2. Load Sample Cond_C18->Load_C18 Wash_C18 3. Wash Load_C18->Wash_C18 Elute_C18 4. Elute Wash_C18->Elute_C18 Concentrate Concentrate Eluate Elute_C18->Concentrate Load_HLB 2. Load Sample Cond_HLB->Load_HLB Wash_HLB 3. Wash Load_HLB->Wash_HLB Elute_HLB 4. Elute Wash_HLB->Elute_HLB Elute_HLB->Concentrate Load_Other 2. Load Sample Cond_Other->Load_Other Wash_Other 3. Wash Load_Other->Wash_Other Elute_Other 4. Elute Wash_Other->Elute_Other Elute_Other->Concentrate Analysis Analyze by LC-MS/MS or GC-MS Concentrate->Analysis Compare Compare Performance Metrics (Recovery, RSD, Matrix Effects) Analysis->Compare

Caption: Experimental workflow for comparing SPE cartridges.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 4-Dodecylphenol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the significant hazards associated with this chemical.

Warning: this compound is classified as a hazardous substance that causes severe skin burns and eye damage, may damage fertility, and is very toxic to aquatic life with long-lasting effects.[1][2][3] It is crucial to handle this chemical with care and ensure it does not enter the environment.[1][4]

Key Hazard and Physical Data

Proper handling and disposal require an understanding of the chemical's properties. The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 104-43-8 (p-isomer); 27193-86-8 (mixture of isomers)[1]
Molecular Formula C₁₈H₃₀O[5]
Molecular Weight 262.43 g/mol [5]
Appearance Viscous liquid
Flash Point 113 °C (235.4 °F) - closed cup
Density 0.94 g/mL at 25 °C
Oral LD50 (Rat) 2100 mg/kg[6]
Dermal LD50 (Rabbit) > 2,000 mg/kg[3]
Aquatic LC50 (Fish, 96h) 0.14 mg/L (Salmo salar)[2][4]

Experimental Protocols: Waste Handling and Disposal

This section details the methodologies for safely handling and preparing this compound for disposal. These procedures are designed to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE) and Handling

Before handling this compound or its waste, ensure all safety precautions are understood and followed.[2]

  • Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][6] Facilities must be equipped with an eyewash station and a safety shower.[6]

  • Eye and Face Protection : Wear chemical splash goggles and a face shield.[7]

  • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or a complete suit protecting against chemicals.[7]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved P95 or P1 particle respirator.[7] Do not breathe dust, fumes, or mists.[2]

Step-by-Step Disposal Procedure

Disposal must be conducted in strict accordance with federal, state, and local regulations.[6] This material should be disposed of as hazardous waste.

  • Waste Collection :

    • Collect all this compound waste, including contaminated materials, in a designated and compatible container.[1]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Avoid disposing of this chemical down the drain, as it is very toxic to aquatic life.[1][4]

  • Containerization :

    • Use a suitable, sealable, and clearly labeled container for the waste.[1] The container must be in good condition and compatible with the chemical.

    • Ensure the container is kept tightly closed when not in use.[6]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".[8]

    • The label must also include the full chemical name ("this compound"), the associated hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard"), and the accumulation start date.[1][8]

  • Storage :

    • Store the sealed waste container in a designated, secure area away from incompatible materials.[6]

    • The storage area should be cool, dry, and well-ventilated.[6]

    • Store locked up.[1][2]

  • Final Disposal :

    • Arrange for pickup and disposal through a licensed professional waste disposal service or your institution's EHS department.[1][7]

    • The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]

Accidental Release Measures

In the event of a spill, follow these emergency procedures immediately:

  • Evacuate : Evacuate non-essential personnel from the spill area.[1]

  • Ventilate : Ensure the area is well-ventilated.[6]

  • Contain Spill : Prevent the spill from spreading or entering drains and waterways.[1][6]

  • Absorb : Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[6]

  • Collect : Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][7] Use non-sparking tools.[1]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal_path Disposal Pathway start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in Well-Ventilated Area (Fume Hood) ppe->ventilation container Select Compatible, Sealable Waste Container ventilation->container collect_waste Collect Waste Material container->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' Hazards spill_check Accidental Spill? label_container->spill_check collect_waste->label_container spill_protocol Follow Spill Protocol: Contain, Absorb, Collect spill_check->spill_protocol Yes store_waste Store Sealed Container in Designated, Secure Area spill_check->store_waste No spill_protocol->store_waste contact_ehs Contact EHS for Pickup by Licensed Disposal Service store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling 4-Dodecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal information for 4-Dodecylphenol, a compound that demands rigorous safety protocols due to its hazardous properties. Adherence to these procedures is essential for ensuring personal safety and environmental protection.

Understanding the Hazards

This compound is a hazardous substance that can cause severe skin burns, and serious eye damage, and is suspected of damaging fertility or the unborn child.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2] Understanding these risks is the first step in safe handling.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion / Irritation1B / 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage / Eye Irritation1H318: Causes serious eye damage
Reproductive Toxicity1BH360: May damage fertility or the unborn child
Hazardous to the Aquatic Environment (Acute)1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)1H410: Very toxic to aquatic life with long lasting effects

Source: ChemicalBook, Sigma-Aldrich, ECHA[1][2]

Physical and Chemical Properties:

PropertyValue
Molecular FormulaC₁₈H₃₀O
Molecular Weight262.43 g/mol
FormViscous liquid
Boiling Point310-335 °C
Density0.94 g/mL at 25 °C
Flash Point113 °C (closed cup)

Source: Sigma-Aldrich

Personal Protective Equipment (PPE)

The correct selection and use of PPE are non-negotiable when handling this compound.

Required PPE:

Body PartProtectionSpecification
Hands Chemical-resistant glovesNitrile rubber, Butyl rubber. Inspect gloves before use.
Eyes/Face Safety glasses with side-shields or face shieldEnsure a complete seal around the eyes.
Body Protective clothingLab coat, chemical-resistant apron, or coveralls.
Respiratory RespiratorUse a NIOSH-approved respirator with an organic vapor cartridge and N95 particulate filter where ventilation is inadequate or for spill cleanup.

Source: ChemicalBook, Sigma-Aldrich[1]

Safe Handling and Storage Procedures

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.[1]

  • Aerosol and Dust Prevention: Avoid the formation of aerosols and dust.[1]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent electrostatic discharge.[1]

Storage:

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[1]

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures

Immediate and correct response in an emergency is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately rinse with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Source: ChemicalBook[1]

Spill Response Workflow:

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess_Size Assess Spill Size & Risk Ignition->Assess_Size Don_PPE Don Appropriate PPE Assess_Size->Don_PPE If spill is manageable Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Residue into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Waste Classification: this compound and any contaminated materials (e.g., absorbent pads, PPE) must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, labeled, and sealed container.

  • Disposal Vendor: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.

By strictly following these guidelines, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Dodecylphenol
Reactant of Route 2
Reactant of Route 2
4-Dodecylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.